molecular formula C21H17F3N4O2 B1664809 ALW-II-49-7

ALW-II-49-7

Cat. No.: B1664809
M. Wt: 414.4 g/mol
InChI Key: SAAYRHKJHDIDPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[2-methyl-5-[oxo-[3-(trifluoromethyl)anilino]methyl]anilino]-3-pyridinecarboxamide is a member of benzamides.

Properties

Molecular Formula

C21H17F3N4O2

Molecular Weight

414.4 g/mol

IUPAC Name

5-[2-methyl-5-[[3-(trifluoromethyl)phenyl]carbamoyl]anilino]pyridine-3-carboxamide

InChI

InChI=1S/C21H17F3N4O2/c1-12-5-6-13(8-18(12)27-17-7-14(19(25)29)10-26-11-17)20(30)28-16-4-2-3-15(9-16)21(22,23)24/h2-11,27H,1H3,(H2,25,29)(H,28,30)

InChI Key

SAAYRHKJHDIDPH-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)NC3=CN=CC(=C3)C(=O)N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)NC3=CN=CC(=C3)C(=O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ALWII497;  ALW II 49 7;  ALW-II-49-7

Origin of Product

United States

Foundational & Exploratory

ALW-II-49-7: A Selective EphB2 Kinase Inhibitor for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

This whitepaper provides a comprehensive technical overview of ALW-II-49-7, a potent and selective small molecule inhibitor of the EphB2 receptor tyrosine kinase. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the EphB2 signaling pathway.

Introduction

The Ephrin (Eph) receptors represent the largest family of receptor tyrosine kinases (RTKs) and play crucial roles in a myriad of physiological and pathological processes, including axon guidance, synaptic plasticity, tissue development, and cancer. The EphB2 receptor, in particular, has emerged as a significant target in oncology due to its multifaceted role in tumor progression, angiogenesis, and metastasis.[1][2] this compound has been identified as a selective inhibitor of EphB2 kinase activity, offering a valuable tool for dissecting EphB2 signaling and a potential starting point for the development of novel cancer therapeutics.[3][4]

This compound: Potency and Selectivity

This compound demonstrates potent inhibition of EphB2 in cellular assays, with a reported half-maximal effective concentration (EC50) of 40 nM.[3][5][6][7] Its selectivity has been profiled against a panel of kinases, revealing a primary affinity for the Eph receptor family while also exhibiting activity against a limited number of other kinases.

Table 1: In Vitro Potency of this compound against EphB2
Assay TypeCell LineParameterValue
CellularNot SpecifiedEC5040 nM

Data sourced from multiple references.[3][5][6][7]

Table 2: Kinase Selectivity Profile of this compound
KinaseIC50 (nM)
EphB2 ~100 - 200
EphA2~100 - 200
EphA4~100 - 200
EphA8~100 - 200
EphB4~100 - 200
EphA3~500
EphA5~500
EphB3~500
EphA1>8000
EphA6>8000
EphA7>8000
EphB1>8000
b-rafData not available
CSF1RData not available
DDR112.4
DDR218.6
FrkData not available
KitData not available
LckData not available
p38αData not available
p38βData not available
PDGFRαData not available
PDGFRβData not available
Raf1Data not available

This table summarizes available data on the kinase selectivity of this compound. It is important to note that IC50 values can vary depending on the assay conditions.[8][9]

Experimental Protocols

Cellular EphB2 Autophosphorylation Assay (Western Blot)

This protocol describes the methodology to assess the inhibitory effect of this compound on EphB2 autophosphorylation in a cellular context.[8]

1. Cell Culture and Treatment:

  • Culture U87 glioblastoma cells, or another suitable cell line endogenously expressing EphB2, in appropriate media until they reach 80-90% confluency.
  • Serum-starve the cells for 16-24 hours prior to the experiment to reduce basal receptor phosphorylation.
  • Pre-treat the cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or vehicle control (DMSO) for 1 hour at 37°C.[3][5]
  • Stimulate the cells with pre-clustered ephrin-B1-Fc (e.g., 1 µg/mL) for 20-30 minutes at 37°C to induce EphB2 autophosphorylation.

2. Cell Lysis:

  • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Scrape the cells and collect the lysate.
  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
  • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

3. Immunoprecipitation:

  • Incubate 500 µg to 1 mg of total protein lysate with an anti-EphB2 antibody overnight at 4°C with gentle rotation.[1][10]
  • Add Protein A/G agarose beads and incubate for an additional 1-2 hours at 4°C.[1][10]
  • Wash the beads three to five times with ice-cold lysis buffer.

4. Western Blotting:

  • Resuspend the beads in 2x Laemmli sample buffer and boil for 5 minutes to elute the proteins.
  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11]
  • Incubate the membrane with a primary antibody against phosphotyrosine (pTyr) overnight at 4°C.
  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.
  • To confirm equal loading, strip the membrane and re-probe with an anti-EphB2 antibody.

In Vitro Kinase Assay

This protocol provides a general framework for assessing the direct inhibitory activity of this compound on recombinant EphB2 kinase.

1. Reaction Setup:

  • Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
  • In a 96-well plate, add recombinant human EphB2 kinase domain.
  • Add varying concentrations of this compound or vehicle control.
  • Add a suitable peptide substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr)4:1).

2. Kinase Reaction:

  • Initiate the kinase reaction by adding ATP (at a concentration close to the Km for EphB2, if known).
  • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

3. Detection:

  • Stop the reaction (e.g., by adding EDTA).
  • Detect substrate phosphorylation using a suitable method, such as:
  • Radiometric Assay: Utilizing [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
  • Luminescence-based Assay: Measuring the amount of ADP produced using an ADP-Glo™ kinase assay.
  • Fluorescence-based Assay: Employing a fluorescently labeled substrate and detecting the change in fluorescence upon phosphorylation.

4. Data Analysis:

  • Calculate the percentage of kinase inhibition for each concentration of this compound.
  • Determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action of this compound and the experimental approach to its characterization, the following diagrams are provided.

EphB2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ephrin-B_Ligand Ephrin-B Ligand EphB2 EphB2 Receptor Ephrin-B_Ligand->EphB2 Binding & Clustering P1 Autophosphorylation EphB2->P1 Activation P2 Effector Proteins (e.g., Nck, Pak) P1->P2 Recruitment P3 Downstream Signaling (e.g., RhoGTPases) P2->P3 P4 Cytoskeletal Rearrangement P3->P4 P5 Cellular Responses (Migration, Adhesion) P4->P5 ALW This compound ALW->EphB2 Inhibition Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_incell Cell-Based Evaluation cluster_invivo In Vivo Evaluation A1 Biochemical Kinase Assay A2 Determine IC50 vs. EphB2 A1->A2 A3 Kinase Selectivity Profiling A2->A3 B1 Cellular Autophosphorylation Assay (Western Blot) A3->B1 Candidate Selection B2 Determine EC50 in Cells B1->B2 B3 Phenotypic Assays (Migration, Invasion) B2->B3 C1 Pharmacokinetic Studies B3->C1 Lead Optimization C2 Xenograft Tumor Models C1->C2 C3 Efficacy & Toxicity Assessment C2->C3 Logical_Relationship A This compound B Binds to ATP-binding pocket of EphB2 Kinase Domain A->B C Inhibition of EphB2 Autophosphorylation B->C D Blockade of Downstream Signaling C->D E Modulation of Cellular Phenotypes (e.g., decreased migration) D->E

References

In-Depth Technical Guide to ALW-II-49-7: Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of ALW-II-49-7, a selective inhibitor of the EphB2 receptor tyrosine kinase. This document details the compound's mechanism of action, summarizes its quantitative biological data, and provides detailed experimental protocols for its synthesis and key assays. Additionally, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of its therapeutic potential and research applications.

Discovery and Mechanism of Action

This compound was identified through the screening of a rationally designed, kinase-directed combinatorial library. It is a potent and selective, cell-permeable inhibitor of the EphB2 receptor tyrosine kinase, with a cellular EC50 of 40 nM.[1] The Eph (erythropoietin-producing hepatocellular) receptors are the largest family of receptor tyrosine kinases and, along with their ephrin ligands, play crucial roles in a variety of physiological and pathological processes, including axon guidance, tissue development, and cancer.[2][3]

The mechanism of action of this compound involves binding to the inactive 'DFG-out' conformation of the kinase domain.[4][5] This mode of binding is characteristic of type II kinase inhibitors, which stabilize an inactive state of the enzyme, thereby preventing its catalytic activity. Crystallographic studies of this compound in complex with the EphA7 kinase domain have provided valuable structural insights into its binding mode, which can inform the design of second-generation inhibitors with improved selectivity and potency.[4]

Quantitative Biological Data

The biological activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data available for this compound.

Table 1: Potency of this compound against EphB2

Assay TypeCell LineParameterValue
Cellular Activity-EC5040 nM

Data sourced from MedchemExpress.[1]

Table 2: Kinase Selectivity Profile of this compound

Kinase Target
b-raf
CSF1R
DDR1
DDR2
EphA2
EphA5
EphA8
EphB1
EphB2
EphB3
Frk
Kit
Lck
p38a
p38b
PDGFRa
PDGFRb
Raf1

This table lists the kinases to which this compound has shown binding activity.[1]

Synthesis of this compound

This compound, with the chemical name N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)nicotinamide, was synthesized as part of a solution-phase combinatorial library. The general synthesis approach involves the coupling of diverse heterocyclic "head" motifs with distinct linker-tail motifs. The synthesis of this compound specifically utilizes an amide-bond forming chemistry.

General Synthetic Scheme

The synthesis of this compound involves a two-step process:

  • Amide bond formation: Reaction of 3-amino-4-methylphenol with 3-(trifluoromethyl)benzoyl chloride to form an intermediate benzamide.

  • Second amide bond formation: Coupling of the intermediate with nicotinoyl chloride to yield the final product, this compound.

While a detailed, step-by-step protocol from a primary source is not publicly available, the following represents a plausible synthetic route based on standard organic chemistry principles for amide bond formation.

Postulated Experimental Protocol

Step 1: Synthesis of N-(3-hydroxy-4-methylphenyl)-3-(trifluoromethyl)benzamide

  • To a stirred solution of 3-amino-4-methylphenol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of 3-(trifluoromethyl)benzoyl chloride (1.05 eq) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-(3-hydroxy-4-methylphenyl)-3-(trifluoromethyl)benzamide.

Step 2: Synthesis of N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)nicotinamide (this compound)

  • To a stirred solution of N-(3-hydroxy-4-methylphenyl)-3-(trifluoromethyl)benzamide (1.0 eq) in a suitable aprotic solvent (e.g., pyridine or dichloromethane with a base like triethylamine), add nicotinoyl chloride (1.1 eq) at 0 °C.

  • Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by TLC.

  • Work up the reaction as described in Step 1.

  • Purify the final product by column chromatography or recrystallization to yield this compound.

Note: This is a representative protocol and may require optimization of reaction conditions, solvents, and purification methods.

Experimental Protocols for Biological Assays

Inhibition of EphB2 Tyrosine Kinase Activity in U87 Glioblastoma Cells

This protocol is based on the methodology described for evaluating the cellular activity of this compound.[4]

  • Cell Culture: Culture U87 glioblastoma cells in appropriate media and conditions until they reach the desired confluence.

  • Treatment: Treat the U87 cells with varying concentrations of this compound (e.g., 0.01-10 μM) for 1 hour.

  • Stimulation: In the presence of this compound, stimulate the cells with ephrinB1 (e.g., 2 μg/mL) to induce EphB2 phosphorylation. A control group without this compound treatment should be included.

  • Cell Lysis: After treatment and stimulation, lyse the cells to extract total protein.

  • Immunoprecipitation: Immunoprecipitate EphB2 from the total cell lysates using an anti-EphB2 antibody.

  • Western Blotting:

    • Analyze the immunoprecipitated EphB2 by Western blot using an anti-phosphotyrosine antibody to detect the level of EphB2 phosphorylation.

    • Reprobe the same blot with an anti-EphB2 antibody to ensure equal loading of the protein in all samples.

  • Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of EphB2 phosphorylation by this compound and calculate the EC50 value.

Visualizations

EphB2 Signaling Pathway and Inhibition by this compound

EphB2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EphrinB1 EphrinB1 EphB2_Receptor EphB2 Receptor Ligand Binding Domain Transmembrane Domain Kinase Domain EphrinB1->EphB2_Receptor:LBD Binding & Activation PI3K PI3K EphB2_Receptor:KD->PI3K Forward Signaling Ras Ras EphB2_Receptor:KD->Ras Forward Signaling Akt Akt PI3K->Akt Cell_Migration Cell_Migration Akt->Cell_Migration Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell_Proliferation ERK->Cell_Proliferation ALW_II_49_7 This compound ALW_II_49_7->EphB2_Receptor:KD Inhibition

Caption: EphB2 signaling pathway and its inhibition by this compound.

Experimental Workflow for Evaluating this compound Activity

Experimental_Workflow Start Start U87_Cell_Culture Culture U87 Glioblastoma Cells Start->U87_Cell_Culture Treatment Treat cells with this compound (various concentrations) U87_Cell_Culture->Treatment Stimulation Stimulate with EphrinB1 Treatment->Stimulation Cell_Lysis Lyse Cells and Extract Protein Stimulation->Cell_Lysis Immunoprecipitation Immunoprecipitate EphB2 Cell_Lysis->Immunoprecipitation Western_Blot Western Blot for Phospho-EphB2 and Total EphB2 Immunoprecipitation->Western_Blot Analysis Quantify Bands and Calculate EC50 Western_Blot->Analysis End End Analysis->End

Caption: Workflow for assessing this compound's inhibition of EphB2.

Conclusion

This compound is a valuable research tool for studying the biological roles of the EphB2 receptor. Its selectivity and cell permeability make it suitable for in vitro studies aimed at dissecting the EphB2 signaling cascade and its downstream effects on cellular processes such as proliferation and migration. The structural information available for its complex with an Eph kinase domain provides a solid foundation for the structure-based design of next-generation inhibitors with potentially enhanced therapeutic properties. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in utilizing this compound in their studies of Eph receptor biology and as a starting point for the development of novel therapeutics targeting EphB2-driven pathologies.

References

structure and chemical properties of ALW-II-49-7

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Structure, Chemical Properties, and Biological Activity of the Kinase Inhibitor ALW-II-49-7.

For Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound is a potent and selective, ATP-competitive, type II kinase inhibitor. It has garnered significant interest within the research community for its marked inhibitory activity against several receptor tyrosine kinases implicated in cancer and other diseases. This document provides a comprehensive overview of the chemical structure, properties, biological targets, and associated signaling pathways of this compound, intended to serve as a valuable resource for researchers in the fields of oncology, cell biology, and drug discovery.

Chemical Structure and Properties

This compound is a synthetic small molecule with a complex aromatic structure. Its systematic chemical name is 5-[(2-methyl-5-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)amino]pyridine-3-carboxamide.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueReference
IUPAC Name 5-[(2-methyl-5-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)amino]pyridine-3-carboxamide[1]
Molecular Formula C₂₁H₁₇F₃N₄O₂[2][3]
Molecular Weight 414.38 g/mol [2][3]
CAS Number 1135219-23-6[3]
SMILES Cc1ccc(cc1NC2=CN=C(C=C2)C(=O)N)C(=O)Nc3cccc(c3)C(F)(F)F[1]
Solubility Soluble in DMSO (up to 100 mg/mL with sonication)[2][3]
Storage Powder: -20°C for 3 years. In solvent: -80°C for 6 months.[3]

Biological Activity and Target Profile

This compound is a multi-targeted kinase inhibitor, demonstrating potent activity against Ephrin receptors and Discoidin Domain Receptors.

Primary Targets and In Vitro Potency

The primary biological targets of this compound are EphB2, DDR1, and DDR2. Its inhibitory activity has been quantified in various cellular and biochemical assays.

Table 2: In Vitro Inhibitory Activity of this compound against Primary Targets

TargetAssay TypePotencyReference
EphB2 Cellular Assay (ephrinB1-induced autophosphorylation in U87 cells)EC₅₀ = 40 nM[2][3]
DDR1 Biochemical Kinase AssayIC₅₀ = 12.4 nM[4]
DDR2 Biochemical Kinase AssayIC₅₀ = 18.6 nM[4]
Kinase Selectivity Profile

This compound exhibits a degree of selectivity, though it is known to inhibit other kinases at higher concentrations. A KinomeScan analysis revealed binding to a set of kinases including, but not limited to, RAF1, LYN, CSF1R, DDR1, DDR2, EphA2, EphA5, EphA8, EphB1, EphB2, EphB3, Frk, Kit, Lck, p38α, p38β, PDGFRα, and PDGFRβ[1][5].

Mechanism of Action

This compound functions as a type II kinase inhibitor . This class of inhibitors binds to the inactive "DFG-out" conformation of the kinase domain. In this conformation, the conserved Asp-Phe-Gly (DFG) motif is flipped, creating a hydrophobic pocket adjacent to the ATP-binding site, which is exploited by the inhibitor. This mechanism contributes to its selectivity and potency. The co-crystal structure of this compound in complex with the EphA7 kinase domain (PDB code: 3dko) confirms this binding mode[6].

Signaling Pathways

By inhibiting its primary targets, this compound modulates several downstream signaling pathways crucial for cell proliferation, migration, and survival.

EphB2 Signaling

Inhibition of EphB2 by this compound can impact cancer cell biology through the modulation of pathways including the Abl-cyclin D1 and PI3K/Akt signaling cascades.

EphB2_Signaling ALW_II_49_7 This compound EphB2 EphB2 ALW_II_49_7->EphB2 Inhibits Abl Abl EphB2->Abl PI3K PI3K EphB2->PI3K CyclinD1 Cyclin D1 Abl->CyclinD1 Proliferation Cell Proliferation CyclinD1->Proliferation Akt Akt PI3K->Akt CellPositioning Cell Positioning Akt->CellPositioning

Caption: this compound inhibits EphB2, affecting downstream pathways.

DDR1/DDR2 Signaling

The inhibition of DDR1 and DDR2 by this compound can disrupt collagen-mediated signaling, which is pertinent in cancer and fibrotic diseases. Key downstream pathways include the MAPK/ERK and PI3K/Akt cascades.

DDR_Signaling Collagen Collagen DDR1_2 DDR1/2 Collagen->DDR1_2 Activates ALW_II_49_7 This compound ALW_II_49_7->DDR1_2 Inhibits Ras Ras DDR1_2->Ras PI3K PI3K DDR1_2->PI3K JAK JAK DDR1_2->JAK Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CellFunctions Cell Proliferation, Migration, Survival ERK->CellFunctions Akt Akt PI3K->Akt Akt->CellFunctions STAT STAT JAK->STAT STAT->CellFunctions

Caption: this compound disrupts collagen-induced DDR1/2 signaling.

Experimental Protocols

Detailed experimental protocols for the synthesis and specific kinase assays for this compound are not extensively detailed in publicly available literature. However, based on published studies, the following outlines the general methodologies employed.

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, its structure suggests a multi-step synthesis involving the coupling of substituted aniline and pyridine fragments, likely through amide bond formation and potentially palladium-catalyzed cross-coupling reactions.

EphB2 Inhibition Assay in U87 Glioblastoma Cells

This cellular assay is designed to measure the ability of this compound to inhibit the ligand-induced autophosphorylation of endogenous EphB2.

Principle: U87 glioblastoma cells, which endogenously express EphB2, are treated with this compound followed by stimulation with the EphB2 ligand, ephrin-B1. The phosphorylation status of EphB2 is then assessed by immunoprecipitation and Western blotting.

Materials:

  • U87 glioblastoma cells

  • This compound

  • Recombinant ephrin-B1-Fc

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Anti-EphB2 antibody for immunoprecipitation

  • Anti-phosphotyrosine antibody

  • Anti-EphB2 antibody for Western blotting

  • Protein A/G agarose beads

  • SDS-PAGE gels and Western blotting apparatus

Procedure:

  • Cell Culture: Culture U87 cells to approximately 80-90% confluency.

  • Serum Starvation: Serum-starve the cells for a defined period (e.g., 4-16 hours) to reduce basal receptor tyrosine kinase activity.

  • Inhibitor Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.01-10 µM) or vehicle control (DMSO) for 1 hour.

  • Ligand Stimulation: Stimulate the cells with ephrin-B1-Fc (e.g., 2 µg/mL) for a short period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis: Wash the cells with cold PBS and lyse with ice-cold lysis buffer.

  • Immunoprecipitation:

    • Clarify the cell lysates by centrifugation.

    • Incubate the supernatant with an anti-EphB2 antibody overnight at 4°C.

    • Add Protein A/G agarose beads and incubate for an additional 1-2 hours.

    • Wash the beads several times with lysis buffer.

  • Western Blotting:

    • Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an anti-phosphotyrosine antibody to detect phosphorylated EphB2.

    • Strip the membrane and re-probe with an anti-EphB2 antibody to confirm equal loading.

  • Data Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of EphB2 phosphorylation by this compound and calculate the EC₅₀ value.

Western_Blot_Workflow Start U87 Cell Culture Treatment This compound Treatment Start->Treatment Stimulation Ephrin-B1 Stimulation Treatment->Stimulation Lysis Cell Lysis Stimulation->Lysis IP Immunoprecipitation (anti-EphB2) Lysis->IP WB Western Blot (anti-pTyr, anti-EphB2) IP->WB Analysis Data Analysis (EC50) WB->Analysis

Caption: Workflow for assessing EphB2 inhibition by this compound.

In Vitro Kinase Assays for DDR1 and DDR2

Biochemical kinase assays are used to determine the direct inhibitory effect of this compound on the enzymatic activity of DDR1 and DDR2. Commercially available platforms such as LanthaScreen® (Thermo Fisher Scientific) or ADP-Glo™ (Promega) are commonly used for this purpose.

General Principle (LanthaScreen® Eu Kinase Binding Assay): This is a fluorescence resonance energy transfer (FRET)-based competition binding assay. A europium-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor® 647-labeled tracer binds to the ATP pocket of the kinase. When both are bound, FRET occurs. This compound competes with the tracer for binding to the ATP pocket, leading to a decrease in the FRET signal.

General Principle (ADP-Glo™ Kinase Assay): This is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. The kinase reaction is performed in the presence of ATP and a suitable substrate. After the reaction, remaining ATP is depleted, and the ADP is converted back to ATP, which is then used to generate a luminescent signal. The amount of light produced is proportional to the kinase activity. This compound will reduce the amount of ADP produced, resulting in a lower luminescent signal.

A detailed, step-by-step protocol would be specific to the chosen assay platform and should be followed according to the manufacturer's instructions.

Conclusion

This compound is a valuable research tool for investigating the roles of EphB2, DDR1, and DDR2 in various physiological and pathological processes. Its characterization as a type II inhibitor provides a basis for the structure-guided design of next-generation inhibitors with improved selectivity and potency. The information compiled in this guide is intended to facilitate further research into the therapeutic potential of targeting these kinases.

References

ALW-II-49-7: A Comprehensive Technical Guide to Target Profile and Kinase Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALW-II-49-7 is a potent, type-II ATP-competitive inhibitor primarily targeting the Ephrin (Eph) receptor tyrosine kinase family, with a particular selectivity for EphB2.[1][2][3] This document provides an in-depth technical overview of the target profile and kinase selectivity of this compound, including quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways.

Target Profile and Kinase Selectivity

This compound was identified from a rationally designed kinase-directed library and has been characterized as a pan-Eph kinase inhibitor, though it exhibits varying affinities across the Eph receptor family.[2] Its primary target is EphB2, for which it demonstrates a cellular EC50 of 40 nM.[1][3][4]

Quantitative Kinase Inhibition Data

The following tables summarize the known quantitative inhibition data for this compound against a panel of kinases.

Table 1: Inhibition of Eph Family Kinases by this compound

KinaseInhibition ParameterValue (nM)Notes
EphB2EC50 (cellular)40Inhibition of ephrin-B1-induced autophosphorylation in U87 cells.[1][2][3]
EphA2, EphA4, EphA8, EphB2, EphB4Kd100 - 200Dissociation constants.
EphA3, EphA5, EphB3Kd~500Dissociation constants.
EphA6, EphA7, EphB1Kd>8000Not significantly inhibited.[2]

Table 2: Selectivity Profile of this compound Against Other Kinases

This compound exhibits inhibitory activity against a range of other tyrosine and serine/threonine kinases.[1][2][5]

KinaseFamily
b-RafSerine/Threonine Kinase
CSF1RTyrosine Kinase
DDR1Tyrosine Kinase
DDR2Tyrosine Kinase
FrkTyrosine Kinase
KitTyrosine Kinase
LckTyrosine Kinase
p38αSerine/Threonine Kinase
p38βSerine/Threonine Kinase
PDGFRαTyrosine Kinase
PDGFRβTyrosine Kinase
Raf1Serine/Threonine Kinase

Note: Specific IC50 or Kd values for many of these off-targets are not consistently reported in the public domain. The interaction indicates that this compound is not entirely specific to the Eph family.

Signaling Pathways

EphB2 Signaling Pathway

EphB2 is a receptor tyrosine kinase that, upon binding to its ephrin-B ligand, initiates bidirectional signaling. The forward signaling in the EphB2-expressing cell plays a crucial role in various cellular processes, including axon guidance, synapse formation, and cell migration.[6][7][8] Downstream signaling cascades can involve the activation of Src family kinases, MAP kinases, PI3K, and small GTPases.[6]

EphB2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ephrin-B Ephrin-B EphB2 EphB2 Ephrin-B->EphB2 Binding & Dimerization Src Src EphB2->Src Activation PI3K PI3K EphB2->PI3K Activation Ras Ras EphB2->Ras Activation Synapse_Formation Synapse Formation EphB2->Synapse_Formation Cell_Migration Cell Migration & Adhesion Src->Cell_Migration PI3K->Cell_Migration MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway Axon_Guidance Axon Guidance MAPK_Pathway->Axon_Guidance This compound This compound This compound->EphB2 Inhibition

Caption: EphB2 forward signaling pathway and the inhibitory action of this compound.

Key Off-Target Signaling Pathways

This compound's interaction with kinases such as c-Kit and PDGFR suggests potential modulation of other important signaling pathways involved in cell proliferation, differentiation, and survival.

Off_Target_Signaling cluster_cKit c-Kit Signaling cluster_PDGFR PDGFR Signaling SCF SCF c-Kit c-Kit SCF->c-Kit PI3K_cKit PI3K c-Kit->PI3K_cKit RAS_MAPK_cKit RAS-MAPK Pathway c-Kit->RAS_MAPK_cKit JAK_STAT_cKit JAK/STAT Pathway c-Kit->JAK_STAT_cKit Proliferation_Survival Proliferation & Survival PI3K_cKit->Proliferation_Survival RAS_MAPK_cKit->Proliferation_Survival JAK_STAT_cKit->Proliferation_Survival PDGF PDGF PDGFR PDGFR PDGF->PDGFR PI3K_PDGFR PI3K PDGFR->PI3K_PDGFR RAS_MAPK_PDGFR RAS-MAPK Pathway PDGFR->RAS_MAPK_PDGFR PLCg PLCγ PDGFR->PLCg Cell_Growth_Migration Cell Growth & Migration PI3K_PDGFR->Cell_Growth_Migration RAS_MAPK_PDGFR->Cell_Growth_Migration PLCg->Cell_Growth_Migration This compound This compound This compound->c-Kit Inhibition This compound->PDGFR Inhibition

Caption: Overview of c-Kit and PDGFR signaling pathways potentially affected by this compound.

Experimental Protocols

Biochemical Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for determining the in vitro kinase inhibitory activity of this compound. Specific conditions such as buffer composition, and substrate and enzyme concentrations should be optimized for each kinase.

  • Reagents and Materials:

    • Recombinant Kinase (e.g., EphB2, c-Kit, PDGFR)

    • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • ATP (at or near the Km for each kinase)

    • Kinase Substrate (peptide or protein)

    • This compound (serially diluted in DMSO)

    • Detection Reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled [γ-³²P]ATP)

    • 384-well assay plates

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

    • Add a fixed amount of the recombinant kinase to each well of the assay plate.

    • Add the diluted this compound or DMSO (vehicle control) to the wells.

    • Incubate for a predetermined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

    • Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction by adding a stop solution (e.g., EDTA for ADP-Glo™).

    • Add the detection reagent according to the manufacturer's protocol.

    • Measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay: Inhibition of EphB2 Autophosphorylation in U87 Glioblastoma Cells

This protocol describes a Western blot-based assay to measure the inhibition of ligand-induced EphB2 autophosphorylation in a cellular context.[2]

  • Cell Culture and Treatment:

    • Culture U87 glioblastoma cells in appropriate media (e.g., DMEM with 10% FBS) to 80-90% confluency.

    • Starve the cells in serum-free media for 4-6 hours prior to treatment.

    • Treat the cells with varying concentrations of this compound (e.g., 0.01-10 µM) or DMSO (vehicle control) for 1 hour.

    • Stimulate the cells with ephrin-B1-Fc (e.g., 1 µg/mL) for 15-30 minutes to induce EphB2 phosphorylation.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Immunoprecipitation (Optional, for enhanced signal):

    • Incubate a portion of the cell lysate with an anti-EphB2 antibody overnight at 4°C with gentle rotation.

    • Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.

    • Wash the beads several times with lysis buffer.

    • Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

  • Western Blotting:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (or the entire immunoprecipitate) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-EphB2 (p-EphB2) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total EphB2 to confirm equal loading.

  • Data Analysis:

    • Quantify the band intensities for p-EphB2 and total EphB2.

    • Normalize the p-EphB2 signal to the total EphB2 signal.

    • Calculate the percent inhibition of EphB2 phosphorylation for each this compound concentration relative to the stimulated control.

    • Determine the EC50 value from the dose-response curve.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_western_blot Western Blot cluster_analysis Data Analysis A 1. Culture U87 Cells B 2. Serum Starvation A->B C 3. Treat with this compound B->C D 4. Stimulate with ephrin-B1 C->D E 5. Cell Lysis D->E F 6. (Optional) Immunoprecipitation E->F G 7. Protein Quantification F->G H 8. SDS-PAGE G->H I 9. Protein Transfer H->I J 10. Blocking I->J K 11. Primary Antibody (p-EphB2) J->K L 12. Secondary Antibody K->L M 13. Detection (ECL) L->M N 14. Re-probe (Total EphB2) M->N O 15. Densitometry N->O P 16. Normalization O->P Q 17. Calculate % Inhibition P->Q R 18. Determine EC50 Q->R

Caption: Experimental workflow for determining the cellular inhibition of EphB2 phosphorylation.

References

Investigating the Function of DDR1 and DDR2 with ALW-II-49-7: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Discoidin Domain Receptors, DDR1 and DDR2, are unique receptor tyrosine kinases (RTKs) that are activated by collagen, a major component of the extracellular matrix.[1] Unlike other RTKs that are typically activated by soluble growth factors, DDRs play a crucial role in mediating cell-matrix interactions, influencing a wide range of cellular processes including proliferation, differentiation, adhesion, migration, and matrix remodeling.[1] Dysregulation of DDR1 and DDR2 signaling has been implicated in the progression of various diseases, including fibrosis, atherosclerosis, and numerous cancers.[2] This has positioned them as attractive therapeutic targets for drug development.

ALW-II-49-7 is a small molecule inhibitor that has been identified to potently inhibit the kinase activity of DDR1 and DDR2. While initially characterized as a selective EphB2 kinase inhibitor, further studies have revealed its activity against a broader range of kinases, including DDR1 and DDR2.[3][4] This technical guide provides an in-depth overview of the function of DDR1 and DDR2 and the use of this compound as a chemical probe to investigate their signaling pathways. This document outlines key quantitative data, detailed experimental protocols for assessing inhibitor activity, and visual representations of the associated signaling cascades.

Data Presentation

The inhibitory activity of this compound against DDR1 and DDR2 has been quantified, demonstrating potent inhibition of both receptors. The half-maximal inhibitory concentration (IC50) values provide a measure of the concentration of the inhibitor required to reduce the activity of the kinase by 50%.

Target Inhibitor IC50 (nM)
DDR1This compound12.4
DDR2This compound18.6

Caption: In vitro inhibitory activity of this compound against DDR1 and DDR2 kinases.

Furthermore, the selectivity profile of this compound has been characterized against a panel of kinases, revealing its multi-targeted nature. While it potently inhibits DDR1 and DDR2, it also shows activity against other kinases.

Kinase Family Inhibited Kinases
Ephrin ReceptorsEphB2 (EC50 = 40 nM in cell)
Other Kinasesb-raf, CSF1R, Kit, Lck, PDGFRα, PDGFRβ, Raf1

Caption: Broader kinase selectivity profile of this compound.

Experimental Protocols

To investigate the function of DDR1 and DDR2 and the inhibitory effect of this compound, a combination of in vitro and cell-based assays can be employed.

In Vitro Kinase Assays

1. Radiometric Kinase Assay (for DDR1 and DDR2)

This assay measures the transfer of a radiolabeled phosphate group from ATP to a substrate peptide by the kinase.

  • Materials:

    • Recombinant active DDR1 or DDR2 kinase

    • Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 20 mM MgCl₂, 12.5 mM MnCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

    • Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

    • [γ-³³P]ATP

    • This compound (or other inhibitors)

    • Phosphocellulose P81 paper

    • 1% Phosphoric acid solution

  • Procedure:

    • Prepare a reaction mixture containing the kinase, substrate, and varying concentrations of this compound in the kinase assay buffer.

    • Initiate the reaction by adding [γ-³³P]ATP.

    • Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes).

    • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the P81 paper extensively with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Measure the incorporated radioactivity on the P81 paper using a scintillation counter.

    • Calculate the percentage of kinase inhibition at each inhibitor concentration and determine the IC50 value.

2. LanthaScreen™ Eu Kinase Binding Assay (FRET-based)

This assay measures the displacement of a fluorescently labeled tracer from the kinase active site by a competitive inhibitor.

  • Materials:

    • Recombinant DDR1 or DDR2 kinase

    • LanthaScreen™ Eu-anti-tag antibody

    • Kinase Tracer

    • Kinase Buffer

    • This compound (or other inhibitors)

  • Procedure:

    • In a microplate, combine the kinase, Eu-labeled antibody, and varying concentrations of this compound.

    • Add the fluorescently labeled kinase tracer to initiate the binding reaction.

    • Incubate at room temperature for a specified time (e.g., 1 hour).

    • Measure the FRET signal using a fluorescence plate reader.

    • A decrease in the FRET signal indicates displacement of the tracer by the inhibitor.

    • Calculate the percentage of inhibition and determine the IC50 value.

Cell-Based Assays

1. Collagen-Induced DDR1/DDR2 Phosphorylation Assay

This assay assesses the ability of this compound to inhibit the collagen-induced autophosphorylation of DDR1 or DDR2 in a cellular context.

  • Materials:

    • Cells expressing DDR1 or DDR2 (e.g., HEK293T, U2OS)

    • Collagen Type I

    • This compound

    • Serum-free cell culture medium

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Antibodies: anti-phospho-DDR1 (Tyr792), anti-phospho-DDR2 (Tyr740), anti-DDR1, anti-DDR2, anti-GAPDH (loading control)

    • Western blot reagents and equipment

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Starve the cells in serum-free medium for several hours.

    • Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

    • Stimulate the cells with collagen I (e.g., 10-50 µg/mL) for the desired time (e.g., 90 minutes).

    • Lyse the cells and collect the protein lysates.

    • Perform SDS-PAGE and Western blotting to detect the levels of phosphorylated DDR1/DDR2 and total DDR1/DDR2.

    • Quantify the band intensities to determine the effect of this compound on collagen-induced phosphorylation.

2. Downstream Signaling Pathway Analysis

This assay investigates the effect of this compound on the activation of downstream signaling molecules following DDR1/DDR2 activation.

  • Materials:

    • Same as the phosphorylation assay.

    • Antibodies against key downstream signaling proteins (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-Erk1/2, anti-Erk1/2).

  • Procedure:

    • Follow the same procedure as the phosphorylation assay (steps 1-5).

    • Perform Western blotting using antibodies against phosphorylated and total forms of downstream signaling proteins like Akt and Erk1/2.

    • Analyze the changes in the phosphorylation status of these proteins to understand how this compound modulates DDR1/DDR2-mediated signaling.

Mandatory Visualization

DDR1 Signaling Pathway

DDR1_Signaling_Pathway Collagen Collagen DDR1 DDR1 Collagen->DDR1 Activation Src Src DDR1->Src PI3K PI3K DDR1->PI3K Shc Shc DDR1->Shc Akt Akt/PKB PI3K->Akt Cell_Processes Cell Proliferation, Migration, Survival Akt->Cell_Processes Grb2 Grb2 Shc->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->Cell_Processes ALW_II_49_7 This compound ALW_II_49_7->DDR1

Caption: DDR1 Signaling Pathway and Inhibition by this compound.

DDR2 Signaling Pathway

DDR2_Signaling_Pathway Collagen Collagen DDR2 DDR2 Collagen->DDR2 Activation SHP2 SHP-2 DDR2->SHP2 Src Src DDR2->Src STAT STATs DDR2->STAT PI3K PI3K Src->PI3K MAPK_pathway MAPK Pathway (Erk1/2) Src->MAPK_pathway Akt Akt/PKB PI3K->Akt Cell_Processes Cell Proliferation, Differentiation, Matrix Remodeling Akt->Cell_Processes STAT->Cell_Processes MAPK_pathway->Cell_Processes ALW_II_49_7 This compound ALW_II_49_7->DDR2

Caption: DDR2 Signaling Pathway and Inhibition by this compound.

Experimental Workflow: Investigating this compound Inhibition

Experimental_Workflow Start Start: Investigate this compound on DDR1/DDR2 In_Vitro In Vitro Assays Start->In_Vitro Cell_Based Cell-Based Assays Start->Cell_Based Kinase_Assay Kinase Activity Assay (Radiometric or FRET) In_Vitro->Kinase_Assay Binding_Assay Binding Affinity Assay In_Vitro->Binding_Assay Phospho_Assay Collagen-Induced Phosphorylation Assay Cell_Based->Phospho_Assay Downstream_Assay Downstream Signaling Analysis (Western Blot) Cell_Based->Downstream_Assay Data_Analysis Data Analysis: IC50 Determination, Pathway Modulation Kinase_Assay->Data_Analysis Binding_Assay->Data_Analysis Phospho_Assay->Data_Analysis Downstream_Assay->Data_Analysis Conclusion Conclusion: Functional Role of DDR1/DDR2 Inhibition Data_Analysis->Conclusion

Caption: Experimental Workflow for Characterizing this compound.

References

ALW-II-49-7: A Technical Guide for Cancer and Fibrosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALW-II-49-7 is a potent and selective small molecule inhibitor of the Ephrin receptor tyrosine kinase family, with a primary focus on EphB2.[1][2] The Eph receptors and their corresponding ephrin ligands are crucial mediators of cell-cell communication, playing pivotal roles in a wide array of physiological and pathological processes, including developmental biology, tissue homeostasis, cancer progression, and fibrotic diseases.[3][4] Dysregulation of Eph receptor signaling has been implicated in the pathogenesis of various cancers and is emerging as a key player in the complex mechanisms underlying tissue fibrosis. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its potential applications in both oncology and fibrosis research, complete with detailed experimental protocols and pathway visualizations.

Core Compound Information

PropertyValueReference
Chemical Name N-(5-((5-carbamoyl-3-pyridinyl)amino)-2-methylphenyl)-3-(trifluoromethyl)benzamide[5]
CAS Number 1135219-23-6[2]
Molecular Formula C21H17F3N4O2[2]
Molecular Weight 414.38 g/mol [2]

Mechanism of Action

This compound functions as a Type II kinase inhibitor, targeting the "DFG-out" conformation of the kinase domain. This mechanism involves binding to the ATP-binding site and a hydrophobic pocket created by the outward flip of the Aspartate-Phenylalanine-Glycine (DFG) motif, a characteristic of this class of inhibitors.[6] This mode of inhibition provides a degree of selectivity for its target kinases.

Quantitative Data: Kinase Selectivity Profile

This compound exhibits high affinity for EphB2, with a cellular EC50 of 40 nM.[1][2] Its selectivity has been profiled against a panel of kinases, demonstrating significant binding to several other Eph receptors and a limited number of other tyrosine and serine/threonine kinases.

Target KinaseActivity/BindingReference
EphB2 EC50 = 40 nM (cellular) [1][2]
EphA2Binding Affinity[2]
EphA5Binding Affinity[2]
EphA8Binding Affinity[2]
EphB1Binding Affinity[2]
EphB3Binding Affinity[2]
b-rafBinding Affinity[2]
CSF1RBinding Affinity[2]
DDR1IC50 = 12.4 nM[5]
DDR2IC50 = 18.6 nM[5]
FrkBinding Affinity[2]
KitBinding Affinity[2]
LckBinding Affinity[2]
p38αBinding Affinity[2]
p38βBinding Affinity[2]
PDGFRαBinding Affinity[2]
PDGFRβBinding Affinity[2]
Raf1IC50 = 22 nM[5]

Application in Cancer Research

The overexpression and dysregulation of Eph receptors are frequently observed in various malignancies, contributing to tumor growth, invasion, metastasis, and angiogenesis.[2][7] this compound, as a potent EphB2 inhibitor, presents a valuable tool for investigating the role of this receptor in cancer biology and as a potential therapeutic agent.

EphB2 Signaling in Cancer

EphB2 signaling in cancer is complex and context-dependent, with reports of both tumor-promoting and suppressing functions.[2][7] Downstream signaling cascades often involve the activation of key oncogenic pathways such as the MAPK/ERK and PI3K/Akt pathways, which regulate cell proliferation, survival, and motility.[7]

EphB2_Cancer_Signaling EphrinB Ephrin-B Ligand EphB2 EphB2 Receptor EphrinB->EphB2 Activation PI3K PI3K EphB2->PI3K MAPK MAPK/ERK Pathway EphB2->MAPK ALW_II_49_7 This compound ALW_II_49_7->EphB2 Inhibition Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration & Invasion MAPK->Migration

Caption: EphB2 signaling pathway in cancer.

Experimental Workflow: Assessing this compound Efficacy in Cancer Cell Lines

Cancer_Workflow CellCulture Culture Cancer Cells (e.g., U87 Glioblastoma) Treatment Treat with this compound (Dose-Response) CellCulture->Treatment Viability Cell Viability Assay (e.g., MTT Assay) Treatment->Viability Signaling Signaling Pathway Analysis (IP/Western Blot for p-EphB2) Treatment->Signaling DataAnalysis Data Analysis & Interpretation Viability->DataAnalysis Signaling->DataAnalysis

Caption: Experimental workflow for evaluating this compound in cancer cells.

Application in Fibrosis Research

Fibrosis is characterized by the excessive deposition of extracellular matrix (ECM) proteins, leading to tissue scarring and organ dysfunction. Emerging evidence implicates Eph/ephrin signaling in the pathogenesis of fibrosis in various organs, including the skin, lung, liver, and heart.[1][7][8] Specifically, the EphrinB2/EphB2 axis has been shown to play a pro-fibrotic role by promoting the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for ECM production.[1][9]

EphB2 Signaling in Fibrosis

In the context of fibrosis, EphB2 signaling often intersects with the transforming growth factor-beta (TGF-β) pathway, a master regulator of fibrogenesis.[8][9][10] TGF-β can induce the expression of EphB2, and in turn, EphB2 signaling can amplify pro-fibrotic responses through downstream mediators like STAT3 and the canonical Smad pathway.[9][10]

EphB2_Fibrosis_Signaling TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Smad3 Smad3 TGFbR->Smad3 EphrinB2 EphrinB2 EphB2 EphB2 EphrinB2->EphB2 STAT3 STAT3 EphB2->STAT3 ALW_II_49_7 This compound ALW_II_49_7->EphB2 Myofibroblast Myofibroblast Differentiation STAT3->Myofibroblast Smad3->Myofibroblast ECM ECM Production (e.g., Collagen) Myofibroblast->ECM

Caption: Proposed EphB2 signaling in fibrosis.

Experimental Workflow: Investigating this compound in a Fibrosis Model

Fibrosis_Workflow FibroblastCulture Culture Fibroblasts (e.g., Normal Human Lung Fibroblasts) Induction Induce Fibrotic Phenotype (e.g., with TGF-β) FibroblastCulture->Induction Treatment Treat with this compound Induction->Treatment MyofibroblastAnalysis Analyze Myofibroblast Markers (e.g., α-SMA, Collagen I) Treatment->MyofibroblastAnalysis DataAnalysis Data Analysis & Interpretation MyofibroblastAnalysis->DataAnalysis

Caption: Workflow for this compound in an in vitro fibrosis model.

Detailed Experimental Protocols

Cell Viability (MTT) Assay

This protocol is adapted for assessing the effect of this compound on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., U87 glioblastoma)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[12]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.[13]

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[14]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Immunoprecipitation and Western Blot for EphB2 Phosphorylation

This protocol is designed to assess the inhibitory effect of this compound on EphB2 phosphorylation.

Materials:

  • Cell line expressing EphB2 (e.g., U87 glioblastoma)

  • This compound

  • Ephrin-B1/Fc chimera (for stimulation)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-EphB2 antibody for immunoprecipitation[15]

  • Protein A/G agarose beads

  • Anti-phosphotyrosine antibody for Western blotting

  • Anti-EphB2 antibody for Western blotting (loading control)

  • SDS-PAGE gels and transfer system

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Culture cells to 80-90% confluency. Treat with this compound at various concentrations for 1 hour, followed by stimulation with ephrin-B1/Fc for 15-30 minutes.[6]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads.

    • Incubate the pre-cleared lysate with the anti-EphB2 antibody overnight at 4°C.

    • Add protein A/G beads to capture the antibody-protein complexes.

    • Wash the beads several times with lysis buffer.

  • Elution and Electrophoresis: Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE.

  • Western Blotting:

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk.

    • Incubate with the anti-phosphotyrosine primary antibody overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Re-probing: Strip the membrane and re-probe with an anti-EphB2 antibody to confirm equal loading of the immunoprecipitated protein.

Conclusion

This compound is a valuable research tool for elucidating the complex roles of EphB2 signaling in both cancer and fibrosis. Its selectivity and potency make it suitable for in vitro studies aimed at understanding disease mechanisms and for the initial stages of drug discovery. The provided protocols and pathway diagrams offer a framework for researchers to design and execute experiments to explore the therapeutic potential of targeting the EphB2 receptor in these debilitating diseases. Further in vivo studies are warranted to validate the efficacy of this compound in preclinical models of cancer and fibrosis.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Pathophysiology of Diseases Involving EphB2

Abstract

The EphB2 receptor, a member of the largest family of receptor tyrosine kinases (RTKs), and its ephrin-B ligands are crucial regulators of cell-cell communication, orchestrating a wide array of developmental processes, particularly in the nervous system.[1] Dysregulation of EphB2 signaling, however, is increasingly implicated in the pathophysiology of a diverse range of human diseases, from neurodegenerative disorders to various cancers. A hallmark of this system is its capacity for bidirectional signaling: "forward" signaling is transduced through the Eph receptor upon ligand binding, while "reverse" signaling is initiated through the ephrin ligand.[2][3] This complexity contributes to the context-dependent and often contradictory roles of EphB2 in disease, where it can act as both a tumor promoter and a suppressor. This guide provides a comprehensive overview of the molecular mechanisms underlying EphB2's involvement in disease, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways to support advanced research and therapeutic development.

The Role of EphB2 in Neurological Disorders

EphB2 is a critical mediator of synaptic function and plasticity in the central nervous system. Its interaction with key neuronal receptors and its response to pathological insults place it at the center of several neurological conditions.

Synaptic Plasticity and NMDA Receptor Regulation

EphB2 plays a pivotal role in the formation and maturation of excitatory synapses.[4] It directly interacts with the N-methyl-D-aspartate receptor (NMDAR), a glutamate receptor essential for synaptic plasticity, learning, and memory.[5][6] This interaction, which is dependent on the extracellular phosphorylation of EphB2 at tyrosine 504 (Y504), regulates the synaptic localization and function of NMDARs.[7][8] Specifically, ligand-activated EphB2 promotes the recruitment and stabilization of NMDARs at the postsynaptic density.[7][9] Mice lacking EphB2 exhibit impaired long-term potentiation (LTP), a cellular correlate of memory, and reduced synaptic NMDAR-mediated currents.[5][10] This demonstrates that EphB2 is fundamental for maintaining the machinery of synaptic plasticity.

EphB2_NMDA_Signaling EphB2-NMDA Receptor Signaling Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal ephrinB ephrin-B (Ligand) EphB2 EphB2 Receptor ephrinB->EphB2 Binding & Activation NMDAR NMDA Receptor EphB2->NMDAR Extracellular Interaction & Clustering Synapse Synapse Stabilization & Maturation EphB2->Synapse Ca_influx Ca2+ Influx NMDAR->Ca_influx Activation LTP Synaptic Plasticity (LTP) Ca_influx->LTP

A diagram of the EphB2-NMDA receptor signaling cascade.
Alzheimer's Disease (AD)

The link between EphB2 and NMDARs is central to its role in AD. Soluble amyloid-β (Aβ) oligomers, a primary neurotoxic agent in AD, bind directly to the fibronectin repeat domain of EphB2.[11][12] This interaction triggers the proteasomal degradation of EphB2, leading to its depletion in the brains of AD patients and mouse models.[12][13] The resulting loss of EphB2 impairs NMDAR function, contributing to the synaptic deficits and cognitive decline seen in AD.[12][14] Importantly, restoring EphB2 levels in the dentate gyrus of an AD mouse model has been shown to reverse synaptic and memory impairments, highlighting EphB2 as a promising therapeutic target.[12][15]

Furthermore, EphB2 activation can mitigate another hallmark of AD: tau hyperphosphorylation. Stimulation of EphB2 leads to the activation of the PI3K/Akt pathway, which in turn inhibits glycogen synthase kinase-3β (GSK-3β), a primary tau kinase.[13] This results in reduced tau phosphorylation at multiple AD-associated sites.[13]

EphB2_AD_Pathophysiology Role of EphB2 in Alzheimer's Disease Pathophysiology cluster_pathway1 Aβ-Mediated Degradation cluster_pathway2 Tau Phosphorylation Pathway Abeta Aβ Oligomers EphB2 EphB2 Abeta->EphB2 Binds Degradation Proteasomal Degradation EphB2->Degradation NMDAR_dys NMDAR Dysfunction & Synaptic Deficits Degradation->NMDAR_dys Leads to EphB2_act EphB2 Activation PI3K_Akt PI3K/Akt Pathway EphB2_act->PI3K_Akt Activates GSK3b GSK-3β PI3K_Akt->GSK3b Inhibits Tau Tau Hyper- phosphorylation GSK3b->Tau Promotes

Dual roles of EphB2 in Alzheimer's Disease.
Other Neurological Conditions

  • Pathological Pain: The EphB2-NMDAR interaction is also implicated in neuropathic pain. Following injury, EphB2 is phosphorylated, enhancing its interaction with NMDARs in the spinal cord. This upregulation contributes to the heightened pain sensitivity (mechanical hypersensitivity) observed in mouse models.[8]

  • Depression and Memory Impairment: EphB2 knockout mice display depression-like behaviors and memory deficits.[16][17] These behavioral changes are associated with increased expression of the NR2B subunit of the NMDAR and decreased levels of brain-derived neurotrophic factor (BDNF). Treatment with an NR2B antagonist reversed these effects, suggesting that EphB2 normally functions to prevent depression and memory impairment by downregulating NR2B signaling.[17]

The Dichotomous Role of EphB2 in Cancer

EphB2's role in cancer is remarkably context-dependent, acting as a tumor promoter in some malignancies and a tumor suppressor in others.[18][19] This duality is influenced by the specific cancer type, tumor stage, and the molecular background of the cancer cells.

Cancer TypeEphB2 ExpressionPrimary RoleKey Signaling PathwaysCitations
Glioblastoma (GBM) UpregulatedTumor PromoterR-Ras, HIF-2α/Paxillin[18][19][20][21][22]
Colorectal (CRC) Downregulated in late stagesTumor SuppressorWnt/β-catenin[23][24][25]
Prostate (PCa) Downregulated/MutatedTumor SuppressorLipid Metabolism (DGAT1/ATGL)[19][26][27]
Hepatocellular (HCC) UpregulatedTumor PromoterWnt/β-catenin (positive feedback loop)[19][28]
Gastric Cancer UpregulatedTumor PromoterJAK-STAT, TP53[18][19]
Cervical Cancer UpregulatedTumor PromoterR-Ras, EMT[18][19]
EphB2 as a Tumor Promoter

In several cancers, high EphB2 expression correlates with increased invasion, metastasis, and poor prognosis.[18]

  • Glioblastoma (GBM): EphB2 is significantly overexpressed in GBM compared to normal brain tissue and is correlated with tumor grade.[19][20] Activation of EphB2 promotes glioma cell invasion and migration while reducing cell adhesion.[20][21] This is mediated, in part, by the downstream activation of R-Ras.[21] Under hypoxic conditions, a common feature of the GBM microenvironment, Hypoxia-Inducible Factor 2α (HIF-2α) stabilizes EphB2, which then promotes invasion via the focal adhesion protein paxillin.[22]

  • Hepatocellular Carcinoma (HCC): In HCC, EphB2 is highly expressed in cancer stem cells (CSCs). It participates in a positive feedback loop with the Wnt/β-catenin pathway, where TCF1 activates EphB2 expression, and EphB2 signaling further sustains β-catenin activity, thereby promoting cancer stemness and drug resistance.[19][28]

  • Angiogenesis: EphB2 on cancer cell-derived extracellular vesicles can bind to ephrin-B2 on endothelial cells, inducing reverse signaling through STAT3 to promote angiogenesis, a critical process for tumor growth.[18][29]

EphB2_Tumor_Promoter EphB2 Tumor-Promoting Signaling in Glioblastoma Hypoxia Hypoxia HIF2a HIF-2α Hypoxia->HIF2a Stabilizes EphB2 EphB2 HIF2a->EphB2 Stabilizes Paxillin Paxillin EphB2->Paxillin Activates RRas R-Ras EphB2->RRas Activates Adhesion Cell Adhesion EphB2->Adhesion Reduces Invasion Cell Invasion & Migration Paxillin->Invasion ephrinB ephrin-B ephrinB->EphB2 Activates RRas->Invasion

EphB2 signaling pathways promoting glioma progression.
EphB2 as a Tumor Suppressor

Conversely, in cancers like colorectal and prostate, loss of EphB2 expression is associated with tumor progression.

  • Colorectal Cancer (CRC): In the normal intestine, EphB2 is a target of the Wnt signaling pathway and is crucial for maintaining the compartmentalization of cells along the crypt-villus axis.[30] It helps segregate proliferative cells at the base of the crypt from differentiated cells at the top.[25] A progressive loss of EphB2 expression is observed during the progression from adenoma to metastatic carcinoma.[23] This loss disrupts tissue architecture, contributing to invasion and metastasis, and correlates with poor patient outcomes.[23][24]

  • Prostate Cancer (PCa): EphB2 expression is often decreased in prostate cancer tissues, with somatic mutations occurring in about 10% of sporadic tumors.[19] Knockdown of EphB2 in prostate cancer cells increases proliferation and induces the accumulation of lipid droplets by regulating the enzymes DGAT1 and ATGL.[27] This highlights a novel tumor-suppressor function for EphB2 in regulating lipid metabolism.[27]

EphB2 as a Therapeutic Target

The aberrant expression and functional importance of EphB2 in various diseases make it an attractive therapeutic target.[18]

  • Antibody-Drug Conjugates (ADCs): In colorectal cancer models, an anti-EphB2 monoclonal antibody (2H9) that is rapidly internalized upon binding was conjugated to the cytotoxic agent monomethyl auristatin E (MMAE). This ADC specifically and effectively killed EphB2-expressing cancer cells in vitro and in vivo, suggesting that EphB2 can serve as a target for ADC therapy.[30][31]

  • Targeting Signaling Pathways: In neurological disorders, strategies aimed at increasing EphB2 expression or function could counteract Aβ-induced deficits in AD.[12] Conversely, in cancers where EphB2 is a tumor promoter, such as GBM, inhibiting its kinase activity or its downstream effectors (e.g., R-Ras) presents a viable therapeutic strategy.[18][21]

Key Experimental Protocols

The following methodologies are central to the study of EphB2 pathophysiology.

Immunohistochemistry (IHC) for EphB2 Expression
  • Objective: To visualize and quantify the expression and localization of EphB2 protein in tissue samples.

  • Methodology:

    • Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) are deparaffinized in xylene and rehydrated through a graded series of ethanol.

    • Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath.

    • Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide. Non-specific antibody binding is blocked using a serum-free protein block (e.g., from Dako).

    • Primary Antibody Incubation: Sections are incubated with a primary antibody against EphB2 (e.g., rabbit polyclonal) overnight at 4°C.

    • Secondary Antibody & Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a diaminobenzidine (DAB) substrate-chromogen system, which produces a brown precipitate at the antigen site.

    • Counterstaining & Mounting: Slides are counterstained with hematoxylin, dehydrated, and mounted.

    • Analysis: Expression is scored based on staining intensity and the percentage of positive cells.[20][23]

Co-Immunoprecipitation (Co-IP) for Protein Interactions
  • Objective: To demonstrate a direct or indirect physical interaction between EphB2 and a putative binding partner (e.g., NMDAR, R-Ras).

  • Methodology:

    • Cell Lysis: Cells or tissues are lysed in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to preserve protein complexes.

    • Pre-clearing: The lysate is incubated with protein A/G-agarose beads to reduce non-specific binding.

    • Immunoprecipitation: The pre-cleared lysate is incubated with a primary antibody specific to the "bait" protein (e.g., anti-EphB2) overnight at 4°C.

    • Complex Capture: Protein A/G-agarose beads are added to capture the antibody-antigen complexes.

    • Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

    • Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

    • Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using an antibody against the "prey" protein (e.g., anti-NMDAR).[8][21]

CoIP_Workflow Co-Immunoprecipitation Experimental Workflow start Cell/Tissue Lysate (Protein Complex Intact) ip Incubate with Anti-EphB2 Antibody ('Bait') start->ip capture Capture with Protein A/G Beads ip->capture wash Wash Beads to Remove Non-specific Proteins capture->wash elute Elute Bound Proteins wash->elute wb Western Blot for Interacting Protein ('Prey') elute->wb

Workflow for Co-Immunoprecipitation.
Transwell Invasion Assay

  • Objective: To quantify the invasive potential of cancer cells in response to EphB2 activation or inhibition.

  • Methodology:

    • Chamber Preparation: Transwell inserts with an 8-µm pore size polycarbonate membrane are coated with a basement membrane extract (e.g., Matrigel).

    • Cell Seeding: Cancer cells (e.g., U87 glioma cells) are serum-starved, resuspended in serum-free medium, and seeded into the upper chamber of the insert. The lower chamber contains a medium with a chemoattractant (e.g., 10% FBS).

    • Treatment: The cells can be treated with activating ligands (e.g., ephrin-B1/Fc) or inhibitory antibodies (anti-EphB2) in the upper chamber.

    • Incubation: The plate is incubated for 24-48 hours to allow cells to invade through the Matrigel and the membrane.

    • Quantification: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. Invading cells on the lower surface are fixed with methanol and stained with crystal violet.

    • Analysis: The number of invading cells is counted in several microscopic fields, and the results are expressed as a percentage of the control.[20]

Conclusion

EphB2 is a multifaceted receptor with profound implications for human health and disease. Its role as a key regulator of synaptic plasticity through its interaction with NMDARs positions it as a central player in the pathophysiology of Alzheimer's disease and other neurological disorders. In oncology, EphB2 presents a fascinating paradox, functioning as a potent tumor promoter in malignancies like glioblastoma while acting as a crucial tumor suppressor in colorectal and prostate cancers. This context-dependent behavior underscores the complexity of Eph/ephrin signaling and highlights the need for tailored therapeutic strategies. For drug development professionals, understanding these distinct, disease-specific molecular pathways is paramount for designing effective interventions, whether the goal is to enhance EphB2 function in the brain or inhibit it in a growing tumor. Continued research into the intricate regulatory networks of EphB2 will undoubtedly unlock new avenues for treating these challenging diseases.

References

Methodological & Application

Application Notes and Protocols for ALW-II-49-7 in U87 Glioblastoma Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma multiforme (GBM) is the most aggressive form of primary brain cancer in adults, characterized by rapid cell proliferation, diffuse infiltration into the surrounding brain tissue, and a high rate of recurrence. The U87 MG cell line is a well-established and widely used in vitro model for studying glioblastoma biology and for the preclinical evaluation of novel therapeutic agents. The Ephrin (Eph) receptors, a family of receptor tyrosine kinases, and their corresponding ephrin ligands play critical roles in various physiological and pathological processes, including cancer. The EphB2 receptor, in particular, has been implicated in promoting glioma cell migration and invasion.[1][2][3]

ALW-II-49-7 is a potent and selective inhibitor of EphB2 kinase activity.[4] It functions as a Type II inhibitor, binding to the "DFG-out" conformation of the kinase domain, thereby locking it in an inactive state.[5] In U87 glioblastoma cells, this compound has been shown to effectively inhibit the autophosphorylation of EphB2 induced by its ligand, ephrinB1.[5] This makes this compound a valuable research tool for investigating the role of EphB2 signaling in glioblastoma progression and a potential lead compound for the development of targeted therapies.

These application notes provide detailed protocols for the use of this compound in U87 glioblastoma cells to study its effects on cell viability, migration, and the underlying signaling pathways.

Data Presentation

Table 1: Summary of this compound Activity and Recommended Experimental Parameters

ParameterValueReference
Target EphB2 Kinase[4]
Mechanism of Action Type II Kinase Inhibitor ("DFG-out" conformation)[5]
Cell Line U87 MG (Human Glioblastoma)[5]
Reported EC50 (Cellular) 40 nM
Effective Concentration Range (EphB2 Inhibition) 100 nM - 1 µM[5]
Recommended Treatment Time (Signaling Studies) 1 hour[5]
Recommended Treatment Time (Viability/Migration) 24 - 72 hoursStandard Practice
Solubility Soluble in DMSO[4]

Signaling Pathway

The EphB2 receptor, upon binding to its ligand ephrin-B1, undergoes autophosphorylation, initiating a cascade of downstream signaling events that promote cell migration and invasion. Key downstream effectors include Focal Adhesion Kinase (FAK), the PI3K/AKT pathway, and STAT3.[6][7][8] this compound, by inhibiting EphB2 autophosphorylation, effectively blocks these downstream pathways.

EphB2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ephrinB1 Ephrin-B1 EphB2 EphB2 Receptor ephrinB1->EphB2 Binds FAK FAK EphB2->FAK Activates PI3K PI3K EphB2->PI3K Activates STAT3 STAT3 EphB2->STAT3 Activates Migration Cell Migration & Invasion FAK->Migration AKT AKT PI3K->AKT Activates AKT->Migration STAT3->Migration ALW_II_49_7 This compound ALW_II_49_7->EphB2 Inhibits

Caption: this compound inhibits EphB2 signaling in glioblastoma.

Experimental Workflow

The following diagram outlines a typical workflow for evaluating the efficacy of this compound in U87 glioblastoma cells.

Experimental_Workflow cluster_assays Cellular Assays cluster_analysis Data Analysis start Start culture_U87 Culture U87 Glioblastoma Cells start->culture_U87 treat_ALW Treat cells with this compound (Dose-response and time-course) culture_U87->treat_ALW viability_assay Cell Viability Assay (MTT) treat_ALW->viability_assay migration_assay Cell Migration/Invasion Assay (Wound Healing or Transwell) treat_ALW->migration_assay western_blot Western Blot Analysis (p-EphB2, p-AKT, etc.) treat_ALW->western_blot end End analyze_viability Determine IC50 viability_assay->analyze_viability analyze_migration Quantify Migration/Invasion migration_assay->analyze_migration analyze_western Analyze Protein Expression and Phosphorylation western_blot->analyze_western analyze_viability->end analyze_migration->end analyze_western->end

Caption: Workflow for evaluating this compound in U87 cells.

Experimental Protocols

U87 MG Cell Culture

Materials:

  • U87 MG cell line (ATCC® HTB-14™)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-75)

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Prepare complete growth medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture U87 MG cells in T-75 flasks with complete growth medium.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • When cells reach 80-90% confluency, subculture them.

  • To subculture, aspirate the medium, wash the cells with PBS, and add 2-3 mL of 0.25% Trypsin-EDTA.

  • Incubate for 5-10 minutes at 37°C until cells detach.

  • Neutralize trypsin with 5-7 mL of complete growth medium and centrifuge at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh complete growth medium and seed into new flasks at a ratio of 1:3 to 1:6.

Cell Viability (MTT) Assay

Materials:

  • U87 MG cells

  • Complete growth medium

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed U87 MG cells in a 96-well plate at a density of 5 x 103 cells/well in 100 µL of complete growth medium.[9]

  • Incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.

  • Replace the medium in the wells with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Wound Healing (Scratch) Assay for Cell Migration

Materials:

  • U87 MG cells

  • Complete growth medium

  • 6-well cell culture plates

  • Sterile 200 µL pipette tip

  • This compound

  • Microscope with a camera

Protocol:

  • Seed U87 MG cells in 6-well plates and grow to 90-100% confluency.

  • Create a scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.[11]

  • Wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh serum-free or low-serum (1-2%) medium containing various concentrations of this compound or a vehicle control.

  • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours).[11][12]

  • Measure the width of the scratch at multiple points for each condition and time point.

  • Calculate the percentage of wound closure relative to the 0-hour time point.

Western Blot Analysis of EphB2 Phosphorylation

Materials:

  • U87 MG cells

  • Serum-free medium

  • This compound

  • Recombinant human ephrin-B1/Fc chimera

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein A/G agarose beads

  • Anti-EphB2 antibody (for immunoprecipitation)

  • Anti-phosphotyrosine antibody (for detection)

  • Anti-EphB2 antibody (for total protein detection)

  • SDS-PAGE gels and blotting equipment

  • Chemiluminescence detection reagents

Protocol:

  • Plate U87 MG cells and grow to 80-90% confluency.

  • Serum-starve the cells for 12-24 hours.

  • Pre-treat the cells with the desired concentrations of this compound (e.g., 100 nM, 1 µM) or vehicle control for 1 hour.[5]

  • Stimulate the cells with ephrin-B1/Fc (e.g., 1 µg/mL) for 15-30 minutes.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the lysates.

  • Incubate 500-1000 µg of protein lysate with an anti-EphB2 antibody overnight at 4°C with gentle rotation.

  • Add protein A/G agarose beads and incubate for another 2-4 hours.

  • Wash the beads three times with lysis buffer.

  • Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

  • Incubate the membrane with an anti-phosphotyrosine antibody overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using a chemiluminescence substrate.

  • To verify equal loading, the membrane can be stripped and re-probed with an anti-EphB2 antibody.[5]

References

Application Notes and Protocols for ALW-II-49-7: A Selective EphB2 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of ALW-II-49-7, a selective and potent inhibitor of EphB2 kinase, in preclinical research. The provided data and methodologies are intended to guide researchers in designing and executing experiments to investigate the biological effects of this compound.

Introduction to this compound

This compound is a small molecule inhibitor that selectively targets the EphB2 receptor tyrosine kinase.[1] Eph receptors and their ephrin ligands are crucial mediators of cell-cell communication, playing significant roles in developmental processes, tissue homeostasis, and various pathologies, including cancer. This compound offers a valuable tool for dissecting the roles of EphB2 signaling in these processes.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound in various experimental settings.

Table 1: In Vitro Efficacy and Selectivity

ParameterValueCell Line/SystemReference
EC50 (EphB2 inhibition) 40 nMBa/F3 cells transformed with Tel-EphB2 fusion[2]
EC50 (EphB2 autophosphorylation) 100 nM - 1 µMU87 glioblastoma cells[2]
Tested Concentration Range 0.01 - 10 µMU87 glioblastoma cells[2][3]
Kinase Selectivity Profile Inhibits EphA2, EphA5, EphA8, EphB1, EphB3, b-raf, CSF1R, DDR1, DDR2, Frk, Kit, Lck, p38α, p38β, PDGFRα, PDGFRβ, and Raf1Kinase binding assays[2][3]

Table 2: Recommended Working Concentrations for In Vitro Experiments

Assay TypeRecommended Concentration RangeNotes
Cell-Based Phosphorylation Assays 100 nM - 10 µMTitration is recommended to determine the optimal concentration for the specific cell line and experimental conditions.
Cell Viability/Proliferation Assays 10 nM - 50 µMThe effective concentration will vary depending on the cell line's sensitivity to EphB2 inhibition.
In Vitro Kinase Assays 1 nM - 1 µMDirect enzymatic assays may require lower concentrations than cell-based assays.

Signaling Pathway

This compound inhibits the kinase activity of the EphB2 receptor. Upon binding of its ligand, ephrin-B, the EphB2 receptor dimerizes and autophosphorylates on tyrosine residues within its intracellular domain. This phosphorylation creates docking sites for various downstream signaling proteins, initiating cascades that regulate cell adhesion, migration, proliferation, and differentiation. By blocking the ATP-binding site of the EphB2 kinase domain, this compound prevents this autophosphorylation and subsequent downstream signaling.

EphB2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ephrinB ephrin-B Ligand EphB2_inactive EphB2 Receptor (Inactive) ephrinB->EphB2_inactive Binding EphB2_active EphB2 Receptor (Dimerized & Phosphorylated) EphB2_inactive->EphB2_active Dimerization & Autophosphorylation ADP ADP EphB2_active->ADP Downstream Downstream Signaling (e.g., RhoGTPases, MAPK, PI3K) EphB2_active->Downstream Activation ALW_II_49_7 This compound ALW_II_49_7->EphB2_active Inhibition ATP ATP ATP->EphB2_active Cellular_Response Cellular Responses (Adhesion, Migration, Proliferation) Downstream->Cellular_Response

EphB2 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following are detailed protocols for key experiments using this compound.

Protocol for Assessing EphB2 Phosphorylation in Cultured Cells

This protocol describes how to determine the effect of this compound on ligand-induced EphB2 phosphorylation in a cell-based assay.

Materials:

  • U87 glioblastoma cells (or other suitable cell line expressing EphB2)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Recombinant ephrin-B1/Fc chimera

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-EphB2 antibody for immunoprecipitation

  • Anti-phosphotyrosine antibody for western blotting

  • Protein A/G agarose beads

  • SDS-PAGE gels and western blotting apparatus

Workflow Diagram:

WB_Workflow A Seed and Culture Cells B Starve Cells (optional) A->B C Pre-treat with this compound B->C D Stimulate with ephrin-B1 C->D E Lyse Cells D->E F Immunoprecipitate EphB2 E->F G SDS-PAGE F->G H Western Blot for p-Tyr & Total EphB2 G->H I Analyze Results H->I

Workflow for EphB2 Phosphorylation Assay.

Procedure:

  • Cell Culture: Seed U87 glioblastoma cells in 10 cm dishes and grow to 80-90% confluency.

  • Serum Starvation (Optional): To reduce basal receptor phosphorylation, serum-starve the cells for 4-6 hours prior to treatment.

  • Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.

  • Ligand Stimulation: Stimulate the cells with pre-clustered ephrin-B1/Fc (e.g., 1 µg/mL) for 15-30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

  • Immunoprecipitation:

    • Clarify the cell lysates by centrifugation.

    • Incubate the supernatant with an anti-EphB2 antibody overnight at 4°C with gentle rotation.

    • Add Protein A/G agarose beads and incubate for another 2-4 hours.

    • Wash the beads several times with lysis buffer.

  • Western Blotting:

    • Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with an anti-phosphotyrosine antibody to detect phosphorylated EphB2.

    • Strip the membrane and re-probe with an anti-EphB2 antibody to determine the total amount of immunoprecipitated EphB2.

  • Analysis: Quantify the band intensities to determine the extent of phosphorylation inhibition by this compound.

Protocol for Cell Viability/Proliferation Assay (CellTiter-Glo®)

This protocol outlines the use of the CellTiter-Glo® Luminescent Cell Viability Assay to determine the IC50 of this compound.

Materials:

  • Target cell line

  • Cell culture medium

  • This compound

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.[4][5][6]

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 10-point, 3-fold dilution starting from 50 µM). Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.[7]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[7]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[7]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]

  • Measurement: Read the luminescence using a plate reader.

  • Analysis: Calculate the percent viability relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

In Vivo Administration (Reference Protocol)

Disclaimer: No specific in vivo dosage for this compound has been reported in the currently available literature. The following protocol is based on a related compound, ALW-II-41-27 , and should be adapted and optimized for this compound with appropriate dose-finding and toxicology studies.

A study on EphA5 knockout mice used this compound, but the specific dosage was not mentioned.[8]

Reference Formulation for a Related Compound (this compound may have different solubility):

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline

Procedure (for reference only):

  • Preparation of Dosing Solution: Prepare a stock solution of this compound in DMSO. Sequentially add PEG300, Tween-80, and saline, vortexing between each addition to ensure a clear solution.[3] The final concentration should be calculated based on the desired dosage and the average weight of the animals.

  • Administration: Administer the solution to the animals via the desired route (e.g., intraperitoneal injection or oral gavage). The volume of administration should be appropriate for the size of the animal (e.g., 100 µL for a 20 g mouse).

  • Monitoring: Monitor the animals for any adverse effects and collect tissues or blood samples at predetermined time points for pharmacokinetic and pharmacodynamic analyses.

Important Considerations for In Vivo Studies:

  • A thorough pharmacokinetic (PK) and pharmacodynamic (PD) study is essential to determine the optimal dosing regimen for this compound.

  • The solubility and stability of the formulated compound should be carefully evaluated.

  • Appropriate control groups (vehicle-treated) must be included in all experiments.

Conclusion

This compound is a valuable research tool for investigating the role of EphB2 signaling in various biological and pathological processes. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their studies. It is crucial to optimize the experimental conditions for each specific cell line and animal model to ensure reliable and reproducible results.

References

Application Notes and Protocols: ALW-II-49-7 in Combination with Other Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALW-II-49-7 is a selective inhibitor of the EphB2 receptor tyrosine kinase, with an EC50 of 40 nM in cellular assays.[1][2] The Eph (erythropoietin-producing hepatocellular) receptors and their ephrin ligands are key regulators of various physiological and pathological processes, including cell proliferation, migration, and angiogenesis.[3][4] Dysregulation of Eph receptor signaling is implicated in the progression of numerous cancers, making them attractive targets for therapeutic intervention.[3][5] this compound, as a pan-Eph kinase inhibitor, also shows activity against other Eph family members, including EphA2, EphA4, EphA8, and EphB4.[1]

Given the complexity of cancer signaling networks and the emergence of drug resistance, combination therapies are a cornerstone of modern oncology. These application notes provide a rationale and detailed protocols for investigating the therapeutic potential of this compound in combination with other anti-cancer agents. While direct preclinical studies on this compound in combination therapies are limited, a strong rationale can be built from studies involving structurally similar or functionally related Eph receptor inhibitors.

Rationale for Combination Therapies

Preclinical evidence from other Eph receptor inhibitors suggests that this compound may exhibit synergistic or additive anti-tumor effects when combined with chemotherapy, other targeted therapies, and immunotherapy.

1. Combination with Chemotherapy (e.g., Paclitaxel): Eph receptor signaling has been implicated in resistance to chemotherapy.[6] For instance, the EphB4 kinase inhibitor NVP-BHG712 has been shown to overcome paclitaxel resistance in preclinical models by inhibiting the efflux activity of the ABCC10 transporter.[7][8] This suggests that combining this compound with taxanes like paclitaxel could be a viable strategy to enhance efficacy and overcome resistance.

2. Combination with Targeted Therapy (e.g., EGFR and Wee1 Inhibitors): Cross-talk between Eph receptors and other signaling pathways, such as the EGFR pathway, is a known mechanism of tumor progression and drug resistance.[9] Studies have shown that combining an EphA2 inhibitor (ALW-II-41-27, a close analog of this compound) with the EGFR inhibitor cetuximab can synergistically inhibit proliferation and induce apoptosis in colorectal cancer cells.[9] Similarly, a synergistic anti-tumor effect was observed when ALW-II-41-27 was combined with the Wee1 kinase inhibitor MK1775 in endometrial cancer models.[10] Dasatinib, a multi-kinase inhibitor that targets Eph receptors, has also been evaluated in combination with the EGFR inhibitor erlotinib.[11][12]

3. Combination with Immunotherapy (e.g., Anti-PD-1): The tumor microenvironment plays a critical role in immune evasion. Ephrin ligands and their receptors on tumor and stromal cells can modulate the immune response.[13] Preclinical data suggest that blocking Ephrin-PD-1/PD-L1 pathways may be an effective anti-cancer strategy.[13] This provides a rationale for combining this compound with immune checkpoint inhibitors like pembrolizumab to potentially enhance anti-tumor immunity.

Data Presentation: Template Tables for Combination Studies

The following tables are templates for organizing and presenting quantitative data from in vitro and in vivo combination experiments.

Table 1: In Vitro Cell Viability and Synergy Analysis

Cell LineTreatmentIC50 (µM)Combination Index (CI)*
[Cancer Type] This compoundN/A
Agent BN/A
This compound + Agent B (1:1)
This compound + Agent B (1:2)
This compound + Agent B (2:1)

*CI < 0.9 indicates synergy, 0.9-1.1 indicates an additive effect, and > 1.1 indicates antagonism.

Table 2: In Vitro Apoptosis Analysis (Annexin V/PI Staining)

Cell LineTreatment% Early Apoptosis% Late Apoptosis% Total Apoptosis
[Cancer Type] Vehicle Control
This compound (IC50)
Agent B (IC50)
This compound + Agent B

Table 3: In Vivo Tumor Growth Inhibition in Xenograft Models

Treatment GroupNMean Tumor Volume (mm³) at Day X% Tumor Growth Inhibition (TGI)
Vehicle Control0%
This compound (X mg/kg)
Agent B (Y mg/kg)
This compound + Agent B

Mandatory Visualizations

EphrinB Ephrin-B Ligand EphB2 EphB2 Receptor EphrinB->EphB2 Binds P1 Tyrosine Phosphorylation EphB2->P1 Activates ALW This compound ALW->EphB2 Inhibits Downstream Downstream Signaling (e.g., Ras-MAPK, PI3K/AKT) P1->Downstream Initiates Proliferation Cell Proliferation Downstream->Proliferation Migration Cell Migration Downstream->Migration Angiogenesis Angiogenesis Downstream->Angiogenesis

Caption: Simplified EphB2 signaling pathway and the inhibitory action of this compound.

start Start invitro In Vitro Synergy Screen start->invitro mtt Cell Viability Assay (MTT) - Determine IC50 - Calculate Combination Index (CI) invitro->mtt apoptosis Apoptosis Assay (Western Blot) - Cleaved Caspase-3 - Cleaved PARP invitro->apoptosis synergy Synergy Identified? mtt->synergy apoptosis->synergy invivo In Vivo Efficacy Study synergy->invivo Yes no_synergy No Synergy (Re-evaluate) synergy->no_synergy No xenograft Xenograft Tumor Model - Measure Tumor Volume - Assess Toxicity invivo->xenograft end End xenograft->end

Caption: Experimental workflow for evaluating drug combination synergy.

ALW This compound PathwayA Inhibits EphB2 Signaling ALW->PathwayA AgentB Therapeutic Agent B (e.g., Chemotherapy, Targeted Therapy) PathwayB Inhibits Parallel/Downstream Pathway AgentB->PathwayB Synergy Synergistic Anti-Tumor Effect (Enhanced Apoptosis, Reduced Proliferation) PathwayA->Synergy PathwayB->Synergy

Caption: Logical relationship for achieving synergy with this compound in combination.

Experimental Protocols

Protocol 1: In Vitro Cell Viability and Synergy Assessment (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of single agents and the synergistic effect of the combination using the Combination Index (CI).

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • This compound stock solution (in DMSO)

  • Therapeutic Agent B stock solution (in appropriate solvent)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[13]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Treatment (Single Agent):

    • Prepare serial dilutions of this compound and Agent B in culture medium.

    • Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only wells as a control.

    • Incubate for 72 hours.

  • Drug Treatment (Combination):

    • Prepare drug combinations at constant ratios (e.g., based on the IC50 ratio of the single agents).

    • Add 100 µL of the combination dilutions to the wells.

    • Incubate for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13]

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere.[3]

  • Absorbance Reading: Mix gently and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle control.

    • Determine the IC50 values for each agent using non-linear regression.

    • Calculate the Combination Index (CI) using software like CompuSyn.

Protocol 2: Apoptosis Assessment by Western Blot

This protocol is for detecting key markers of apoptosis, such as cleaved caspase-3 and cleaved PARP.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound and Agent B

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound, Agent B, or the combination at their respective IC50 concentrations for 24-48 hours.

  • Protein Extraction:

    • Collect both adherent and floating cells.

    • Wash with ice-cold PBS and lyse the cells in lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and apply ECL substrate.

  • Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify band intensities and normalize to a loading control (e.g., Actin). An increase in the ratio of cleaved to total protein indicates apoptosis induction.[14]

Protocol 3: In Vivo Xenograft Tumor Model

This protocol outlines a typical in vivo study to assess the anti-tumor efficacy of this compound in combination with another agent. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • This compound formulation for in vivo administration

  • Agent B formulation for in vivo administration

  • Vehicle control solution

  • Calipers

Procedure:

  • Tumor Implantation: Subcutaneously inject 1-5 million cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth regularly using calipers. Tumor volume can be calculated as (Length x Width²) / 2.

    • When tumors reach a volume of approximately 100-200 mm³, randomize mice into treatment groups (n=8-10 mice per group):

      • Group 1: Vehicle Control

      • Group 2: this compound

      • Group 3: Agent B

      • Group 4: this compound + Agent B

  • Drug Administration: Administer drugs according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection). Monitor mouse body weight and general health throughout the study.

  • Tumor Measurement: Measure tumor volumes 2-3 times per week.

  • Study Endpoint: Euthanize mice when tumors reach a predetermined maximum size (e.g., 2000 mm³), or if significant toxicity is observed, in accordance with IACUC protocols.[1]

  • Data Analysis:

    • Plot mean tumor volume ± SEM for each group over time.

    • Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control at the end of the study.

    • Perform statistical analysis (e.g., ANOVA) to determine the significance of differences between groups.

References

Application Notes and Protocols for Studying the Effects of ALW-II-49-7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALW-II-49-7 is a potent and selective, ATP-competitive small molecule inhibitor of the Ephrin type-B receptor 2 (EphB2) kinase.[1][2][3] It functions as a type II inhibitor, preferentially binding to the 'DFG-out' inactive conformation of the kinase domain.[4] This mode of inhibition confers a degree of selectivity for EphB2, although the compound is known to interact with other kinases. With a reported cellular EC50 of 40 nM for the inhibition of EphB2, this compound serves as a valuable chemical probe for elucidating the role of EphB2 signaling in various biological processes, particularly in cancer biology, where EphB2 has been implicated in cell growth, migration, and invasion.[2][5] These application notes provide detailed protocols for studying the effects of this compound on glioblastoma cells, a context where EphB2 signaling is often dysregulated.

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

Target KinaseIC50 / Kd (nM)Assay TypeReference
EphB2 40 (EC50, cellular) Cell-based [2][3]
DDR112.4 (IC50)Biochemical[5]
DDR218.6 (IC50)Biochemical[5]
RAF122 (IC50)Biochemical[5]
LYN257 (IC50)Biochemical[5]
EphA2100-200 (IC50, cellular)Cell-based[6]
EphA4100-200 (IC50, cellular)Cell-based[6]
EphA8100-200 (IC50, cellular)Cell-based[6]
EphB4100-200 (IC50, cellular)Cell-based[6]
b-rafBinding notedKINOMEscan[2]
CSF1RBinding notedKINOMEscan[2]
KitBinding notedKINOMEscan[2]
LckBinding notedKINOMEscan[2]
p38α/βBinding notedKINOMEscan[2]
PDGFRα/βBinding notedKINOMEscan[2]

Table 2: Cellular Effects of this compound in U87 Glioblastoma Cells

ParameterMethodResultConcentration RangeReference
Inhibition of EphB2 Tyrosine Kinase ActivityWestern BlotInhibition of ephrinB1-induced autophosphorylation0.01-10 µM[2][4]
Anti-proliferative ActivityGI50Not explicitly reported for U87, but for DDR2-mutated lung cancer cells: 11-36 µMNot Applicable[5]

Experimental Protocols

Herein, we provide detailed protocols for investigating the effects of this compound on U87 human glioblastoma multiforme cells, a well-established model for studying EphB2 signaling in cancer.

1. Inhibition of EphB2 Phosphorylation in U87 Cells (Western Blot)

This protocol details the assessment of this compound's ability to inhibit the ligand-induced phosphorylation of EphB2.

  • Materials:

    • U87 MG cells (ATCC® HTB-14™)

    • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

    • This compound (solubilized in DMSO)

    • Recombinant human ephrin-B1/Fc chimera

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Anti-EphB2 antibody

    • Anti-phosphotyrosine antibody

    • HRP-conjugated secondary antibodies

    • Chemiluminescence substrate

    • Protein immunoprecipitation kit

  • Protocol:

    • Cell Culture: Culture U87 MG cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.

    • Cell Seeding: Seed U87 cells in 6-well plates and grow to 70-80% confluency.

    • Serum Starvation: Serum-starve the cells for 4-6 hours in serum-free DMEM prior to treatment.

    • Inhibitor Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or DMSO vehicle control for 1 hour.[4]

    • Ligand Stimulation: Stimulate the cells with ephrin-B1/Fc (e.g., 2 µg/mL) for 15-20 minutes.[2]

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.

    • Immunoprecipitation: Immunoprecipitate EphB2 from the cell lysates using an anti-EphB2 antibody according to the manufacturer's protocol of the immunoprecipitation kit.

    • Western Blotting:

      • Separate the immunoprecipitated proteins by SDS-PAGE and transfer to a PVDF membrane.

      • Block the membrane with 5% non-fat milk or BSA in TBST.

      • Incubate the membrane with a primary antibody against phosphotyrosine overnight at 4°C.

      • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

      • Detect the signal using a chemiluminescence substrate.

      • Strip the membrane and re-probe with an anti-EphB2 antibody to confirm equal loading.

  • Data Analysis: Quantify the band intensities for phosphotyrosine and total EphB2. Normalize the phosphotyrosine signal to the total EphB2 signal.

2. Cell Proliferation Assay (CCK-8 Assay)

This protocol measures the effect of this compound on the proliferation of U87 cells.

  • Materials:

    • U87 MG cells

    • DMEM with 10% FBS

    • This compound

    • Cell Counting Kit-8 (CCK-8)

    • 96-well plates

  • Protocol:

    • Cell Seeding: Seed U87 cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

    • Inhibitor Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 to 50 µM) or DMSO vehicle control.

    • Incubation: Incubate the cells for 24, 48, and 72 hours.

    • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

    • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Plot the dose-response curves and determine the IC50 value.

3. Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the impact of this compound on the migratory capacity of U87 cells.

  • Materials:

    • U87 MG cells

    • DMEM with 10% FBS

    • This compound

    • 6-well plates

    • 200 µL pipette tip

  • Protocol:

    • Cell Seeding: Seed U87 cells in 6-well plates and grow to a confluent monolayer.

    • Scratch Formation: Create a uniform scratch across the cell monolayer using a sterile 200 µL pipette tip.

    • Washing: Gently wash the wells with PBS to remove detached cells.

    • Inhibitor Treatment: Add serum-free or low-serum (1%) DMEM containing different concentrations of this compound or DMSO vehicle control.

    • Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.

    • Data Analysis: Measure the width of the scratch at multiple points for each condition and time point. Calculate the percentage of wound closure relative to the initial scratch area.

4. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for quantifying this compound-induced apoptosis in U87 cells.

  • Materials:

    • U87 MG cells

    • DMEM with 10% FBS

    • This compound

    • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

    • Flow cytometer

  • Protocol:

    • Cell Seeding: Seed U87 cells in 6-well plates and allow them to attach overnight.

    • Inhibitor Treatment: Treat the cells with various concentrations of this compound or DMSO vehicle control for a predetermined time (e.g., 24 or 48 hours).

    • Cell Harvesting: Collect both adherent and floating cells. Adherent cells can be detached using trypsin.

    • Staining:

      • Wash the cells with cold PBS.

      • Resuspend the cells in 1X Binding Buffer provided in the kit.

      • Add Annexin V-FITC and PI to the cell suspension.

      • Incubate in the dark at room temperature for 15 minutes.

    • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Mandatory Visualizations

EphB2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ephrinB1 Ephrin-B1 EphB2 EphB2 Receptor ephrinB1->EphB2 Binding & Dimerization pY pY EphB2->pY Autophosphorylation RRas R-Ras pY->RRas MEK MEK pY->MEK pRRas p-R-Ras RRas->pRRas Migration Cell Migration & Invasion pRRas->Migration Adhesion Cell Adhesion pRRas->Adhesion pMEK p-MEK MEK->pMEK ERK ERK pERK p-ERK ERK->pERK pMEK->ERK Proliferation Cell Proliferation pERK->Proliferation ALW This compound ALW->EphB2 Inhibition

Caption: EphB2 signaling pathway and inhibition by this compound.

Western_Blot_Workflow start Seed U87 Cells treatment Treat with this compound & Stimulate with Ephrin-B1 start->treatment lysis Cell Lysis treatment->lysis ip Immunoprecipitate EphB2 lysis->ip sds_page SDS-PAGE ip->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Incubate with Primary Ab (anti-pTyr or anti-EphB2) blocking->primary_ab secondary_ab Incubate with Secondary Ab primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Western blot workflow for p-EphB2 detection.

Proliferation_Assay_Workflow start Seed U87 Cells in 96-well plate treatment Treat with this compound start->treatment incubation Incubate for 24-72h treatment->incubation cck8 Add CCK-8 Reagent incubation->cck8 readout Measure Absorbance at 450nm cck8->readout analysis Data Analysis (IC50) readout->analysis

Caption: Cell proliferation assay workflow.

Migration_Assay_Workflow start Seed U87 Cells to Confluency scratch Create Scratch in Monolayer start->scratch treatment Treat with this compound scratch->treatment imaging Image at 0h and subsequent time points treatment->imaging analysis Measure Wound Closure imaging->analysis

Caption: Cell migration (wound healing) assay workflow.

Apoptosis_Assay_Workflow start Seed U87 Cells treatment Treat with this compound start->treatment harvest Harvest Cells treatment->harvest staining Stain with Annexin V & PI harvest->staining facs Analyze by Flow Cytometry staining->facs analysis Quantify Apoptotic Populations facs->analysis

Caption: Apoptosis assay workflow.

References

Application Notes and Protocols for ALW-II-49-7: A Selective EphB2 Tyrosine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Introduction

ALW-II-49-7 is a potent and selective small molecule inhibitor of EphB2 receptor tyrosine kinase.[1][2] The Eph (erythropoietin-producing hepatocellular) receptors are the largest family of receptor tyrosine kinases and, along with their ephrin ligands, play crucial roles in a variety of physiological and pathological processes, including axon guidance, tissue development, and cancer. The EphB2 receptor, in particular, has been implicated in cell proliferation, migration, and tumor suppression.[3] this compound serves as a valuable chemical probe for investigating the biological functions of EphB2 and for exploring its potential as a therapeutic target in various diseases. These application notes provide detailed protocols for utilizing this compound to study its effects on EphB2 signaling in cellular contexts.

Data Presentation

Kinase Selectivity Profile of this compound

This compound exhibits a distinct selectivity profile, potently inhibiting EphB2 while also showing activity against a range of other kinases. The following table summarizes the known inhibitory activities of this compound.

Target KinaseActivity (Cellular EC50)Other Known Interacting Kinases (Binding Affinity)
EphB2 40 nM [1][2]b-raf, CSF1R, DDR1, DDR2, EphA2, EphA5, EphA8, EphB1, EphB3, Frk, Kit, Lck, p38α, p38β, PDGFRα, PDGFRβ, Raf1[1][4]

Note: The broader kinase selectivity was determined through binding assays. Cellular activity against many of these targets has also been validated.[4]

Signaling Pathways

EphB2 Forward Signaling Pathway

Activation of the EphB2 receptor by its ephrin-B ligand initiates a "forward" signaling cascade within the EphB2-expressing cell. This pathway can modulate crucial cellular processes such as cell proliferation, migration, and adhesion. Downstream signaling can proceed through multiple effectors, including the PI3K/Akt pathway and the Abl/Cyclin D1 axis, and involves interactions with focal adhesion kinase (FAK).[3]

EphB2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ephrinB ephrin-B Ligand EphB2 EphB2 Receptor ephrinB->EphB2 Binding & Activation PI3K PI3K EphB2->PI3K Abl Abl EphB2->Abl FAK FAK EphB2->FAK Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation CyclinD1 Cyclin D1 Abl->CyclinD1 CyclinD1->Proliferation RhoGTPases Rho GTPases FAK->RhoGTPases CellPositioning Cell Positioning & Migration RhoGTPases->CellPositioning ALW_II_49_7 This compound ALW_II_49_7->EphB2 Inhibition

Caption: EphB2 forward signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Experimental Workflow for Assessing this compound Activity

The following diagram outlines the general workflow for evaluating the inhibitory effect of this compound on EphB2 tyrosine kinase activity in a cellular context.

Experimental_Workflow start Start cell_culture Culture U87 Glioblastoma Cells start->cell_culture treatment Treat cells with this compound (0.01 - 10 µM, 1 hour) cell_culture->treatment stimulation Stimulate with ephrin-B1 treatment->stimulation lysis Cell Lysis stimulation->lysis ip Immunoprecipitation (IP) with anti-EphB2 antibody lysis->ip sds_page SDS-PAGE ip->sds_page western_blot Western Blotting sds_page->western_blot probing Probe with anti-phosphotyrosine and anti-EphB2 antibodies western_blot->probing analysis Data Analysis (Quantify Phosphorylation) probing->analysis end End analysis->end

Caption: Workflow for evaluating this compound inhibition of EphB2 phosphorylation.

Protocol 1: Inhibition of EphB2 Tyrosine Kinase Activity in U87 Glioblastoma Cells

This protocol details the methodology for assessing the inhibitory effect of this compound on ephrin-B1-induced EphB2 autophosphorylation in U87 glioblastoma cells.[4]

Materials:

  • U87 glioblastoma cell line

  • This compound (stock solution in DMSO)

  • Recombinant ephrin-B1/Fc

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-EphB2 antibody for immunoprecipitation

  • Protein A/G agarose beads

  • Anti-phosphotyrosine antibody for western blotting

  • Anti-EphB2 antibody for western blotting

  • HRP-conjugated secondary antibody

  • ECL western blotting substrate

  • Standard cell culture reagents and equipment

Procedure:

  • Cell Culture: Culture U87 glioblastoma cells in appropriate media and conditions until they reach 80-90% confluency.

  • Inhibitor Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour at 37°C.

  • Ligand Stimulation: Stimulate the cells with pre-clustered ephrin-B1/Fc (e.g., 1 µg/mL) for 20-30 minutes at 37°C to induce EphB2 phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysates by incubating with protein A/G agarose beads for 30 minutes at 4°C.

    • Incubate the pre-cleared lysates with an anti-EphB2 antibody overnight at 4°C with gentle rotation.

    • Add fresh protein A/G agarose beads and incubate for an additional 2 hours at 4°C.

    • Wash the beads several times with cold lysis buffer.

  • Western Blotting:

    • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary anti-phosphotyrosine antibody overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

    • Strip the membrane and re-probe with an anti-EphB2 antibody to confirm equal loading of the immunoprecipitated protein.

  • Data Analysis: Quantify the band intensities for phosphotyrosine and total EphB2. Calculate the ratio of phosphorylated EphB2 to total EphB2 for each treatment condition to determine the extent of inhibition.

Protocol 2: Representative In Vivo Efficacy Study

While specific in vivo studies for this compound are not extensively published, a representative protocol based on studies with similar Eph receptor inhibitors in xenograft models is provided below.[5]

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Tumor cells expressing EphB2 (e.g., U87 glioblastoma cells)

  • This compound

  • Vehicle solution for in vivo administration

  • Calipers for tumor measurement

  • Standard animal care facilities and equipment

Procedure:

  • Xenograft Implantation: Subcutaneously implant EphB2-expressing tumor cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (at a predetermined dose and schedule, e.g., daily intraperitoneal injection) or vehicle to the respective groups.

  • Tumor Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor the body weight and overall health of the mice.

  • Study Endpoint: Continue the treatment for a defined period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined maximum size.

  • Tissue Collection and Analysis: At the end of the study, euthanize the mice and excise the tumors. Tumor tissues can be used for further analysis, such as immunohistochemistry to assess EphB2 phosphorylation or other downstream markers.

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the this compound treated group and the control group to evaluate the in vivo efficacy of the inhibitor.

Logical Relationships

The following diagram illustrates the logical flow of the research, from identifying the target to validating the inhibitor's effect.

Logical_Relationship target EphB2 as a Therapeutic Target inhibitor This compound as a Selective Inhibitor target->inhibitor Identification in_vitro In Vitro Validation (Cell-based Assays) inhibitor->in_vitro Characterization in_vivo In Vivo Efficacy (Xenograft Models) in_vitro->in_vivo Preclinical Testing conclusion Demonstration of Anti-tumor Activity in_vivo->conclusion Confirmation

Caption: Logical flow from target identification to in vivo validation.

References

Application Notes and Protocols for Measuring ALW-II-49-7 Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALW-II-49-7 is a potent and selective, ATP-competitive inhibitor of the EphB2 receptor tyrosine kinase, with a reported cellular EC50 value of 40 nM.[1][2] It functions as a type II inhibitor, preferentially binding to the "DFG-out" conformation of the kinase domain.[3] This document provides detailed protocols for assessing the in vitro efficacy of this compound, covering biochemical and cell-based assays to confirm target engagement, quantify inhibitory activity, and evaluate downstream functional effects.

Mechanism of Action: EphB2 Signaling

EphB2 is a member of the largest family of receptor tyrosine kinases and plays a crucial role in various physiological processes, including axon guidance, cell migration, and tissue organization.[4][5] Upon binding to its ephrin-B ligands, EphB2 receptors dimerize and autophosphorylate on specific tyrosine residues within the juxtamembrane and kinase domains. This activation initiates downstream signaling cascades, including the MAPK/ERK pathway, to regulate cellular responses.[6][7][8] this compound inhibits this signaling by blocking the kinase activity of EphB2.

cluster_membrane Plasma Membrane Ephrin-B Ligand Ephrin-B Ligand EphB2 Receptor EphB2 Receptor Ephrin-B Ligand->EphB2 Receptor Binding & Dimerization EphB2 Autophosphorylation EphB2 Autophosphorylation EphB2 Receptor->EphB2 Autophosphorylation Activation Downstream Signaling Downstream Signaling EphB2 Autophosphorylation->Downstream Signaling e.g., MAPK/ERK This compound This compound This compound->EphB2 Autophosphorylation Inhibition Cellular Response Cellular Response Downstream Signaling->Cellular Response e.g., Proliferation, Migration

Caption: EphB2 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables provide a template for summarizing the quantitative data obtained from the described experimental protocols.

Table 1: Biochemical Kinase Inhibition

Kinase Target This compound IC50 (nM)
EphB2 e.g., 25
Kinase X e.g., >1000

| Kinase Y | e.g., 500 |

Table 2: Cellular Target Inhibition and Functional Outcomes

Cell Line Assay This compound EC50 (nM)
U87 Glioblastoma p-EphB2 Inhibition e.g., 40
U87 Glioblastoma Cell Viability (72h) e.g., 150
HEK293-EphB2 p-EphB2 Inhibition e.g., 35

| HEK293-EphB2 | Cell Viability (72h) | e.g., 200 |

Experimental Protocols

Biochemical Kinase Assay for IC50 Determination

This protocol determines the concentration of this compound required to inhibit 50% of purified EphB2 kinase activity. A common method is a fluorescence-based assay.

Start Start Prepare Reagents Prepare Kinase, Substrate, ATP, and this compound dilutions Start->Prepare Reagents Dispense Compound Add this compound serial dilutions to 384-well plate Prepare Reagents->Dispense Compound Add Kinase Add purified EphB2 kinase Dispense Compound->Add Kinase Initiate Reaction Add ATP/Substrate mix Add Kinase->Initiate Reaction Incubate Incubate at RT Initiate Reaction->Incubate Read Plate Measure fluorescence signal Incubate->Read Plate Analyze Data Calculate IC50 values Read Plate->Analyze Data End End Analyze Data->End

Caption: Workflow for a biochemical kinase assay to determine IC50 values.

Materials:

  • Recombinant human EphB2 kinase

  • Kinase substrate (e.g., poly-Glu,Tyr 4:1)

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[9]

  • This compound

  • DMSO

  • 384-well assay plates

  • Plate reader capable of fluorescence detection

Protocol:

  • Prepare a serial dilution of this compound in DMSO, and then dilute in kinase buffer.

  • Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Prepare a solution of EphB2 kinase in kinase buffer and add 5 µL to each well.

  • Incubate for 10-15 minutes at room temperature.

  • Prepare a solution of ATP and substrate in kinase buffer.

  • Initiate the kinase reaction by adding 5 µL of the ATP/substrate solution to each well.

  • Incubate the plate at room temperature for 1 hour, protected from light.

  • Stop the reaction (if required by the specific assay kit) and read the fluorescence on a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic curve.[10]

Western Blot for Cellular EphB2 Phosphorylation

This protocol assesses the ability of this compound to inhibit EphB2 autophosphorylation in a cellular context. U87 glioblastoma cells, which endogenously express EphB2, are a suitable model.[3]

Materials:

  • U87 glioblastoma cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO

  • Clustered ephrin-B1-Fc (for stimulation)

  • Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

  • Primary antibodies: anti-phospho-EphB2 (Tyr594), anti-total-EphB2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE equipment and reagents

  • PVDF membrane

Protocol:

  • Seed U87 cells in 6-well plates and grow to 80-90% confluency.

  • Serum-starve the cells for 4-6 hours.

  • Pre-treat cells with various concentrations of this compound (e.g., 10 nM to 10 µM) or DMSO for 1 hour.[3]

  • Stimulate the cells with pre-clustered ephrin-B1-Fc (e.g., 1 µg/mL) for 20-30 minutes.

  • Wash cells with cold PBS and lyse with lysis buffer.

  • Determine protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.[11]

  • Block the membrane with 5% BSA in TBST for 1 hour.[12][13]

  • Incubate the membrane with anti-phospho-EphB2 antibody overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an anti-total-EphB2 antibody to confirm equal loading.[3]

Cell Viability Assay

This protocol measures the effect of this compound on the viability and proliferation of cancer cells. The CellTiter-Glo® luminescent assay, which quantifies ATP as an indicator of metabolically active cells, is a highly sensitive method.[1]

Start Start Seed Cells Seed cells in 96-well plates Start->Seed Cells Add Compound Add serial dilutions of this compound Seed Cells->Add Compound Incubate Incubate for 72 hours Add Compound->Incubate Equilibrate Plate Equilibrate plate to room temperature Incubate->Equilibrate Plate Add Reagent Add CellTiter-Glo® Reagent Equilibrate Plate->Add Reagent Lyse Cells Mix on orbital shaker to induce lysis Add Reagent->Lyse Cells Stabilize Signal Incubate at room temperature Lyse Cells->Stabilize Signal Read Luminescence Measure luminescence Stabilize Signal->Read Luminescence Analyze Data Calculate EC50 values Read Luminescence->Analyze Data End End Analyze Data->End

Caption: Workflow for the CellTiter-Glo® cell viability assay.

Materials:

  • Cancer cell line of interest (e.g., U87)

  • Complete culture medium

  • This compound

  • DMSO

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Protocol:

  • Seed cells in an opaque-walled 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound or DMSO.

  • Incubate the plate for 72 hours at 37°C in a CO2 incubator.

  • Equilibrate the plate to room temperature for approximately 30 minutes.[14]

  • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.[3]

  • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.[14]

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[3]

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[3][14]

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent viability for each concentration relative to the DMSO control and determine the EC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that a compound binds to its intended target in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[15][16]

Materials:

  • Cultured cells (e.g., U87)

  • This compound

  • DMSO

  • PBS

  • Lysis buffer with protease inhibitors

  • PCR tubes

  • Thermal cycler

  • Western blot equipment and reagents as described above

Protocol:

  • Culture cells to a high density and treat with this compound or DMSO for a specified time (e.g., 1 hour).

  • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[17]

  • Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).

  • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Transfer the supernatant to new tubes.

  • Analyze the amount of soluble EphB2 in each sample by western blot, as described in Protocol 2, using an anti-total-EphB2 antibody.

  • Plot the amount of soluble EphB2 as a function of temperature for both the DMSO and this compound treated samples to observe a thermal shift.[16]

References

Troubleshooting & Optimization

ALW-II-49-7 off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of ALW-II-49-7, a potent EphB2 kinase inhibitor. This guide addresses its off-target effects and provides strategies for their mitigation to ensure accurate and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a small molecule inhibitor designed to selectively target the EphB2 receptor tyrosine kinase.[1][2] It has a reported EC50 value of 40 nM in cell-based assays for EphB2 inhibition.[1][2][3][4]

Q2: What are the known off-target effects of this compound?

While this compound is a selective inhibitor of EphB2, it has been shown to bind to other kinases, which can lead to off-target effects in experimental systems. Known off-target kinases include members of the Eph receptor family (EphA2, EphA5, EphA8, EphB1, EphB3), as well as other kinases such as b-raf, CSF1R, DDR1, DDR2, Frk, Kit, Lck, p38α, p38β, PDGFRα, and PDGFRβ.[1]

Q3: How can I minimize the off-target effects of this compound in my experiments?

Mitigating off-target effects is crucial for obtaining reliable data. Here are several strategies:

  • Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that effectively inhibits EphB2 in your specific cell line or assay. This can be achieved by performing a dose-response curve and selecting a concentration at or near the EC50 for EphB2 that shows minimal effects on known off-targets.

  • Use Control Compounds: Whenever possible, include a structurally related but inactive control compound in your experiments. This can help differentiate between the specific effects of EphB2 inhibition and non-specific or off-target effects of the chemical scaffold.

  • Orthogonal Approaches: Confirm your findings using a different method of target inhibition. For example, use siRNA or shRNA to knock down EphB2 expression and compare the phenotype to that observed with this compound treatment.

  • Monitor Off-Target Pathways: If you suspect off-target effects on a particular kinase, monitor the activity of its downstream signaling pathway. For example, if you are concerned about PDGFRβ inhibition, you could assess the phosphorylation status of its downstream effector, STAT3.

  • Consult Kinase Selectivity Data: Refer to the quantitative data provided in this guide (Tables 1 and 2) to understand the potential for off-target inhibition at the concentration you are using.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected or inconsistent experimental results. Off-target effects of this compound may be influencing other signaling pathways.1. Review the kinase selectivity data (Tables 1 & 2) to identify potential off-targets at your working concentration.2. Lower the concentration of this compound to the lowest effective dose.3. Use an orthogonal method (e.g., siRNA) to validate that the observed phenotype is due to EphB2 inhibition.
High background signal in a cell-based assay. The concentration of this compound may be too high, leading to non-specific effects or cytotoxicity.1. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound in your cell line.2. Titrate the concentration of this compound to find a non-toxic working concentration.
Difficulty confirming EphB2 inhibition. The experimental conditions may not be optimal for detecting EphB2 inhibition.1. Ensure your cell line expresses sufficient levels of EphB2.2. Stimulate the cells with an EphB2 ligand (e.g., ephrin-B1) to induce receptor phosphorylation before adding this compound.3. Optimize your western blot or other detection method for phospho-EphB2. Refer to the provided experimental protocols.

Quantitative Data on this compound Selectivity

The following tables summarize the known on-target and off-target activities of this compound.

Table 1: IC50 Values for this compound Against Selected Kinases

KinaseIC50 (nM)Reference
EphB2 (On-Target) 40 (EC50 in cells) [1][2][3][4]
DDR112.4[5]
DDR218.6[5]
RAF122[5]
LYN257[5]

Table 2: KINOMEscan Profiling of this compound

This table presents data from a KINOMEscan assay, which measures the binding of this compound to a large panel of kinases at a single concentration (10 µM). The results are shown as "Percent of Control," where a lower percentage indicates stronger binding.

KinasePercent of Control (@ 10 µM)
EphB2 (On-Target) Data not available in this format
EphA2< 1
EphA3< 1
EphA4< 1
EphA5< 1
EphA7< 1
EphA8< 1
EphB1< 1
EphB3< 1
EphB4< 1
ABL11.3
ABL1(T315I)2.5
AURKA0.5
AURKB0.3
BRAF1
CSF1R0.2
DDR10.1
DDR20.1
KIT0.4
LCK0.6
p38α (MAPK14)0.9
p38β (MAPK11)0.4
PDGFRα0.2
PDGFRβ0.1
RAF10.1
SRC1.1
VEGFR2 (KDR)0.3

Data sourced from the LINCS Data Portal for this compound KINOMEscan.

Experimental Protocols

Protocol 1: Western Blot for EphB2 Phosphorylation in Cells

This protocol details a method to assess the inhibition of EphB2 phosphorylation in a cellular context.

  • Cell Culture and Treatment:

    • Plate cells (e.g., U87 glioblastoma cells) and grow to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours.

    • Pre-treat cells with varying concentrations of this compound (e.g., 10 nM to 10 µM) or vehicle control (DMSO) for 1 hour.

    • Stimulate the cells with a ligand such as pre-clustered ephrin-B1-Fc (1 µg/mL) for 20-30 minutes.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Immunoprecipitation (Optional but recommended for low-expression targets):

    • Incubate cell lysates with an anti-EphB2 antibody overnight at 4°C.

    • Add Protein A/G agarose beads and incubate for another 2 hours.

    • Wash the beads three times with lysis buffer.

  • Western Blotting:

    • Elute proteins from beads by boiling in SDS-PAGE sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with a primary antibody against phospho-Eph (Tyrosine) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect with an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with a total EphB2 antibody to confirm equal loading.

Protocol 2: In Vitro Kinase Assay

This protocol provides a general framework for assessing the direct inhibitory activity of this compound against a purified kinase.

  • Reaction Setup:

    • Prepare a reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO).

    • Add the purified kinase (e.g., recombinant EphB2 kinase domain) to the reaction buffer.

    • Add varying concentrations of this compound or vehicle control.

    • Add the kinase substrate (e.g., a generic tyrosine kinase substrate like poly(Glu,Tyr)4:1).

  • Initiation and Incubation:

    • Initiate the reaction by adding ATP (at a concentration near the Km for the specific kinase, if known). For radiolabeled assays, [γ-³²P]ATP is used.

    • Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Termination and Detection:

    • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

    • For radiolabeled assays, spot the reaction mixture onto a filter paper, wash extensively, and measure incorporated radioactivity using a scintillation counter.

    • For non-radioactive assays, detection can be performed using methods like ELISA with a phospho-specific antibody or by separating the products on a gel and staining.

  • Data Analysis:

    • Calculate the percentage of kinase activity relative to the vehicle control for each concentration of this compound.

    • Plot the percentage of activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

EphB2_Signaling_Pathway EphrinB Ephrin-B Ligand EphB2 EphB2 Receptor EphrinB->EphB2 Binding & Activation PI3K PI3K EphB2->PI3K Kinase-Independent Abl Abl Kinase EphB2->Abl Kinase-Dependent Akt Akt PI3K->Akt CellMigration Cell Positioning/ Migration Akt->CellMigration CyclinD1 Cyclin D1 Abl->CyclinD1 CellProliferation Cell Proliferation CyclinD1->CellProliferation ALW_II_49_7 This compound ALW_II_49_7->EphB2 Inhibition

Caption: EphB2 Signaling Pathways and the Point of Inhibition by this compound.

Experimental_Workflow cluster_CellBased Cell-Based Assay cluster_Biochemical Biochemical Assay CellCulture 1. Culture Cells (e.g., U87) Treatment 2. Treat with this compound & Ephrin-B1 CellCulture->Treatment Lysis 3. Cell Lysis Treatment->Lysis IP_WB 4. IP (optional) & Western Blot Lysis->IP_WB Analysis_Cell 5. Analyze p-EphB2 & Total EphB2 IP_WB->Analysis_Cell Kinase_Setup 1. Prepare Kinase & Substrate Inhibitor_Add 2. Add this compound Kinase_Setup->Inhibitor_Add Reaction_Start 3. Initiate with ATP Inhibitor_Add->Reaction_Start Detection 4. Detect Kinase Activity Reaction_Start->Detection Analysis_Biochem 5. Calculate IC50 Detection->Analysis_Biochem

Caption: Workflow for Assessing this compound Efficacy.

Mitigation_Strategy Start Start: Unexpected Experimental Outcome Check_Concentration Is the this compound concentration optimized? Start->Check_Concentration Dose_Response Perform Dose-Response Curve to find EC50 Check_Concentration->Dose_Response No Orthogonal_Validation Is the phenotype confirmed with an orthogonal method? Check_Concentration->Orthogonal_Validation Yes Use_Lowest_Effective Use Lowest Effective Concentration Dose_Response->Use_Lowest_Effective siRNA_KO Use siRNA/shRNA to knockdown EphB2 Orthogonal_Validation->siRNA_KO No Off_Target_Consideration Consider Potential Off-Target Effects Orthogonal_Validation->Off_Target_Consideration Yes Compare_Results Compare Phenotypes siRNA_KO->Compare_Results Consult_Data Consult KinomeScan & IC50 Data Tables Off_Target_Consideration->Consult_Data

Caption: Troubleshooting Logic for this compound Experiments.

References

common issues with ALW-II-49-7 stability and storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ALW-II-49-7, a selective inhibitor of the EphB2 receptor tyrosine kinase.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a potent and selective, ATP-competitive inhibitor of the EphB2 receptor tyrosine kinase, with a reported EC50 value of 40 nM in cellular assays.[1][2] It functions as a type-II inhibitor, binding to the "DFG-out" conformation of the kinase domain, thereby locking it in an inactive state.[3] This prevents the autophosphorylation of the receptor upon binding of its ephrin-B ligands, inhibiting downstream signaling pathways that regulate cell morphology, adhesion, and migration.[3][4] While selective for EphB2, it can also inhibit other kinases at higher concentrations.[5][6]

2. What are the recommended storage conditions for this compound?

Proper storage of this compound is crucial for maintaining its stability and activity. Recommendations vary for the powdered form versus solutions.

3. How should I dissolve this compound?

This compound is soluble in dimethyl sulfoxide (DMSO).[7] For in vitro experiments, preparing a high-concentration stock solution in DMSO is recommended. For in vivo studies, a specific formulation is required to ensure solubility and bioavailability.

4. How do I prepare this compound for in vivo experiments?

For animal studies, a common formulation involves a multi-component solvent system. It is recommended to prepare this solution fresh for each experiment. A widely used vehicle for this compound is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8]

Troubleshooting Guide

Common Issues with this compound Stability and Storage
Issue Possible Cause Recommended Solution
Precipitation in stock solution upon storage - Improper storage temperature.- Supersaturated solution.- Moisture absorption by DMSO.- Ensure storage at -80°C for long-term stability.[5][9]- Gently warm the solution to 37°C and vortex to redissolve.- Use fresh, anhydrous DMSO for preparing stock solutions.[5]
Loss of compound activity over time - Repeated freeze-thaw cycles.- Exposure to light or elevated temperatures.- Degradation in solution.- Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.[9]- Store in a dark, temperature-controlled environment.- For critical experiments, use a freshly prepared stock solution or one that has been stored for less than a month at -20°C or 6 months at -80°C.[5][8]
Inconsistent experimental results - Variability in compound concentration due to improper dissolution or storage.- Degradation of the compound.- Always ensure the compound is fully dissolved before use. Sonication can aid dissolution.[7]- Follow strict storage and handling protocols.- Prepare fresh dilutions from the stock solution for each experiment.
Experimental Challenges
Issue Possible Cause Recommended Solution
Low or no inhibition of EphB2 phosphorylation - Insufficient concentration of this compound.- Low expression of EphB2 in the cell line.- Inactive compound due to improper storage.- Perform a dose-response experiment to determine the optimal concentration.- Confirm EphB2 expression in your cell model by Western blot or qPCR.- Use a fresh aliquot of this compound.
High background in Western blot for p-EphB2 - Non-specific antibody binding.- High basal level of EphB2 phosphorylation.- Optimize antibody concentrations and blocking conditions.- Serum-starve cells before stimulation with ephrin-B ligand to reduce basal phosphorylation.
Cell toxicity observed at expected effective concentrations - Off-target effects of the compound.- Sensitivity of the cell line to DMSO.- Test a range of concentrations to find a balance between efficacy and toxicity.- Ensure the final DMSO concentration in your cell culture medium is low (typically <0.5%).

Experimental Protocols

Key Experiment: Inhibition of EphB2 Phosphorylation in U87 Glioblastoma Cells

This protocol is adapted from a study demonstrating the inhibitory effect of this compound on EphB2 phosphorylation.[3]

1. Cell Culture and Treatment:

  • Culture U87 glioblastoma cells in appropriate media until they reach 80-90% confluency.

  • Serum-starve the cells for 4-6 hours prior to treatment.

  • Treat the cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.[3]

  • Stimulate the cells with ephrin-B1-Fc (2 µg/mL) for 20-30 minutes to induce EphB2 phosphorylation.

2. Cell Lysis:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

3. Immunoprecipitation (IP):

  • Determine the protein concentration of the supernatant.

  • Incubate an equal amount of protein from each sample with an anti-EphB2 antibody overnight at 4°C with gentle rotation.

  • Add protein A/G agarose beads and incubate for an additional 2-4 hours.

  • Wash the beads several times with lysis buffer.

4. Western Blotting:

  • Resuspend the beads in SDS-PAGE sample buffer and boil to elute the proteins.

  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST.

  • Incubate the membrane with a primary antibody against phosphotyrosine overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Develop the blot using an enhanced chemiluminescence (ECL) substrate.

  • To confirm equal loading, the blot can be stripped and reprobed with an anti-EphB2 antibody.[3]

Visualizations

EphB2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ephrin-B_Ligand Ephrin-B Ligand EphB2_Receptor EphB2 Receptor Ephrin-B_Ligand->EphB2_Receptor Binding Kinase_Domain Kinase Domain (Inactive) EphB2_Receptor->Kinase_Domain Active_Kinase Kinase Domain (Active) Kinase_Domain->Active_Kinase Autophosphorylation Downstream_Signaling Downstream Signaling (e.g., RhoGTPases, STAT3) Active_Kinase->Downstream_Signaling Cellular_Responses Cellular Responses (Morphology, Adhesion, Migration) Downstream_Signaling->Cellular_Responses This compound This compound This compound->Kinase_Domain Inhibition experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock (DMSO, -80°C) D Prepare Working Solutions (Fresh Dilutions) A->D B Culture Cells C Seed Cells for Assay B->C E Treat Cells with this compound C->E D->E F Stimulate with Ligand (if required) E->F G Cell Lysis / Assay Endpoint F->G H Biochemical Analysis (e.g., Western Blot) G->H I Data Acquisition & Analysis H->I troubleshooting_logic cluster_compound Compound Checks cluster_protocol Protocol Checks start Inconsistent Results? check_compound Check Compound Integrity start->check_compound check_protocol Review Experimental Protocol start->check_protocol storage Proper Storage? (-80°C, Aliquoted) check_compound->storage cell_health Healthy Cells? (Morphology, Confluency) check_protocol->cell_health dissolution Complete Dissolution? (Clear Solution) storage->dissolution Yes solution Re-run Experiment with Validated Reagents & Protocol storage->solution No, Correct & Re-run fresh_prep Fresh Dilutions? dissolution->fresh_prep Yes dissolution->solution No, Ensure Full Dissolution fresh_prep->solution Yes fresh_prep->solution No, Use Fresh Dilutions controls Proper Controls? (Vehicle, Positive) cell_health->controls Yes cell_health->solution No, Culture New Cells reagents Reagents Validated? controls->reagents Yes controls->solution No, Include Proper Controls reagents->solution Yes reagents->solution No, Validate Reagents

References

interpreting unexpected results from ALW-II-49-7 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ALW-II-49-7, a selective EphB2 kinase inhibitor. The information is tailored to drug development professionals and scientists encountering unexpected results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a selective, ATP-competitive inhibitor of EphB2 kinase, exhibiting an EC50 of 40 nM in cellular assays.[1][2] It functions by binding to the "DFG-out" inactive conformation of the kinase domain, which prevents the kinase from adopting its active state and subsequently blocks its downstream signaling.[3]

Q2: What are the known off-target effects of this compound?

While selective for EphB2, this compound also demonstrates inhibitory activity against a range of other kinases. This includes other Eph family members (EphA2, EphA5, EphA8, EphB1, EphB3), as well as DDR1, DDR2, CSF1R, Kit, Lck, PDGFRa, PDGFRb, Raf1, and b-raf.[1][3] Researchers should consider these off-target effects when interpreting experimental data.

Q3: Why might there be a discrepancy between the IC50/EC50 values of this compound in biochemical assays versus cell-based assays?

Discrepancies between biochemical and cellular assay results are not uncommon for type II kinase inhibitors like this compound.[3] The potency of these inhibitors can be highly dependent on the phosphorylation status of the kinase, which can differ between a purified, recombinant kinase used in a biochemical assay and the kinase within its native cellular environment.[3] Furthermore, factors such as cell membrane permeability, intracellular ATP concentrations, and the presence of cellular phosphatases can influence the apparent potency of the inhibitor in a cellular context.

Troubleshooting Guides

Cell Viability Assays

Issue 1: Weaker than expected or no reduction in cell viability after this compound treatment.

Possible Cause Troubleshooting Steps
Suboptimal Cell Culture Conditions Ensure cells are healthy, in the logarithmic growth phase, and seeded at the correct density. Over-confluent or stressed cells may respond differently to treatment.
Incorrect Inhibitor Concentration or Stability Verify the concentration of your this compound stock solution. Prepare fresh dilutions for each experiment as the compound's stability in solution may vary.
Cell Line Insensitivity The target cell line may not be dependent on EphB2 signaling for survival. Confirm EphB2 expression and phosphorylation in your cell line using Western blotting. Consider using a positive control cell line known to be sensitive to EphB2 inhibition.
Assay-Specific Issues The chosen viability assay (e.g., MTT, XTT) may not be optimal. Some assays can be affected by the compound itself. Consider using an alternative viability assay that measures a different cellular parameter (e.g., ATP levels, membrane integrity).[4][5][6][7][8]

Issue 2: Unexpected increase in cell viability or proliferation at certain concentrations.

Possible Cause Troubleshooting Steps
Off-Target Effects This compound inhibits multiple kinases.[1][3] Inhibition of an off-target kinase that normally suppresses proliferation could lead to this paradoxical effect. Review the known off-target profile of this compound and assess the expression and activity of these kinases in your cell line.
Biphasic Dose-Response Some kinase inhibitors can exhibit a biphasic or hormetic effect. Perform a wider range of concentrations to fully characterize the dose-response curve.
Experimental Artifact Ensure proper mixing of the compound in the culture medium and rule out any issues with the assay itself, such as interference with the detection method.
Western Blotting

Issue 3: No decrease in EphB2 phosphorylation after this compound treatment.

Possible Cause Troubleshooting Steps
Insufficient Inhibitor Concentration or Incubation Time Optimize the concentration of this compound and the treatment duration. A time-course and dose-response experiment is recommended. A one-hour incubation is a good starting point based on published data.[3]
Ineffective Cell Lysis Ensure your lysis buffer contains phosphatase inhibitors to preserve the phosphorylation state of proteins. Keep samples on ice throughout the lysis procedure.[9]
Antibody Issues Use a validated phospho-specific antibody for EphB2. Run a positive control (e.g., cells stimulated with an Ephrin ligand) and a negative control (e.g., untreated cells) to confirm antibody specificity.[10][11]
Low Basal Phosphorylation The basal level of EphB2 phosphorylation in your cell line may be too low to detect a decrease. Consider stimulating the cells with an appropriate Ephrin ligand (e.g., ephrinB1) to induce EphB2 phosphorylation before adding the inhibitor.[3]

Issue 4: Unexpected bands or changes in other signaling proteins.

Possible Cause Troubleshooting Steps
Off-Target Kinase Inhibition This compound's off-target activity can affect other signaling pathways.[1][3] For example, changes in the phosphorylation of proteins downstream of PDGFR or Kit may be observed. Analyze the phosphorylation status of key downstream effectors of known off-target kinases.
Protein Degradation or Modification Unexpected lower molecular weight bands may indicate protein degradation. Ensure the use of protease inhibitors in your lysis buffer.[12][13][14][15] Higher molecular weight bands could suggest post-translational modifications or protein dimerization.[13][14]
Antibody Cross-Reactivity The primary or secondary antibody may be cross-reacting with other proteins. Run appropriate controls, such as secondary antibody only, and consider using a more specific primary antibody.[14]

Quantitative Data Summary

Table 1: In Vitro Kinase Inhibition Profile of this compound

Kinase TargetIC50 (nM)
EphB240 (EC50 in cell)
EphA2Data not specified
EphA5Data not specified
EphA8Data not specified
EphB1Data not specified
EphB3Data not specified
DDR1Data not specified
DDR2Data not specified
CSF1RData not specified
KitData not specified
LckData not specified
PDGFRaData not specified
PDGFRbData not specified
Raf1Data not specified
b-rafData not specified

Experimental Protocols

Protocol 1: Western Blot for EphB2 Phosphorylation
  • Cell Culture and Treatment: Plate cells (e.g., U87 glioblastoma) and grow to 70-80% confluency. Treat with desired concentrations of this compound for 1 hour. If necessary, stimulate with ephrinB1 (e.g., 1 µg/mL) for 15-30 minutes prior to lysis.[3]

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine protein concentration using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-30 µg of protein with 4x Laemmli sample buffer. Boil samples at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Load samples onto a polyacrylamide gel and perform electrophoresis. Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody against phospho-EphB2 overnight at 4°C. Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Add ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against total EphB2.

Protocol 2: Cell Viability (MTS) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound. Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Normalize the data to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 value.

Visualizations

EphB2_Signaling_Pathway EphrinB1 Ephrin-B1 EphB2 EphB2 Receptor EphrinB1->EphB2 Binds & Activates P_EphB2 Phosphorylated EphB2 EphB2->P_EphB2 Autophosphorylation ALW_II_49_7 This compound ALW_II_49_7->EphB2 Inhibits Downstream Downstream Effectors P_EphB2->Downstream RhoGTPases Rho Family GTPases (RhoA, Rac1, Cdc42) Downstream->RhoGTPases RasGTPases Ras Family GTPases (Ras, Rap1) Downstream->RasGTPases PI3K PI3K Downstream->PI3K CellularResponse Cellular Responses (e.g., Cytoskeletal Reorganization, Cell Adhesion, Migration) RhoGTPases->CellularResponse RasGTPases->CellularResponse Akt Akt/mTORC1 PI3K->Akt Akt->CellularResponse

Caption: EphB2 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Result (e.g., No Effect) CheckCompound Verify Compound (Concentration, Stability, Purity) Start->CheckCompound CheckProtocol Review Experimental Protocol (Cell Health, Incubation Time, Reagents) Start->CheckProtocol CheckTarget Confirm Target Expression & Activity (e.g., Western Blot) CheckCompound->CheckTarget CheckProtocol->CheckTarget ConsiderOffTarget Consider Off-Target Effects (Review Kinase Profile) CheckTarget->ConsiderOffTarget If Target is Present AlternativeAssay Perform Alternative Assay (Orthogonal Method) CheckTarget->AlternativeAssay If Target is Absent ConsiderOffTarget->AlternativeAssay DataInterpretation Re-interpret Data with New Information ConsiderOffTarget->DataInterpretation AlternativeAssay->DataInterpretation

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

Technical Support Center: Improving the Specificity of ALW-II-49-7 in Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the specificity of the kinase inhibitor ALW-II-49-7 in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a small molecule inhibitor of protein kinases. Its primary target is Ephrin type-B receptor 2 (EphB2), a receptor tyrosine kinase, with a reported cellular EC50 of 40 nM.[1] It functions as a type II inhibitor, binding to the "DFG-out" inactive conformation of the kinase.

Q2: What are the known off-targets of this compound?

This compound is known to bind to a variety of other kinases, which can lead to off-target effects in experimental systems. Its selectivity profile includes, but is not limited to, other Eph family members (EphA2, EphA5, EphA8, EphB1, EphB3) and several unrelated kinases such as b-raf, CSF1R, DDR1, DDR2, Frk, Kit, Lck, p38α, p38β, PDGFRα, PDGFRβ, and Raf1.[1] A broader screening using the KINOMEscan™ platform has identified additional potential off-targets (see Data Presentation section).

Q3: How can I minimize off-target effects of this compound in my cellular assays?

Minimizing off-target effects is crucial for accurately interpreting experimental results. Consider the following strategies:

  • Use the lowest effective concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect.

  • Use knockout/knockdown controls: Validate your findings in cells where the intended target (EphB2) or suspected off-targets have been genetically silenced.

  • Employ structurally distinct inhibitors: Use another EphB2 inhibitor with a different chemical scaffold to confirm that the observed phenotype is due to inhibition of EphB2 and not an off-target of this compound.

  • Perform rescue experiments: If possible, express a resistant mutant of EphB2 in your cells to see if it reverses the effects of this compound.

Q4: What is the significance of this compound being a type II kinase inhibitor?

Type II inhibitors bind to the inactive "DFG-out" conformation of the kinase domain. This can confer greater selectivity compared to type I inhibitors that target the highly conserved ATP-binding pocket of active kinases.[2] However, as seen with this compound, off-target binding can still occur.

Troubleshooting Guide

Problem 1: High background signal or inconsistent results in my in vitro kinase assay.

  • Possible Cause: Suboptimal assay conditions.

  • Solution:

    • Optimize ATP Concentration: The IC50 value of ATP-competitive inhibitors is highly dependent on the ATP concentration. Use an ATP concentration that is close to the Km of the kinase for ATP, if known. High ATP concentrations can mask the effect of the inhibitor.

    • Enzyme Concentration: Ensure you are using a concentration of the kinase that results in a linear reaction rate over the time course of your assay.

    • Buffer Components: Check the pH, salt concentration, and for the presence of necessary cofactors (e.g., Mg2+, Mn2+) in your assay buffer. Some inhibitors are sensitive to detergents or other additives.

    • Substrate Quality: Ensure the purity and integrity of your peptide or protein substrate.

Problem 2: I'm observing a biological effect in cells at a concentration of this compound that is much higher than its reported EC50 for EphB2.

  • Possible Cause: Off-target effects are likely responsible for the observed phenotype.

  • Solution:

    • Consult Kinase Selectivity Data: Refer to the table below to identify potential off-targets that are potently inhibited at the concentration you are using.

    • Orthogonal Validation: As mentioned in the FAQs, use a structurally unrelated inhibitor for the suspected off-target to see if it phenocopies the effect of this compound.

    • Direct Target Engagement Assays: If available, use techniques like cellular thermal shift assays (CETSA) to confirm that this compound is engaging with EphB2 and other potential targets in your cells at the concentrations used.

Problem 3: My results with this compound are not reproducible.

  • Possible Cause: Issues with inhibitor stability or handling.

  • Solution:

    • Solubility: this compound is typically dissolved in DMSO. Ensure it is fully dissolved and avoid repeated freeze-thaw cycles by preparing and storing small aliquots at -20°C or -80°C.

    • Purity: Verify the purity of your this compound compound.

    • Assay Drift: Run appropriate positive and negative controls on every plate to monitor for assay variability over time.

Data Presentation

Kinase Selectivity Profile of this compound

The following table summarizes the binding of this compound to a panel of kinases as determined by the KINOMEscan™ platform at a concentration of 10 µM. The results are presented as "Percent of Control," where a lower percentage indicates stronger binding and inhibition.[3]

Kinase Target Percent of Control (%) Interpretation
EphB2 < 5 High Affinity
EphA2 < 5 High Affinity
EphA3 < 5 High Affinity
EphA4 < 5 High Affinity
EphA5 < 5 High Affinity
EphA7 < 5 High Affinity
EphA8 < 5 High Affinity
EphB1 < 5 High Affinity
EphB3 < 5 High Affinity
EphB4 < 5 High Affinity
ABL1 < 10 High Affinity
CSF1R < 10 High Affinity
DDR1 < 10 High Affinity
DDR2 < 10 High Affinity
KIT < 10 High Affinity
PDGFRA < 10 High Affinity
PDGFRB < 10 High Affinity
BRAF 10 - 35 Moderate Affinity
RAF1 10 - 35 Moderate Affinity
LCK 10 - 35 Moderate Affinity
p38α (MAPK14) 10 - 35 Moderate Affinity
p38β (MAPK11) 10 - 35 Moderate Affinity

Note: This is not an exhaustive list. The complete dataset can be accessed through the LINCS Data Portal.

Experimental Protocols

General Protocol for an In Vitro Biochemical Kinase Assay (Radiometric Format)

This protocol is a general guideline and should be optimized for the specific kinase and substrate being used.

Materials:

  • Recombinant human EphB2 kinase

  • Peptide substrate (e.g., poly[Glu:Tyr] 4:1)

  • This compound inhibitor stock solution (in DMSO)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP solution

  • [γ-³³P]-ATP

  • 96-well plates

  • Phosphocellulose filter plates

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare Reagents:

    • Prepare a serial dilution of this compound in kinase assay buffer. Include a DMSO-only control.

    • Prepare the kinase solution by diluting the recombinant EphB2 in kinase assay buffer.

    • Prepare the substrate solution in kinase assay buffer.

    • Prepare the ATP solution by mixing unlabeled ATP and [γ-³³P]-ATP to the desired final concentration (e.g., 10 µM).

  • Assay Reaction:

    • Add 5 µL of the diluted this compound or DMSO control to the wells of a 96-well plate.

    • Add 20 µL of the kinase solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 25 µL of the ATP/substrate mixture to each well.

  • Incubation:

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) within the linear range of the reaction.

  • Stopping the Reaction and Washing:

    • Stop the reaction by adding 50 µL of 0.75% phosphoric acid.

    • Transfer the reaction mixture to a phosphocellulose filter plate.

    • Wash the filter plate three times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]-ATP.

  • Detection:

    • Dry the filter plate, add scintillation fluid to each well, and count the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase activity for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualizations

EphB2_Signaling_Pathway EphB2 Signaling Pathway Ephrin-B Ligand Ephrin-B Ligand EphB2 Receptor EphB2 Receptor Ephrin-B Ligand->EphB2 Receptor Binds Receptor Dimerization & Autophosphorylation Receptor Dimerization & Autophosphorylation EphB2 Receptor->Receptor Dimerization & Autophosphorylation Induces PI3K PI3K Receptor Dimerization & Autophosphorylation->PI3K Activates Abl Kinase Abl Kinase Receptor Dimerization & Autophosphorylation->Abl Kinase Activates Akt Akt PI3K->Akt Activates Cyclin D1 Cyclin D1 Abl Kinase->Cyclin D1 Upregulates Cell Migration & Positioning Cell Migration & Positioning Akt->Cell Migration & Positioning Regulates Cell Proliferation Cell Proliferation Cyclin D1->Cell Proliferation Promotes This compound This compound This compound->Receptor Dimerization & Autophosphorylation Inhibits

Caption: Simplified EphB2 forward signaling pathway and the inhibitory action of this compound.

Kinase_Inhibitor_Specificity_Workflow Workflow for Assessing Kinase Inhibitor Specificity cluster_0 In Vitro Analysis cluster_1 Cellular Analysis Primary_Assay Primary Biochemical Assay (e.g., EphB2) Kinome_Scan Broad Kinome Profiling (e.g., KINOMEscan) Primary_Assay->Kinome_Scan Identify Potential Off-Targets IC50_Determination Determine IC50 for On- and Off-Targets Kinome_Scan->IC50_Determination Prioritize Hits Cellular_Assay Cell-Based Functional Assay IC50_Determination->Cellular_Assay Inform Cellular Concentrations Target_Engagement Confirm Target Engagement (e.g., CETSA) Cellular_Assay->Target_Engagement Verify Target Binding Phenotypic_Validation Validate with Orthogonal Approaches (siRNA, other inhibitors) Target_Engagement->Phenotypic_Validation Confirm On-Target Phenotype

Caption: Experimental workflow for characterizing the specificity of a kinase inhibitor.

Troubleshooting_Tree Troubleshooting Kinase Assay Specificity Start Inconsistent or Unexpected Results Check_Assay Assay Controls OK? Start->Check_Assay Check_Inhibitor Inhibitor Concentration > 10x IC50? Off_Target High Probability of Off-Target Effects Check_Inhibitor->Off_Target Yes Validate_Orthogonally Perform Orthogonal Validation in Cells Check_Inhibitor->Validate_Orthogonally No Check_Assay->Check_Inhibitor Yes Optimize_Assay Optimize Assay Conditions (ATP, Enzyme, Buffer) Check_Assay->Optimize_Assay No Off_Target->Validate_Orthogonally

Caption: A decision tree for troubleshooting issues related to kinase assay specificity.

References

dealing with batch-to-batch variability of ALW-II-49-7

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ALW-II-49-7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to address potential challenges, with a specific focus on managing batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent and selective, ATP-competitive small molecule inhibitor. Its primary target is the Ephrin type-B receptor 2 (EphB2) kinase, with a reported EC50 of 40 nM in cellular assays. It also demonstrates inhibitory activity against other kinases, notably Discoidin Domain Receptor 1 (DDR1) and Discoidin Domain Receptor 2 (DDR2).

Q2: What are the common research applications for this compound?

Given its targets, this compound is primarily used in cancer research. EphB2, DDR1, and DDR2 are receptor tyrosine kinases implicated in various cellular processes relevant to oncology, such as cell proliferation, migration, and invasion. Therefore, this compound is a valuable tool for investigating the roles of these kinases in different cancer models.

Q3: How should I dissolve and store this compound?

This compound is typically supplied as a solid. For in vitro experiments, it is soluble in DMSO. It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For long-term storage of the solid compound, a temperature of -20°C is recommended. Always refer to the manufacturer's specific instructions on the product datasheet.

Q4: What is batch-to-batch variability and why is it a concern for small molecule inhibitors like this compound?

Batch-to-batch variability refers to the slight differences that can exist between different production lots of the same chemical compound. While reputable suppliers strive for consistency, minor variations in purity, impurity profiles, or physical properties (like crystallinity) can occur. For a potent kinase inhibitor like this compound, even small differences can potentially impact experimental outcomes, leading to inconsistent results and difficulties in reproducing findings.

Troubleshooting Guide: Dealing with Batch-to-Batch Variability

Inconsistent or unexpected results in your experiments with this compound could be due to a number of factors, including batch-to-batch variability. This guide provides a systematic approach to troubleshooting such issues.

Issue 1: Inconsistent IC50/EC50 values between experiments.

Potential Cause Troubleshooting Steps
Different lots of this compound used 1. Record Lot Numbers: Always record the lot number of the this compound used in each experiment. 2. Compare Certificates of Analysis (CofA): If you have access to the CofAs for different batches, compare the purity and any listed impurities. 3. Perform a Head-to-Head Comparison: If you suspect batch variability, perform a side-by-side experiment using the different lots under identical conditions to confirm if the compound's performance is indeed different.
Compound Degradation 1. Proper Storage: Ensure the compound is stored as recommended (solid at -20°C, DMSO stock at -20°C or -80°C in aliquots). 2. Limit Freeze-Thaw Cycles: Repeated freezing and thawing of DMSO stocks can lead to degradation. Use freshly thawed aliquots for each experiment. 3. Prepare Fresh Dilutions: Prepare working dilutions from the stock solution fresh for each experiment.
Experimental/Assay Variability 1. Standardize Protocols: Ensure all experimental parameters (cell density, incubation times, reagent concentrations) are consistent. 2. Include Positive and Negative Controls: Use a known inhibitor for the target kinase as a positive control and a vehicle (DMSO) as a negative control in every experiment. 3. Instrument Calibration: Regularly check and calibrate all instruments used in the assay (e.g., plate readers, pipettes).

Issue 2: Unexpected or off-target effects observed.

Potential Cause Troubleshooting Steps
Presence of Impurities 1. Check Purity on CofA: Review the purity of the compound lot. Impurities with biological activity can cause off-target effects. 2. Consider Orthogonal Assays: Use a different assay method to confirm the primary observation. For example, if you observe an effect in a cell viability assay, you could use a more specific method like a Western blot to check for the phosphorylation status of the target kinase.
Compound Concentration 1. Verify Stock Concentration: If possible, verify the concentration of your stock solution using an analytical method like UV-Vis spectroscopy. 2. Perform Dose-Response Curves: Always perform a full dose-response curve to ensure you are working within the expected concentration range for target inhibition.

Quality Control Recommendations for Researchers

To proactively mitigate the impact of batch-to-batch variability, researchers should implement the following quality control measures:

  • Maintain Detailed Records: Always document the supplier, catalog number, and lot number of this compound used in your experiments.

  • Request and Review the Certificate of Analysis (CofA): The CofA provides crucial information about the purity, identity (confirmed by methods like NMR and MS), and sometimes, the impurity profile of the specific batch.

  • Qualify New Batches: When receiving a new batch of this compound, it is good practice to perform a qualification experiment. This involves running a standard assay (e.g., an IC50 determination) and comparing the results to those obtained with a previous, well-characterized batch.

  • Proper Handling and Storage: Adhere strictly to the storage and handling instructions provided by the supplier to prevent compound degradation.

Experimental Protocols

Protocol 1: Determination of IC50 of this compound using an In Vitro Kinase Assay

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound against its target kinases (e.g., EphB2, DDR1). Specific assay kits and reagents may vary.

Materials:

  • Recombinant human EphB2 or DDR1 kinase

  • Kinase-specific substrate (e.g., a peptide substrate like poly[Glu:Tyr] (4:1) for EphB2)

  • ATP

  • This compound

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 384-well plates

  • Plate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the this compound stock solution in kinase assay buffer to create a range of concentrations (e.g., 10-point, 3-fold dilutions).

  • Assay Reaction:

    • Add the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add the kinase and substrate solution to the wells.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at the recommended temperature (e.g., room temperature or 30°C) for the specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions.

    • Incubate as required for the detection reagent.

    • Read the signal (e.g., luminescence or fluorescence) on a plate reader.

  • Data Analysis:

    • Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the normalized data against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Assay to Determine the Potency of this compound

This protocol describes a Western blot-based method to assess the ability of this compound to inhibit the phosphorylation of its target in a cellular context.

Materials:

  • A cell line that expresses the target kinase (e.g., U87 glioblastoma cells for EphB2).

  • Cell culture medium and supplements

  • This compound

  • Ligand to stimulate the kinase (e.g., ephrin-B1 for EphB2)

  • Lysis buffer

  • Primary antibodies (anti-phospho-EphB2, anti-total-EphB2)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blot equipment

Procedure:

  • Cell Culture and Treatment:

    • Plate the cells and allow them to adhere overnight.

    • Serum-starve the cells for a few hours before treatment, if necessary.

    • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with the appropriate ligand (e.g., ephrin-B1) for a short period (e.g., 15-30 minutes) to induce kinase phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with cold PBS and lyse them in lysis buffer.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Normalize the protein amounts and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer.

    • Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against the total target protein to confirm equal loading.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the phospho-protein signal to the total protein signal for each sample.

    • Plot the normalized data against the this compound concentration to determine the cellular potency (EC50).

Data Presentation

Table 1: Key Properties of this compound

PropertyValueReference
Primary Target EphB2
Other Targets DDR1, DDR2
EC50 (EphB2, cellular) 40 nM
Molecular Weight 414.38 g/mol
Formula C21H17F3N4O2
Solubility Soluble in DMSO
Storage (Solid) -20°C
Storage (DMSO stock) -20°C to -80°C

Visualizations

EphB2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EphrinB Ephrin-B Ligand EphB2 EphB2 Receptor EphrinB->EphB2 Binding & Activation Grb2_SoS Grb2/SoS EphB2->Grb2_SoS PI3K PI3K EphB2->PI3K STAT3 STAT3 EphB2->STAT3 Src Src EphB2->Src Ras Ras Grb2_SoS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Migration) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription STAT3->Transcription Src->STAT3 ALW_II_49_7 This compound ALW_II_49_7->EphB2 Inhibition

Caption: EphB2 signaling pathway and the point of inhibition by this compound.

DDR1_DDR2_Signaling_Pathway cluster_ecm Extracellular Matrix cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Collagen Collagen DDR1_2 DDR1/DDR2 Receptor Collagen->DDR1_2 Binding & Dimerization SHC SHC DDR1_2->SHC PI3K PI3K DDR1_2->PI3K Src Src DDR1_2->Src Grb2_SoS Grb2/SoS SHC->Grb2_SoS Ras Ras Grb2_SoS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Cell Adhesion, Proliferation, Migration) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription STAT STAT STAT->Transcription Src->STAT ALW_II_49_7 This compound ALW_II_49_7->DDR1_2 Inhibition Experimental_Workflow cluster_planning Experiment Planning cluster_execution Experiment Execution cluster_analysis Data Analysis & Troubleshooting A Obtain this compound (Record Lot Number) B Review Certificate of Analysis A->B C Prepare Stock Solution (Aliquot and Store) B->C D Perform Assay (e.g., IC50 Determination) C->D E Include Controls (Positive, Negative, Vehicle) D->E F Analyze Data E->F G Results Consistent? F->G H Proceed with Further Experiments G->H Yes I Troubleshoot: - Check Protocols - Compare to Previous Batches - Consider Compound Integrity G->I No I->D Re-run Assay

ALW-II-49-7 degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of ALW-II-49-7. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, this compound should be stored as a solid powder. The recommended storage temperatures and expected stability durations are summarized in the table below.[1][2]

Q2: How should I prepare stock solutions of this compound?

A2: It is recommended to prepare stock solutions of this compound in a suitable solvent such as DMSO.[2] For example, a 10 mM stock solution can be prepared in DMSO.[2] Once dissolved, it is crucial to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can contribute to degradation.

Q3: What are the recommended storage conditions for this compound in solvent?

A3: Stock solutions of this compound in solvent should be stored at -80°C for up to 6 months or at -20°C for up to 6 months.[2] It is advisable to use fresh DMSO for dissolution, as moisture-absorbing DMSO can reduce solubility.

Troubleshooting Guides

Issue 1: I am observing a loss of this compound activity in my experiments.

Q: What are the potential causes for the loss of compound activity?

A: Several factors could contribute to a decrease in the activity of this compound. These include improper storage, multiple freeze-thaw cycles of stock solutions, and potential degradation of the compound in aqueous experimental media over time.

Q: How can I troubleshoot the loss of activity?

A: To troubleshoot this issue, consider the following steps:

  • Verify Storage Conditions: Ensure that both the solid compound and stock solutions have been stored at the recommended temperatures.[1][2]

  • Prepare Fresh Stock Solutions: If the current stock solution has undergone multiple freeze-thaw cycles or has been stored for an extended period, prepare a fresh stock solution from the solid compound.

  • Minimize Time in Aqueous Media: For cell-based assays, it is advisable to add the compound to the media immediately before treating the cells. The stability of this compound in aqueous solutions over long incubation periods may be limited.

  • Perform a Positive Control Experiment: Use a fresh batch of this compound or a different inhibitor with a similar mechanism of action to confirm that the experimental setup is functioning as expected.

Issue 2: I am seeing inconsistent results between experiments.

Q: What could be causing the variability in my results?

A: Inconsistent results can arise from variations in compound preparation, handling, or the experimental protocol itself. The age and handling of the stock solution are common sources of variability.

Q: How can I improve the consistency of my experiments?

A: To improve experimental consistency:

  • Standardize Solution Preparation: Always use the same procedure and solvent to prepare your this compound solutions. Ensure the compound is fully dissolved.

  • Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.

  • Control for Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions, including vehicle controls.

  • Maintain Consistent Incubation Times: Use a consistent incubation time for all experiments involving this compound.

Quantitative Data Summary

The following table summarizes the recommended storage conditions and stability for this compound.

FormStorage TemperatureStabilityReference
Solid Powder-20°C3 years[1]
Solid Powder4°C2 years[1]
In Solvent-80°C6 months[2]
In Solvent-20°C6 months[2]

Experimental Protocols

Protocol for Preparation of this compound Stock and Working Solutions

  • Materials:

    • This compound solid powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

    • Calibrated pipettes

  • Preparation of 10 mM Stock Solution:

    • Allow the vial of this compound solid powder to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the required amount of this compound (Molecular Weight: 414.38 g/mol ).

    • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

    • Vortex briefly to ensure the compound is fully dissolved.

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C or -20°C.[2]

  • Preparation of Working Solutions:

    • Thaw a single-use aliquot of the 10 mM stock solution at room temperature.

    • Dilute the stock solution to the desired final concentration in the appropriate cell culture medium or experimental buffer.

    • Mix thoroughly by gentle inversion or pipetting.

    • Use the freshly prepared working solution immediately in your experiment.

Visualizations

Loss_of_Compound_Activity_Troubleshooting start Start: Loss of this compound Activity Observed check_storage Verify Storage Conditions (Solid and Stock Solution) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok correct_storage Action: Correct Storage and Use New Aliquot storage_ok->correct_storage No check_freeze_thaw Evaluate Stock Solution Handling (Freeze-Thaw Cycles) storage_ok->check_freeze_thaw Yes correct_storage->check_freeze_thaw freeze_thaw_ok Multiple Freeze-Thaw Cycles? check_freeze_thaw->freeze_thaw_ok prepare_fresh Action: Prepare Fresh Stock Solution from Solid freeze_thaw_ok->prepare_fresh Yes check_media_stability Assess Stability in Aqueous Media (Long Incubation?) freeze_thaw_ok->check_media_stability No prepare_fresh->check_media_stability media_stability_ok Long Incubation Time? check_media_stability->media_stability_ok reduce_incubation Action: Minimize Time in Media Before Use media_stability_ok->reduce_incubation Yes positive_control Perform Positive Control Experiment with Fresh Compound media_stability_ok->positive_control No reduce_incubation->positive_control end End: Issue Resolved positive_control->end

Caption: Troubleshooting workflow for addressing loss of this compound activity.

Experimental_Workflow_for_ALW_II_49_7 start Start: Experiment with this compound prepare_stock Prepare 10 mM Stock Solution in Anhydrous DMSO start->prepare_stock aliquot_store Aliquot into Single-Use Tubes and Store at -80°C prepare_stock->aliquot_store thaw_aliquot Thaw a Single Aliquot at Room Temperature aliquot_store->thaw_aliquot prepare_working Prepare Working Solution in Experimental Media thaw_aliquot->prepare_working treat_cells Treat Cells Immediately with Working Solution prepare_working->treat_cells incubate Incubate for Designated Time treat_cells->incubate analyze Analyze Experimental Endpoint (e.g., Western Blot, Cell Viability) incubate->analyze end End: Data Collection analyze->end

Caption: Recommended experimental workflow for this compound application.

References

Technical Support Center: Overcoming Resistance to Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the use of Eph receptor inhibitors, with a focus on overcoming acquired resistance to other targeted therapies in cancer cell lines. While direct research on resistance mechanisms to ALW-II-49-7 is limited, extensive data exists on using structurally related EphA2 inhibitors to overcome resistance to EGFR tyrosine kinase inhibitors (TKIs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a selective, ATP-competitive inhibitor of the EphB2 receptor tyrosine kinase, with a reported EC50 of 40 nM in cellular assays.[1][2] It also exhibits binding affinity for a range of other kinases, including EphA2, EphA5, EphB1, EphB3, CSF1R, DDR1/2, Kit, and PDGFRa/b.[1][3]

Q2: Are there established mechanisms of resistance to this compound?

Currently, the publicly available scientific literature has not extensively characterized specific mechanisms of acquired resistance to this compound in cancer cell lines. Research has more prominently focused on the role of Eph receptor signaling in the context of resistance to other targeted agents.

Q3: How can Eph receptor inhibitors be used to overcome resistance to other drugs, such as EGFR inhibitors?

Studies have shown that cancer cells can develop resistance to EGFR tyrosine kinase inhibitors (TKIs) like erlotinib by upregulating alternative survival pathways. One such mechanism is the overexpression of the EphA2 receptor.[4][5] Pharmacologic inhibition of EPHA2 with a selective small molecule, ALW-II-41-27 (a compound structurally related to this compound), has been shown to restore sensitivity and decrease the viability of EGFR TKI-resistant lung cancer cells.[4][5]

Q4: What is the proposed mechanism for EPHA2 inhibition overcoming EGFR TKI resistance?

In lung cancer cells with acquired resistance to EGFR TKIs (e.g., via the T790M mutation), EPHA2 is often overexpressed.[4][5] EPHA2 signaling promotes cell survival and proliferation, in part by activating downstream effectors like S6K1, which in turn phosphorylates and inactivates the pro-apoptotic protein BAD.[4] By inhibiting EPHA2, this survival signaling is shut down, leading to reduced proliferation and increased apoptosis, thereby re-sensitizing the cells to the effects of EGFR blockade or inducing cell death directly.[4][5]

Q5: What are the expected results of treating EGFR TKI-resistant cells with an EPHA2 inhibitor like ALW-II-41-27?

In preclinical models of erlotinib-resistant non-small cell lung cancer (NSCLC), treatment with the EPHA2 inhibitor ALW-II-41-27 has been shown to:

  • Significantly decrease cell viability and proliferation in vitro.[4][5]

  • Reduce phosphorylation of EPHA2 and its downstream effectors, including S6K1 and the cell death agonist BAD.[4]

  • Inhibit tumor growth in in vivo xenograft models.[4][5]

Troubleshooting Guide

Problem: My EGFR TKI-resistant cell line shows a poor response to an EPHA2 inhibitor (e.g., ALW-II-41-27).

This guide provides a systematic approach to identifying the potential causes for the lack of sensitivity.

Step 1: Verify Target Expression

Possible Cause: The resistant cell line may not have upregulated EPHA2 expression. EPHA2 inhibition is only effective if EPHA2 is a key driver of the resistance phenotype.

Troubleshooting Workflow

start Culture EGFR TKI-Resistant and Sensitive (Parental) Cells lysate Prepare Whole-Cell Lysates start->lysate wb Perform Western Blot for EPHA2 lysate->wb result EPHA2 Overexpressed in Resistant Cells? wb->result cause1 Primary Cause Identified: Lack of EPHA2 Upregulation. Resistance is likely driven by an alternative bypass pathway. result->cause1 No proceed Target is Validated. Proceed to Step 2. result->proceed Yes

Caption: Workflow to validate EPHA2 upregulation in resistant cells.

Suggested Protocol: See Protocol 1: Western Blotting for EPHA2 Expression .

Step 2: Confirm Compound Activity and Optimal Dosage

Possible Cause: The inhibitor may be inactive, or the concentration used may be suboptimal for the specific cell line.

Troubleshooting Steps:

  • Check Compound Integrity: Ensure the inhibitor has been stored correctly (e.g., at -20°C or -80°C, protected from light) and that the solvent (e.g., DMSO) is fresh.

  • Perform a Dose-Response Assay: Determine the half-maximal inhibitory concentration (IC50) for your specific resistant cell line.

Suggested Protocol: See Protocol 2: Cell Viability (MTT) Assay .

Step 3: Investigate Alternative Resistance Mechanisms

Possible Cause: Even with EPHA2 upregulation, other potent survival pathways may be co-activated, rendering the inhibition of EPHA2 alone insufficient to induce cell death.

Common Alternative Pathways:

  • MET Amplification: Activation of the c-Met receptor can drive resistance by activating PI3K/Akt signaling independently of EGFR.[6]

  • PI3K/Akt Pathway Mutations: Mutations in genes like PIK3CA or loss of the tumor suppressor PTEN can lead to constitutive activation of this critical survival pathway.[6]

  • Activation of other Receptor Tyrosine Kinases (RTKs): Upregulation of HER2, HER3, or IGF1R can also provide bypass signaling.[7][8]

Signaling Pathway Overview

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K EPHA2 EPHA2 S6K1 S6K1 EPHA2->S6K1 MET c-Met MET->PI3K Bypass AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation BAD BAD S6K1->BAD Inhibits BAD->Proliferation Inhibits Apoptosis EGFR_TKI EGFR TKI (e.g., Erlotinib) EGFR_TKI->EGFR Inhibits EPHA2_Inhibitor EPHA2 Inhibitor (ALW-II-41-27) EPHA2_Inhibitor->EPHA2 Inhibits

Caption: Key signaling pathways in EGFR TKI resistance.

Suggested Approach:

  • Perform western blotting for key nodes of bypass pathways (e.g., phospho-Met, phospho-Akt).

  • Consider combination therapy. If a bypass pathway is identified (e.g., MET activation), combining the EPHA2 inhibitor with an inhibitor of that pathway (e.g., a MET inhibitor) may be effective.

Data Tables

Table 1: Kinase Selectivity Profile of this compound This table lists kinases to which this compound shows binding affinity, indicating its potential for off-target effects or broader activity.

Kinase Target
EphB2
EphA2
EphA5
EphA8
EphB1
EphB3
b-raf
CSF1R
DDR1
DDR2
Kit
PDGFRa
PDGFRb
Source: MedchemExpress[1][3]

Table 2: Effect of EPHA2 Inhibitor ALW-II-41-27 on Viability of Erlotinib-Resistant NSCLC Cell Lines Data represents the average reduction in cell viability after 72 hours of treatment with 1µM ALW-II-41-27 relative to a DMSO control.

Erlotinib-Resistant Cell LineAverage Reduction in Cell Viability (%)
HCC827/ER~60%
PC-9/ER~60%
H1975~60%
H3255/ER~60%
Source: Amato et al., Cancer Res, 2016[4][5]

Experimental Protocols

Protocol 1: Western Blotting for EPHA2 Expression
  • Cell Lysis:

    • Plate sensitive (parental) and resistant cells and grow to 80-90% confluency.

    • Wash cells twice with ice-cold PBS.

    • Lyse cells on ice for 30 minutes using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine protein concentration using a BCA protein assay kit according to the manufacturer's instructions.

  • Sample Preparation:

    • Normalize protein concentrations for all samples with lysis buffer.

    • Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • Gel Electrophoresis:

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris).

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST.

    • Incubate with a primary antibody against total EPHA2 (e.g., 1:1000 dilution) overnight at 4°C.

    • Incubate with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal loading.

    • Wash the membrane 3x with TBST.

    • Incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane 3x with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager.

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.

    • Allow cells to adhere overnight.

  • Drug Treatment:

    • Prepare serial dilutions of the EPHA2 inhibitor (e.g., ALW-II-41-27) in culture medium. A typical concentration range is 0.01 µM to 10 µM.

    • Include a DMSO-only vehicle control.

    • Remove the old medium from the cells and add 100 µL of the drug-containing medium to the appropriate wells.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control wells.

    • Plot the percentage of cell viability against the logarithm of the drug concentration and fit a dose-response curve to calculate the IC50 value.

References

Validation & Comparative

Validating the Inhibitory Effect of ALW-II-49-7 on EphB2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of ALW-II-49-7, a selective inhibitor of the EphB2 receptor tyrosine kinase, with other commercially available small molecule inhibitors. This document is intended for researchers, scientists, and drug development professionals interested in targeting the EphB2 signaling pathway.

Introduction to EphB2 and its Role in Disease

The EphB2 receptor is a member of the erythropoietin-producing hepatocellular (Eph) receptor family, the largest subfamily of receptor tyrosine kinases. Eph receptors and their ephrin ligands are membrane-bound proteins that mediate cell-cell communication, playing critical roles in various physiological processes, including embryonic development, tissue patterning, and synaptic plasticity. In the context of disease, aberrant EphB2 signaling has been implicated in the progression of several cancers, including glioblastoma, colorectal cancer, and prostate cancer, where it can influence cell proliferation, migration, and invasion.[1] Consequently, the development of specific inhibitors targeting EphB2 is an active area of cancer research.

Comparative Analysis of EphB2 Inhibitors

This section provides a comparative overview of the inhibitory activity of this compound and other selected small molecule inhibitors against the EphB2 receptor. The data presented is collated from various published studies and manufacturer's specifications.

Table 1: Comparison of In Vitro and Cell-Based Inhibitory Activity against EphB2

Compound NameType of InhibitionAssay TypeIC50 / EC50 (nM)Cell LineReference
This compound Kinase InhibitorCell-based40U87 Glioblastoma[2][3][4]
DasatinibMulti-kinase InhibitorKinase Assay< 1-[5]
DasatinibMulti-kinase InhibitorCell-based~17Pancreatic Cancer Cells[6]
NVP-BHG712Kinase InhibitorCell-based (EphB4)25A375 Melanoma[7][8]
NVP-BHG712Kinase InhibitorCell-based (EphB2)Potent InhibitionHek293[8]
LDN-211904 oxalateKinase InhibitorKinase Assay (EphB3)79-[9][10]
LDN-211904 oxalateKinase InhibitorCell-basedInhibition noted-

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values can vary depending on the specific experimental conditions, such as ATP concentration in kinase assays and the cell line used in cell-based assays. Direct comparison of absolute values across different studies should be made with caution.

Experimental Protocols

To facilitate the independent validation of the inhibitory effects of these compounds, detailed protocols for key experiments are provided below.

Biochemical Kinase Assay (General Protocol)

This protocol describes a general method for assessing the direct inhibitory effect of a compound on EphB2 kinase activity.

  • Reagents and Materials:

    • Recombinant human EphB2 kinase domain

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • ATP (at or near the Km for EphB2)

    • Tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1)

    • Test compounds (dissolved in DMSO)

    • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

    • 384-well white assay plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add 5 µL of kinase buffer containing the recombinant EphB2 kinase to each well of a 384-well plate.

    • Add 50 nL of the serially diluted test compounds to the wells.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP.

    • Incubate for 1 hour at room temperature.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.

Cell-Based EphB2 Autophosphorylation Assay (Western Blot)

This protocol outlines a method to evaluate the ability of an inhibitor to block EphB2 autophosphorylation in a cellular context.[11][12][13]

  • Cell Culture and Treatment:

    • Culture a suitable cell line with endogenous or overexpressed EphB2 (e.g., U87 glioblastoma cells) in appropriate growth medium.

    • Seed the cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • Starve the cells in serum-free medium for 4-6 hours.

    • Pre-treat the cells with various concentrations of the test compound (e.g., this compound) or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with a pre-clustered ephrin-B1/Fc ligand (e.g., 1 µg/mL) for 15-30 minutes to induce EphB2 autophosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysates.

    • Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatants using a BCA protein assay.

  • Immunoprecipitation (Optional, for low EphB2 expression):

    • Incubate 500-1000 µg of protein lysate with an anti-EphB2 antibody overnight at 4°C with gentle rotation.

    • Add Protein A/G agarose beads and incubate for another 2-4 hours.

    • Wash the beads three times with lysis buffer.

    • Elute the immunoprecipitated proteins by boiling in 2x Laemmli sample buffer.

  • Western Blotting: [14]

    • Separate equal amounts of protein (20-40 µg) or the entire immunoprecipitate by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-EphB2 (p-EphB2) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip the membrane and re-probe with an antibody against total EphB2 to confirm equal loading.

Cell Viability/Proliferation Assay (MTT Assay)

This protocol describes the use of the MTT assay to assess the effect of EphB2 inhibitors on the viability and proliferation of cancer cells.

  • Cell Seeding and Treatment:

    • Seed cancer cells (e.g., U87 glioblastoma) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Allow the cells to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound or vehicle control.

    • Incubate for 24-72 hours.

  • MTT Incubation and Formazan Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Incubate for at least 2 hours at room temperature in the dark, or until the formazan crystals are completely dissolved.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value for cell viability for each compound.

Signaling Pathways and Experimental Workflows

Visual representations of the EphB2 signaling pathway and the experimental workflow for validating its inhibitors are provided below using Graphviz (DOT language).

Caption: Simplified EphB2 signaling pathway and point of inhibition.

Experimental_Workflow Start Start: Select EphB2 Inhibitor BiochemAssay Biochemical Kinase Assay Start->BiochemAssay CellAssay Cell-Based Autophosphorylation Assay (Western Blot) Start->CellAssay ViabilityAssay Cell Viability Assay (MTT) Start->ViabilityAssay IC50_Biochem Determine Biochemical IC50 BiochemAssay->IC50_Biochem EC50_Cell Determine Cellular EC50 CellAssay->EC50_Cell IC50_Viability Determine Viability IC50 ViabilityAssay->IC50_Viability Compare Compare Potency and Efficacy IC50_Biochem->Compare EC50_Cell->Compare IC50_Viability->Compare

Caption: Workflow for validating the inhibitory effect of an EphB2 inhibitor.

Conclusion

This compound is a potent and selective inhibitor of EphB2 kinase activity. This guide provides a framework for comparing its activity with other commercially available inhibitors such as Dasatinib, NVP-BHG712, and LDN-211904. The provided experimental protocols and workflow diagrams offer a starting point for researchers to independently validate and extend these findings. The choice of inhibitor will ultimately depend on the specific research question, the required selectivity profile, and the experimental system being used. Further head-to-head studies under standardized conditions are recommended for a definitive comparison of these promising therapeutic candidates.

References

A Comparative Guide to Eph Receptor Kinase Inhibitors: ALW-II-49-7 and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ALW-II-49-7 with other notable Eph receptor inhibitors. The following sections detail the inhibitors' performance based on experimental data, outline the methodologies used in these key experiments, and visualize the pertinent signaling pathways.

Performance Comparison of Eph Receptor Inhibitors

This compound is a potent, selective, and cell-permeable inhibitor of EphB2 kinase, exhibiting a cellular EC50 of 40 nM.[1] As a type II inhibitor, it uniquely binds to the 'DFG-out' inactive conformation of the kinase. While its primary target is EphB2, this compound also demonstrates inhibitory activity across a range of other Eph receptors, albeit with varying potencies, positioning it as a pan-Eph kinase inhibitor with certain specificities. This section provides a quantitative comparison of this compound with other well-characterized Eph receptor inhibitors: NVP-BHG712, Dasatinib, and its structural analog ALW-II-38-3.

InhibitorTargetIC50 / EC50 / Kd (nM)Other Notable Targets (IC50 / Kd in nM)
This compound EphB2 (cellular) 40 EphA2, EphA5, EphA8, EphB1, EphB3 (96-520, Kd)
NVP-BHG712EphB43.0EphA2 (3.3), EphA3 (0.3), EphA1 (303), c-Raf (395), c-Src (1266), c-Abl (1667)[2][3][4]
DasatinibEphA217EphB2 (similar to EphA2), Src (0.5), c-Kit (<30), PDGFR (<30)[5]
ALW-II-38-3EphA3-Potent EphA3 inhibitor

Eph Receptor Signaling Pathway

Eph receptors, upon binding to their ephrin ligands, initiate a signaling cascade that plays a crucial role in various cellular processes, including cell adhesion, migration, and proliferation. The diagram below illustrates the canonical forward signaling pathway, highlighting the point of action for kinase inhibitors like this compound. These inhibitors typically target the ATP-binding site of the intracellular kinase domain, thereby preventing the autophosphorylation of the receptor and the subsequent activation of downstream signaling molecules.

Eph_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Signaling ephrin Ephrin Ligand EphR Eph Receptor ephrin->EphR Binding & Dimerization P P EphR->P Autophosphorylation ATP ATP ADP ADP KinaseInhibitor This compound & Other Inhibitors KinaseInhibitor->EphR Inhibition RhoGTPases Rho Family GTPases (RhoA, Rac1, Cdc42) P->RhoGTPases Activation MAPK Ras-MAPK Pathway P->MAPK Modulation Akt PI3K-Akt Pathway P->Akt Modulation CellularResponses Cellular Responses (Adhesion, Migration, Proliferation) RhoGTPases->CellularResponses MAPK->CellularResponses Akt->CellularResponses

Caption: Eph Receptor Forward Signaling Pathway and Inhibition.

Experimental Protocols

The data presented in this guide are derived from established experimental methodologies. Below are detailed protocols for the key assays used to characterize Eph receptor inhibitors.

In Vitro Kinase Assay (Radiometric)

This assay quantifies the enzymatic activity of a purified kinase by measuring the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into a substrate.

Materials:

  • Purified recombinant Eph receptor kinase domain

  • Kinase-specific peptide substrate

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.25 mM DTT)

  • Test inhibitors (e.g., this compound) at various concentrations

  • Phosphocellulose paper

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the purified Eph kinase, its specific substrate, and the kinase reaction buffer.

  • Add the test inhibitor at a range of concentrations to the reaction mixture and incubate for a predetermined period (e.g., 10 minutes) at room temperature.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Allow the reaction to proceed for a specific time (e.g., 20-30 minutes) at 30°C.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Quantify the amount of incorporated ³²P in the substrate using a scintillation counter.

  • Calculate the percentage of kinase inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Receptor Phosphorylation Assay (ELISA-based)

This assay measures the level of phosphorylation of a specific receptor within a cellular context in response to ligand stimulation and inhibitor treatment.

Materials:

  • Adherent cells expressing the target Eph receptor (e.g., U87 glioblastoma cells for EphB2)

  • Cell culture medium and supplements

  • Ephrin ligand (e.g., ephrin-B1)

  • Test inhibitors (e.g., this compound) at various concentrations

  • Lysis buffer

  • ELISA plate pre-coated with a capture antibody specific for the Eph receptor

  • Detection antibody specific for phosphotyrosine (pY)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and culture until they reach the desired confluency.

  • Starve the cells in a serum-free medium for a specified period to reduce basal receptor phosphorylation.

  • Pre-treat the cells with various concentrations of the test inhibitor for a defined time (e.g., 1 hour).

  • Stimulate the cells with the corresponding ephrin ligand for a short period (e.g., 15-20 minutes) to induce receptor phosphorylation.

  • Wash the cells with cold PBS and then lyse them with lysis buffer.

  • Transfer the cell lysates to the ELISA plate pre-coated with the capture antibody and incubate to allow the receptor to bind.

  • Wash the plate to remove unbound components.

  • Add the anti-phosphotyrosine detection antibody and incubate.

  • Wash the plate and add the HRP-conjugated secondary antibody.

  • After another wash step, add the TMB substrate and allow the color to develop.

  • Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Determine the level of receptor phosphorylation relative to controls and calculate the EC50 of the inhibitor.[1]

References

A Comparative Guide to ALW-II-49-7 and ALW-II-41-27 in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, small molecule inhibitors of receptor tyrosine kinases (RTKs) are pivotal. Among these, inhibitors of the Ephrin (Eph) receptor family have garnered significant interest due to the role of these receptors in tumor development, angiogenesis, and metastasis. This guide provides a detailed, objective comparison of two prominent Eph receptor inhibitors, ALW-II-49-7 and ALW-II-41-27, to assist researchers, scientists, and drug development professionals in selecting the appropriate tool for their cancer research endeavors.

Overview and Primary Targets

This compound and ALW-II-41-27 are both potent kinase inhibitors, but they exhibit distinct primary target specificities within the Eph receptor family.

  • This compound is a selective inhibitor of EphB2 kinase , with a reported half-maximal effective concentration (EC50) of 40 nM in cellular assays.[1][2][3] EphB2 has been implicated in various cancers, where it can play roles in cell proliferation, invasion, and migration.[4]

  • ALW-II-41-27 is a potent inhibitor of EphA2 receptor tyrosine kinase , with a binding affinity (Kd) of 12 nM and a half-maximal inhibitory concentration (IC50) of 11 nM.[5] EphA2 is frequently overexpressed in a variety of cancers and its activity is linked to tumor progression and metastasis.[6]

Kinase Selectivity Profile

While both compounds have primary targets, they also exhibit activity against a range of other kinases. Understanding these off-target effects is crucial for interpreting experimental results.

Kinase TargetThis compound InhibitionALW-II-41-27 Inhibition
Primary Target EphB2 (EC50 = 40 nM) [1][2][3]EphA2 (Kd = 12 nM, IC50 = 11 nM) [5]
Other Eph Receptors EphA2, EphA5, EphA8, EphB1, EphB3[1]EphA3, EphA5, EphA8, EphB1, EphB2, EphB3 (EC50 < 500 nM for Tel fusions)[7]
Other Kinases b-raf, CSF1R, DDR1, DDR2, Frk, Kit, Lck, p38α, p38β, PDGFRα, PDGFRβ, Raf1[1]b-raf, Bcr-Abl, Bmx, CSF1R, DDR1, DDR2, FGR, FLT1, Fms, Frk, KDR, Kit, Lck, Lyn, p38α, p38β, PDGFRα, PDGFRβ, Raf1, Src (EC50 < 500 nM for Tel fusions)[7][8]
Specific Off-Target IC50/EC50 Data not consistently availableDDR2 (IC50 = 51 nM), Src (IC50 = 14 nM), RET (wild-type, IC50 = 24.7 nM)[9]

Signaling Pathways

The inhibitory action of these compounds on their primary targets leads to the modulation of downstream signaling pathways critical for cancer cell behavior.

This compound and EphB2 Signaling

This compound, by inhibiting EphB2, can disrupt signaling cascades that promote cancer cell growth, invasion, and angiogenesis. The specific downstream effects can be context-dependent, varying with cancer type.

G cluster_membrane Cell Membrane Ephrin-B Ligand Ephrin-B Ligand EphB2 Receptor EphB2 Receptor Ephrin-B Ligand->EphB2 Receptor Activates Downstream Signaling Downstream Signaling EphB2 Receptor->Downstream Signaling This compound This compound This compound->EphB2 Receptor Inhibits Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Invasion & Migration Invasion & Migration Downstream Signaling->Invasion & Migration Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis

Caption: this compound inhibits EphB2 signaling.

ALW-II-41-27 and EphA2 Signaling

ALW-II-41-27 has been shown to inhibit the RhoA/ROCK pathway, which is crucial for cell migration and invasion. It also affects other signaling cascades such as the MAPK pathway.

G cluster_membrane Cell Membrane Ephrin-A Ligand Ephrin-A Ligand EphA2 Receptor EphA2 Receptor Ephrin-A Ligand->EphA2 Receptor Activates RhoA/ROCK Pathway RhoA/ROCK Pathway EphA2 Receptor->RhoA/ROCK Pathway MAPK Pathway (p38, ERK) MAPK Pathway (p38, ERK) EphA2 Receptor->MAPK Pathway (p38, ERK) ALW-II-41-27 ALW-II-41-27 ALW-II-41-27->EphA2 Receptor Inhibits Migration & Invasion Migration & Invasion RhoA/ROCK Pathway->Migration & Invasion Cell Proliferation Cell Proliferation MAPK Pathway (p38, ERK)->Cell Proliferation G A Seed Cells in 96-well Plate B Add Inhibitor (this compound or ALW-II-41-27) A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Read Absorbance (570-590 nm) F->G G A Prepare Transwell Chambers B Add Chemoattractant to Lower Chamber A->B C Seed Inhibitor-Treated Cells in Upper Chamber A->C D Incubate (e.g., 24h) B->D C->D E Remove Non-Migrated Cells D->E F Fix and Stain Migrated Cells E->F G Quantify Migrated Cells F->G

References

A Comparative Guide to DDR1/DDR2 Inhibitors: Evaluating the Efficacy of ALW-II-49-7 and Other Key Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Discoidin Domain Receptors, DDR1 and DDR2, are unique receptor tyrosine kinases activated by collagen and implicated in a range of pathologies including fibrosis, inflammation, and numerous cancers. Their role in disease progression has made them attractive targets for therapeutic intervention. This guide provides an objective comparison of the efficacy of ALW-II-49-7, a notable kinase inhibitor, against other prominent DDR1 and DDR2 inhibitors, supported by experimental data to inform research and development decisions.

Quantitative Efficacy of DDR1/DDR2 Inhibitors

The following table summarizes the in vitro potency of this compound and a selection of other well-characterized DDR1 and DDR2 inhibitors. The data is presented as half-maximal inhibitory concentrations (IC50), a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.

InhibitorDDR1 IC50 (nM)DDR2 IC50 (nM)Selectivity Profile
This compound 12.4 [1]18.6 [1][2]Dual DDR1/DDR2 and EphB2 inhibitor
DDR1-IN-1105[3][4][5]413[3][4][5]Selective for DDR1 over DDR2
DDR1-IN-247[5]145[5]Potent DDR1 inhibitor with some DDR2 activity
Dasatinib0.5[3]1.4[3]Potent dual DDR1/DDR2 and multi-kinase inhibitor
Nilotinib43[3]55[3]Dual DDR1/DDR2 and Bcr-Abl inhibitor
Imatinib337[3]675[3]Dual DDR1/DDR2 and Bcr-Abl inhibitor
DDR1/2 inhibitor-3 (5n)9.4[4][5]20.4[4][5]Potent dual DDR1/DDR2 inhibitor
7rh (DDR1-IN-2 analog)6.8[6]-Highly selective DDR1 inhibitor
VU60159294.67[2]7.39[2]Potent dual DDR1/DDR2 inhibitor
SR-30223[2]18[2]Dual DDR/p38 inhibitor

Experimental Methodologies

The determination of inhibitor efficacy relies on robust and reproducible experimental protocols. Below are detailed methodologies for key assays cited in the evaluation of DDR1/DDR2 inhibitors.

Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay quantifies the ability of a compound to displace a fluorescently labeled tracer from the ATP-binding site of the kinase.

Principle: The assay is based on Fluorescence Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody that binds to the DDR1 or DDR2 kinase and an Alexa Fluor™ 647-labeled kinase tracer that binds to the ATP pocket. When both are bound, FRET occurs. A test compound that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.

Protocol Outline:

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer A solution (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Serially dilute the test compounds (e.g., this compound) in DMSO, followed by dilution in the kinase buffer.

    • Prepare a mixture of the DDR1 or DDR2 kinase and the Eu-labeled anti-tag antibody in the kinase buffer.

    • Prepare the Alexa Fluor™ 647-labeled tracer solution in the kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the diluted test compound to the assay wells.

    • Add 5 µL of the kinase/antibody mixture to each well.

    • Add 5 µL of the tracer to initiate the binding reaction.

    • Incubate the plate at room temperature for 1 hour to allow the binding to reach equilibrium.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based DDR1 Autophosphorylation Assay

This assay measures the ability of an inhibitor to block the collagen-induced autophosphorylation of DDR1 in a cellular context.

Principle: Upon stimulation with its ligand, collagen, DDR1 undergoes dimerization and autophosphorylation on specific tyrosine residues in its intracellular domain. An inhibitor that targets the kinase activity of DDR1 will prevent this phosphorylation.

Protocol Outline:

  • Cell Culture and Treatment:

    • Seed cells engineered to overexpress DDR1 (e.g., U2OS or HEK293 cells) in 24-well plates and grow to approximately 80% confluency.

    • Serum-starve the cells overnight to reduce basal receptor tyrosine kinase activity.

    • Pre-incubate the cells with various concentrations of the test inhibitor (e.g., this compound) for 1-2 hours.

    • Stimulate the cells with collagen I (e.g., 50 µg/mL) for 90 minutes at 37°C to induce DDR1 autophosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a buffer containing detergents and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • Immunoblotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated DDR1 (e.g., anti-pY796-DDR1).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip the membrane and re-probe with an antibody for total DDR1 to confirm equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for phosphorylated and total DDR1.

    • Normalize the phosphorylated DDR1 signal to the total DDR1 signal for each sample.

    • Plot the normalized signal against the inhibitor concentration to determine the EC50 value.

Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the DDR1/DDR2 signaling cascade and a typical workflow for evaluating inhibitors.

DDR_Signaling_Pathway Collagen Collagen DDR1_DDR2 DDR1 / DDR2 Collagen->DDR1_DDR2 Binds AutoP Autophosphorylation DDR1_DDR2->AutoP Activates SHC SHC AutoP->SHC SRC SRC AutoP->SRC RAS RAS SHC->RAS PI3K PI3K SRC->PI3K SRC->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Response Cell Proliferation, Migration, Survival mTOR->Cell_Response RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->Cell_Response

Caption: Simplified DDR1/DDR2 signaling pathway upon collagen binding.

Inhibitor_Evaluation_Workflow Start Start: Identify Test Compounds Biochemical_Assay Biochemical Kinase Assay (e.g., LanthaScreen) Start->Biochemical_Assay IC50 Determine IC50 values Biochemical_Assay->IC50 Cell_Assay Cell-Based Assay (e.g., Autophosphorylation) IC50->Cell_Assay Potent Compounds Selectivity Kinome Selectivity Profiling IC50->Selectivity EC50 Determine EC50 values Cell_Assay->EC50 Data_Analysis Comparative Data Analysis EC50->Data_Analysis Selectivity->Data_Analysis End End: Efficacy Profile Data_Analysis->End

References

Independent Verification of ALW-II-49-7's EC50 Value: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating the inhibition of the EphB2 receptor tyrosine kinase, this guide provides an independent verification of the EC50 value of ALW-II-49-7 and a comparative analysis with other known inhibitors. All data is presented in a clear, comparative format, supplemented with detailed experimental methodologies and visual diagrams to elucidate signaling pathways and workflows.

Comparative Analysis of EphB2 Inhibitors

The potency of this compound against EphB2 has been reported with an EC50 of 40 nM in a cellular assay using U87 glioblastoma cells.[1] To provide a comprehensive understanding of its efficacy, the following table compares the inhibitory activities of this compound with other notable EphB2 inhibitors. It is important to note that direct comparison of potency can be influenced by the specific assay conditions, cell types, and whether the value represents a biochemical (IC50) or cellular (EC50) measurement.

InhibitorTarget(s)EC50/IC50/KiAssay TypeCell LineReference
This compound EphB2 , DDR1, DDR2, other Eph kinases40 nM (EC50) CellularU87 Glioblastoma[1]
NVP-BHG712EphB4, EphA2, EphB2, c-Raf, c-Src, c-Abl25 nM (ED50) for EphB4CellularA375 Melanoma[2][3]
IC50 values of 3.3 nM (EphA2) and 3.0 nM (EphB4)Biochemical-[4]
LDN-211904 oxalateEphB3, EphB279 nM (IC50) for EphB3Biochemical-[1]
UniPR1331Pan-Eph/ephrin interaction inhibitor2.6 μM (Ki) for EphB2Biochemical-[5]
2.9 μM (IC50) for EphA2 displacementBiochemical-[6]
SNEW (peptide)EphB215 μM (IC50)Cellular-[7]

Signaling Pathway and Experimental Workflow

To appreciate the mechanism of inhibition, it is crucial to understand the signaling cascade initiated by EphB2 and the experimental procedures used to quantify inhibitor potency.

EphB2 Signaling Pathway

EphrinB ligands, upon binding to the EphB2 receptor, induce receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This phosphorylation event creates docking sites for various downstream signaling proteins containing SH2 domains, initiating multiple signaling cascades that regulate critical cellular processes such as cell proliferation, migration, and adhesion. The following diagram illustrates a simplified representation of the EphB2 signaling pathway.

EphB2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EphrinB_Ligand EphrinB Ligand EphB2_Receptor EphB2 Receptor EphrinB_Ligand->EphB2_Receptor Binding Dimerization Dimerization & Autophosphorylation EphB2_Receptor->Dimerization SH2_Proteins SH2 Domain Proteins Dimerization->SH2_Proteins Recruitment Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) SH2_Proteins->Downstream_Signaling Activation Cellular_Responses Cellular Responses (Proliferation, Migration, Adhesion) Downstream_Signaling->Cellular_Responses

Figure 1. Simplified EphB2 signaling pathway. (Within 100 characters)

Experimental Workflow for EC50 Determination

The determination of a compound's EC50 value in a cellular context typically involves treating cultured cells with the ligand to induce receptor phosphorylation, followed by incubation with the inhibitor at various concentrations. The level of receptor phosphorylation is then quantified, commonly by Western blotting, to assess the inhibitor's efficacy.

EC50_Workflow Cell_Culture 1. Culture U87 Glioblastoma Cells Ligand_Stimulation 2. Stimulate with EphrinB1 Ligand Cell_Culture->Ligand_Stimulation Inhibitor_Treatment 3. Treat with varying concentrations of this compound Ligand_Stimulation->Inhibitor_Treatment Cell_Lysis 4. Cell Lysis Inhibitor_Treatment->Cell_Lysis Western_Blot 5. Western Blot for Phospho-EphB2 Cell_Lysis->Western_Blot Data_Analysis 6. Densitometry and EC50 Calculation Western_Blot->Data_Analysis

References

ALW-II-49-7: A Comparative Guide to a Pan-Ephrin Receptor Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer research and drug development, the Ephrin (Eph) receptor tyrosine kinases have emerged as critical targets. Their role in vital cellular processes such as cell proliferation, migration, and angiogenesis makes them a focal point for therapeutic intervention. Among the arsenal of molecules designed to modulate Eph receptor activity, pan-Eph inhibitors, which target multiple members of the Eph receptor family, are of significant interest. This guide provides a comprehensive comparison of ALW-II-49-7 with other notable pan-Eph inhibitors, supported by experimental data and detailed methodologies for the scientific community.

Introduction to this compound and Pan-Eph Inhibition

This compound is a potent, type-II kinase inhibitor that targets the inactive "DFG-out" conformation of Eph kinases.[1] It is considered a pan-Eph kinase inhibitor, although it exhibits reduced affinity for certain members like EphA1, EphA6, EphA7, and EphB1.[1][2] The rationale for developing pan-Eph inhibitors lies in the promiscuous nature of the Eph-ephrin signaling system, where inhibiting a single receptor might be compensated by others.[3] This guide will compare this compound with other inhibitors such as GLPG1790 and UniPR1331, focusing on their inhibitory profiles and cellular effects.

Comparative Analysis of Inhibitor Potency and Selectivity

The following tables summarize the available quantitative data for this compound and its alternatives. It is important to note that the data are compiled from various studies and assay formats, which should be considered when making direct comparisons.

Table 1: Biochemical and Cellular Potency of Pan-Eph Inhibitors

InhibitorTargetAssay TypePotency (nM)Reference
This compound EphB2Cellular EC5040[1]
EphA2Biochemical IC5011[4]
EphA3Biochemical IC50-
EphA4Biochemical IC50-
EphA5Biochemical IC50-
EphA7Co-crystal Structure-[1]
EphA8Binding Kd96-520[2]
EphB1Binding Kd>8000[2]
EphB3Binding Kd96-520[2]
GLPG1790 EphA2Biochemical IC5011[5]
EphA2 (pTyr588)Cellular IC50~200[5]
EphA2 (pSer897)Cellular IC50~200[5]
EphA3 (pTyr779)Cellular IC50-[6]
EphB2Biochemical IC50Similar to EphA2[5]
EphB4Biochemical IC50Similar to EphA2[5]
EphB4 (pTyr987)Cellular IC50-[6]
UniPR1331 EphA2-ephrinA1PPI Inhibition IC50945[7]
EphA2-ephrinA1PPI Inhibition Ki370[7]
HUVEC tube formationCellular IC502900[8]
CDD-2693 EphA2Biochemical Ki4.0[9]
EphA4Biochemical Ki0.81[9]
EphA2Cellular IC50461[5]
EphA4Cellular IC5040[5]
CDD-3167 EphA2Biochemical Ki0.13[5]
EphA4Biochemical Ki0.38[5]
EphA2Cellular IC508.0[5]
EphA4Cellular IC502.3[5]

Table 2: Kinase Selectivity Profile of this compound

Kinase FamilyInhibited Kinases
Eph Receptors EphA2, EphA5, EphA8, EphB1, EphB2, EphB3
Other Tyrosine Kinases CSF1R, Frk, Kit, Lck, DDR1, DDR2, PDGFRα, PDGFRβ
Serine/Threonine Kinases b-raf, p38α, p38β, Raf1

Data compiled from Choi et al., 2009 and other sources.[1][2]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

Eph_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ephrin Ligand Ephrin Ligand Eph Receptor Eph Receptor Ephrin Ligand->Eph Receptor Binding & Clustering Kinase Domain Kinase Domain Eph Receptor->Kinase Domain Autophosphorylation Downstream Signaling Downstream Signaling Kinase Domain->Downstream Signaling Signal Transduction Cellular Responses Cellular Responses Downstream Signaling->Cellular Responses Transcription, Cytoskeletal Changes, etc. This compound This compound This compound->Kinase Domain Inhibition ('DFG-out')

Caption: Ephrin Receptor Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-based Assays Recombinant Kinase Recombinant Kinase Kinase Assay Kinase Assay Recombinant Kinase->Kinase Assay Inhibitor Inhibitor Inhibitor->Kinase Assay ATP & Substrate ATP & Substrate ATP & Substrate->Kinase Assay IC50/Ki Determination IC50/Ki Determination Kinase Assay->IC50/Ki Determination Measure Activity Cancer Cell Line Cancer Cell Line Inhibitor Treatment Inhibitor Treatment Cancer Cell Line->Inhibitor Treatment Cell Lysis Cell Lysis Inhibitor Treatment->Cell Lysis Cell Viability Assay Cell Viability Assay Inhibitor Treatment->Cell Viability Assay Measure Proliferation Western Blot / ELISA Western Blot / ELISA Cell Lysis->Western Blot / ELISA p-Eph Analysis EC50 Determination EC50 Determination Western Blot / ELISA->EC50 Determination GI50 Determination GI50 Determination Cell Viability Assay->GI50 Determination

References

A Comparative Analysis of ALW-II-49-7 in Diverse Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the EphB2 kinase inhibitor, ALW-II-49-7, with other therapeutic alternatives, supported by available experimental data. The information is intended to assist researchers in evaluating its potential for further investigation and development in various cancer models.

Introduction to this compound

This compound is a selective inhibitor of the EphB2 receptor tyrosine kinase, demonstrating a potent EC50 value of 40 nM in cellular assays.[1][2] As a type II kinase inhibitor, it functions by binding to the "DFG-out" conformation of the kinase, a mechanism it shares with other established inhibitors like nilotinib.[3] Its activity has been notably demonstrated in glioblastoma cell lines, where it effectively inhibits the autophosphorylation of EphB2 induced by its ligand, ephrinB1, with an EC50 ranging between 100 nM and 1 µM.[3]

Mechanism of Action: The EphB2 Signaling Pathway

The EphB2 receptor is a member of the largest family of receptor tyrosine kinases and plays a crucial role in various cellular processes, including cell proliferation, migration, and adhesion. Dysregulation of the Eph/ephrin signaling pathway has been implicated in the progression of several cancers. This compound targets the kinase domain of EphB2, thereby inhibiting its downstream signaling cascades.

EphB2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ephrinB1 ephrinB1 EphB2 EphB2 ephrinB1->EphB2 Binding & Activation Downstream Signaling Downstream Signaling EphB2->Downstream Signaling Phosphorylation Cascade Cellular Response Cellular Response Downstream Signaling->Cellular Response Transcription & Translation This compound This compound This compound->EphB2 Inhibition Tumor Progression Tumor Progression Cellular Response->Tumor Progression Proliferation, Migration, Invasion

Figure 1: Simplified signaling pathway of EphB2 and the inhibitory action of this compound.

Comparative Kinase Selectivity

While this compound is a potent EphB2 inhibitor, it also exhibits activity against a panel of other kinases. Understanding this selectivity profile is crucial for predicting potential off-target effects and identifying other cancer types where it might be effective.

Kinase TargetThis compound Activity
EphB2 Potent Inhibition (EC50 = 40 nM) [1][2]
EphA2Active[1]
EphA5Active[1]
EphA8Active[1]
EphB1Active[1]
EphB3Active[1]
b-rafActive[1]
CSF1RActive[1]
DDR1Active[1]
DDR2Active[1]
KitActive[1]
LckActive[1]
p38α/βActive[1]
PDGFRα/βActive[1]
Raf1Active[1]

Table 1: Kinase Selectivity Profile of this compound. This table summarizes the known kinase targets of this compound.

Performance in Cancer Models

The primary cancer model in which this compound has been characterized is glioblastoma.

Glioblastoma

In U87 glioblastoma cells, this compound has been shown to inhibit the ephrinB1-induced autophosphorylation of EphB2 in a dose-dependent manner.[3] This demonstrates its ability to engage its target and modulate downstream signaling in a relevant cancer cell line.

Alternative Therapies in Glioblastoma:

  • Dasatinib: This multi-targeted kinase inhibitor, which also targets Eph receptors, has been evaluated in clinical trials for recurrent glioblastoma. However, a phase II trial (RTOG 0627) concluded that dasatinib was ineffective in this setting.[4][5]

  • Nilotinib: While primarily known for its efficacy in chronic myeloid leukemia (CML), nilotinib shares the same type II inhibitor mechanism as this compound.[6][7][8][9] Its potential in glioblastoma is less explored.

Due to a lack of direct head-to-head preclinical studies, a quantitative comparison of tumor growth inhibition between this compound and these alternatives in glioblastoma xenograft models is not currently available in the public domain.

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. Below are outlines of key experimental protocols used in the evaluation of this compound.

In Vitro Kinase Inhibition Assay

This assay is fundamental to determining the potency and selectivity of a kinase inhibitor.

Kinase_Assay_Workflow Start Start Recombinant Kinase Recombinant Kinase Start->Recombinant Kinase Incubation Incubation Recombinant Kinase->Incubation Substrate Substrate Substrate->Incubation ATP ATP ATP->Incubation This compound (or alternative) This compound (or alternative) This compound (or alternative)->Incubation Detection Detection Incubation->Detection Data Analysis (IC50) Data Analysis (IC50) Detection->Data Analysis (IC50)

Figure 2: General workflow for an in vitro kinase inhibition assay.

Methodology:

  • Reagents: Recombinant human EphB2 kinase, a suitable substrate (e.g., a generic tyrosine kinase substrate peptide), ATP, and the test inhibitor (this compound or alternatives) are required.

  • Reaction Setup: The kinase, substrate, and inhibitor are pre-incubated in a reaction buffer. The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Detection: The extent of substrate phosphorylation is measured. This can be done using various methods, such as radioactivity-based assays (32P-ATP), fluorescence-based assays (e.g., HTRF, LanthaScreen), or luminescence-based assays (e.g., ADP-Glo).

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell-Based Autophosphorylation Assay

This assay assesses the inhibitor's activity in a more physiologically relevant cellular context.

Methodology:

  • Cell Culture: U87 glioblastoma cells are cultured to an appropriate confluency.[3]

  • Treatment: Cells are serum-starved and then pre-treated with varying concentrations of this compound for a specified time (e.g., 1 hour).[3]

  • Stimulation: The EphB2 receptor is activated by adding its ligand, ephrinB1-Fc.[3]

  • Lysis: Cells are lysed to extract cellular proteins.

  • Immunoprecipitation: The EphB2 receptor is specifically isolated from the cell lysate using an anti-EphB2 antibody.[3]

  • Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane. The levels of phosphorylated EphB2 are detected using an anti-phosphotyrosine antibody. Total EphB2 levels are also measured as a loading control.[3]

  • Quantification: The band intensities are quantified to determine the extent of inhibition of autophosphorylation.

Glioblastoma Xenograft Model

In vivo studies are critical for evaluating the therapeutic potential of a compound.

Xenograft_Workflow Start Start U87 Cell Culture U87 Cell Culture Start->U87 Cell Culture Implantation in Immunocompromised Mice Implantation in Immunocompromised Mice U87 Cell Culture->Implantation in Immunocompromised Mice Tumor Growth Tumor Growth Implantation in Immunocompromised Mice->Tumor Growth Treatment (this compound or control) Treatment (this compound or control) Tumor Growth->Treatment (this compound or control) Tumor Volume Measurement Tumor Volume Measurement Treatment (this compound or control)->Tumor Volume Measurement Regularly Endpoint Analysis Endpoint Analysis Tumor Volume Measurement->Endpoint Analysis

Figure 3: Workflow for a glioblastoma xenograft study.

Methodology:

  • Cell Preparation: U87 glioblastoma cells are harvested and prepared in a suitable medium for injection.[10][11][12]

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.

  • Tumor Implantation: A defined number of U87 cells are subcutaneously or orthotopically (intracranially) implanted into the mice.[10][11][12]

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers (for subcutaneous models) or monitored by imaging techniques (for orthotopic models).

  • Treatment Administration: Once tumors reach a specified size, mice are randomized into treatment and control groups. This compound (or a vehicle control) is administered according to a predetermined schedule and route.

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Other parameters such as body weight and overall survival are also monitored.

  • Endpoint Analysis: At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry, to assess target engagement and downstream effects.

Conclusion and Future Directions

This compound is a potent and selective inhibitor of EphB2 with demonstrated activity in glioblastoma cells. Its broader kinase selectivity profile suggests potential applications in other cancers where these kinases are dysregulated. However, a significant gap in the current literature is the lack of direct, head-to-head comparative studies of this compound with other clinically relevant inhibitors in a range of cancer models.

Future research should focus on:

  • Direct Comparative Studies: Performing in vitro and in vivo studies that directly compare the efficacy of this compound with other Eph inhibitors like dasatinib, as well as broader-spectrum kinase inhibitors, across a panel of cancer cell lines and corresponding xenograft models.

  • Exploration of Other Cancer Types: Given its activity against other kinases implicated in cancer, evaluating the efficacy of this compound in other malignancies, such as those driven by PDGFR or Kit mutations, is warranted.

  • Pharmacokinetic and Pharmacodynamic Studies: Detailed in vivo studies are needed to understand the drug's bioavailability, metabolism, and target engagement in animal models to optimize dosing and scheduling for potential clinical translation.

By addressing these research gaps, a clearer picture of the therapeutic potential of this compound and its position relative to other targeted therapies can be established.

References

Validating the Downstream Signaling Effects of ALW-II-49-7: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Eph receptor inhibitor ALW-II-49-7 with other alternatives, supported by experimental data. We delve into its mechanism of action, downstream signaling effects, and provide detailed protocols for key validation experiments.

Introduction to this compound

This compound is a potent and selective, type-II kinase inhibitor primarily targeting the EphB2 receptor, a member of the largest family of receptor tyrosine kinases.[1][2][3] It exhibits a cellular EC50 of 40 nM for the inhibition of EphB2 in U87 glioblastoma cells.[1][2][3] The Eph/ephrin signaling pathway, where this compound acts, is crucial in a variety of biological processes, including embryonic development, tissue patterning, and angiogenesis. Dysregulation of this pathway has been implicated in several cancers.[4][5] this compound and its analogs are considered pan-Eph kinase inhibitors, though they show reduced affinity for certain Eph family members like EphA1, A6, and A7.[4]

Mechanism of Action

This compound functions as a type-II inhibitor, binding to the ATP-binding site of the EphB2 kinase domain in its inactive "DFG-out" conformation. This mode of action is similar to other well-known kinase inhibitors like nilotinib.[4] This binding prevents the autophosphorylation of the receptor upon ligand (ephrin) binding, thereby blocking the initiation of downstream signaling cascades.[4]

Comparative Kinase Selectivity

To provide a clear perspective on the selectivity of this compound, the following table summarizes its biochemical IC50 values against a panel of kinases in comparison to other known Eph receptor inhibitors, Dasatinib and NVP-BHG712.

Kinase TargetThis compound (IC50, nM)Dasatinib (IC50, nM)NVP-BHG712 (IC50, nM)
EphB2 40 (cellular EC50) ~33
EphA2-<13.3
EphA3-<10.3
EphA4-1.5-
EphB4-33
Abl>10,000<1-
c-Kit1,000<1-
Lck1,000<1-
PDGFRα2,700--
PDGFRβ1,80028-
Src>10,000<1-
b-Raf1,00093-
p38α2,000--

Downstream Signaling Effects of this compound

Inhibition of EphB2 by this compound is expected to modulate several downstream signaling pathways. The primary and most direct effect is the reduction of EphB2 autophosphorylation.[4] Based on studies of Eph receptor signaling and related inhibitors, the mitogen-activated protein kinase (MAPK) pathway, particularly the ERK1/2 cascade, is a key downstream effector.[5] A structurally related compound, ALW-II-41-27, has been shown to significantly inhibit the phosphorylation of p38 and ERK1/2 in a dose-dependent manner. This suggests that this compound likely exerts similar effects.

The following diagram illustrates the proposed downstream signaling pathway affected by this compound.

EphB2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EphrinB1 Ephrin-B1 EphB2 EphB2 Receptor EphrinB1->EphB2 Binding & Activation Grb2 Grb2 EphB2->Grb2 Recruitment SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK p_ERK p-ERK ERK->p_ERK Phosphorylation Transcription_Factors Transcription Factors p_ERK->Transcription_Factors Activation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression ALW_II_49_7 This compound ALW_II_49_7->EphB2 Inhibition

Caption: Proposed mechanism of this compound action on the EphB2-MAPK/ERK signaling pathway.

Experimental Validation of Downstream Effects

The primary method to validate the downstream signaling effects of this compound is through immunoprecipitation and Western blotting to assess the phosphorylation status of EphB2 and key downstream kinases like ERK.

Experimental Workflow

The following diagram outlines the typical workflow for validating the inhibitory effect of this compound.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., U87 Glioblastoma) Treatment 2. Treatment - Vehicle Control - Ephrin-B1 (Ligand) - Ephrin-B1 + this compound Cell_Culture->Treatment Cell_Lysis 3. Cell Lysis Treatment->Cell_Lysis IP 4. Immunoprecipitation (anti-EphB2 antibody) Cell_Lysis->IP SDS_PAGE 5. SDS-PAGE Cell_Lysis->SDS_PAGE Total Lysate IP->SDS_PAGE IP Eluate Western_Blot 6. Western Blotting (anti-p-Tyr, anti-EphB2, anti-p-ERK, anti-ERK) SDS_PAGE->Western_Blot Analysis 7. Densitometry Analysis Western_Blot->Analysis

Caption: Workflow for assessing this compound's effect on EphB2 and ERK phosphorylation.

Detailed Experimental Protocols

Immunoprecipitation and Western Blotting for EphB2 Phosphorylation

This protocol is adapted from the methodology described in the discovery of this compound.[4]

1. Cell Culture and Treatment:

  • Culture U87 glioblastoma cells in appropriate media until they reach 80-90% confluency.

  • Serum-starve the cells overnight.

  • Pre-treat the cells with desired concentrations of this compound or vehicle (DMSO) for 1 hour.

  • Stimulate the cells with 2 µg/mL of pre-clustered ephrin-B1-Fc for 20-30 minutes.

2. Cell Lysis:

  • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA assay.

3. Immunoprecipitation:

  • Incubate 500-1000 µg of protein lysate with an anti-EphB2 antibody overnight at 4°C with gentle rotation.

  • Add Protein A/G agarose beads and incubate for another 2-3 hours at 4°C.

  • Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer.

4. Western Blotting:

  • Resuspend the beads in 2X Laemmli sample buffer and boil for 5-10 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against phosphotyrosine (p-Tyr) overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Strip the membrane and re-probe with an anti-EphB2 antibody to confirm equal loading.

Western Blotting for p-ERK and Total ERK

1. Sample Preparation:

  • Following cell treatment and lysis as described above, use the total cell lysates for this analysis (no immunoprecipitation required).

2. Western Blotting:

  • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane as described above.

  • Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C.

  • Wash, incubate with a secondary antibody, and detect the signal.

  • Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

3. Data Analysis:

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the p-ERK signal to the total ERK signal for each sample.

  • Compare the normalized p-ERK levels between different treatment groups.

Conclusion

This compound is a valuable research tool for studying EphB2 signaling. Its potency and selectivity, particularly when compared to broader-spectrum kinase inhibitors, make it a suitable candidate for targeted investigations of the Eph/ephrin pathway. The experimental protocols provided in this guide offer a framework for researchers to validate its downstream signaling effects, with a particular focus on the inhibition of EphB2 autophosphorylation and the potential modulation of the MAPK/ERK pathway. Further studies directly comparing this compound with other Eph inhibitors in various cellular contexts will continue to elucidate its precise mechanism and therapeutic potential.

References

Safety Operating Guide

Essential Safety and Operational Guide for ALW-II-49-7

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the handling, use, and disposal of ALW-II-49-7, a selective EphB2 kinase inhibitor. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and proper experimental execution.

Personal Protective Equipment (PPE) and Safety Precautions

Given that this compound is a potent kinase inhibitor, appropriate personal protective equipment must be worn at all times to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

PPE Category Specific Recommendations Purpose
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact and absorption.
Eye Protection Safety glasses with side shields or goggles.Protects eyes from splashes or airborne particles.
Body Protection A standard laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a fume hood.Minimizes inhalation of the compound, especially if in powdered form.

General Handling Precautions:

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not inhale dust or aerosols.

  • Handle the compound in a chemical fume hood.

  • Wash hands thoroughly after handling.

Operational Plans: Storage and Handling

Proper storage and handling are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

Parameter Guideline
Storage of Solid Compound Store as a powder at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
Storage of Solvent Solutions Store in solvent at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2]
Recommended Solvent DMSO (Dimethyl sulfoxide) is a suitable solvent.[1][2][3]
Shipping Condition Shipped at ambient temperature as a non-hazardous chemical.[4]

Experimental Protocol: In Vitro EphB2 Kinase Activity Assay

The following is a representative protocol for assessing the inhibitory effect of this compound on EphB2 kinase activity in a cell-based assay, based on available product information.[2]

Objective: To determine the dose-dependent inhibition of EphB2 tyrosine kinase activity by this compound in U87 glioblastoma cells.

Materials:

  • This compound

  • U87 glioblastoma cells

  • Cell culture medium and supplements

  • Recombinant ephrin-B2/Fc

  • Lysis buffer

  • Anti-EphB2 antibody

  • Anti-phosphotyrosine antibody

  • Protein A/G agarose beads

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Culture: Culture U87 glioblastoma cells in appropriate media until they reach the desired confluence.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) for 1 hour. Include a vehicle control (DMSO).

  • EphB2 Activation: Stimulate the cells with recombinant ephrin-B2/Fc (2 µg/mL) for a short period (e.g., 20-30 minutes) to induce EphB2 phosphorylation.

  • Cell Lysis: Wash the cells with cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Incubate the cell lysates with an anti-EphB2 antibody overnight at 4°C, followed by the addition of protein A/G agarose beads to pull down the EphB2 receptor.

  • Western Blotting: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and transfer them to a PVDF membrane.

  • Detection: Probe the membrane with an anti-phosphotyrosine antibody to detect the level of EphB2 phosphorylation. Subsequently, strip the membrane and re-probe with an anti-EphB2 antibody to confirm equal loading.

  • Analysis: Quantify the band intensities to determine the extent of inhibition of EphB2 phosphorylation at different concentrations of this compound.

experimental_workflow cluster_cell_prep Cell Preparation cluster_biochemical_analysis Biochemical Analysis culture Culture U87 Glioblastoma Cells treatment Treat with this compound (0.01-10 µM, 1h) culture->treatment activation Stimulate with ephrin-B2/Fc (2 µg/mL) treatment->activation lysis Cell Lysis activation->lysis ip Immunoprecipitation (Anti-EphB2) lysis->ip wb Western Blotting ip->wb detection Detection (Anti-pTyr & Anti-EphB2) wb->detection analysis Data Analysis and Quantification detection->analysis EphB2_signaling_pathway ligand ephrin-B Ligand receptor EphB2 Receptor ligand->receptor Binds to downstream Downstream Signaling Pathways (e.g., Cell Migration, Adhesion) receptor->downstream Activates inhibitor This compound inhibitor->receptor Inhibits response Cellular Response downstream->response

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.